2'-O-(N-Methylanthraniloyl)ATP
Description
The exact mass of the compound 2'-O-(N-Methylanthraniloyl)ATP is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-O-(N-Methylanthraniloyl)ATP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-(N-Methylanthraniloyl)ATP including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
130799-34-7 |
|---|---|
Molecular Formula |
C18H23N6O14P3 |
Molecular Weight |
640.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O14P3/c1-20-10-5-3-2-4-9(10)18(26)36-14-13(25)11(6-34-40(30,31)38-41(32,33)37-39(27,28)29)35-17(14)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H,30,31)(H,32,33)(H2,19,21,22)(H2,27,28,29)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
OTIXVXNMFVNGEF-LSCFUAHRSA-N |
SMILES |
CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms |
2'-O-(2-(methylamino)benzoyl)adenosine 5'-(tetrahydrogen triphosphate) 2'-O-(N-methylanthraniloyl)ATP |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2'-O-(N-Methylanthraniloyl)ATP Spectral Properties and Experimental Applications
[1][2][3]
Executive Summary
2'-O-(N-Methylanthraniloyl)ATP (Mant-ATP) is a ribose-modified, fluorescent analogue of ATP widely utilized in kinetic and equilibrium studies of nucleotide-binding proteins.[1][2] Unlike base-modified analogues (e.g., etheno-ATP), Mant-ATP retains high biological activity because the modification is on the ribose hydroxyls, often leaving the base recognition and phosphate chain hydrolysis mechanics intact.
This guide provides a rigorous analysis of the photophysical properties of Mant-ATP, detailed protocols for steady-state and pre-steady-state kinetics, and critical troubleshooting frameworks for minimizing experimental artifacts such as the Inner Filter Effect (IFE).
Part 1: Photophysical Properties
The utility of Mant-ATP lies in its environmental sensitivity.[3] The N-methylanthraniloyl (Mant) fluorophore exhibits solvatochromism; its fluorescence quantum yield and emission maximum change significantly based on the polarity of its immediate environment.
Spectral Characteristics Data
The following values represent the consensus standards for Mant-ATP in aqueous buffer (pH 7.5).
| Parameter | Value | Notes |
| Excitation Maximum ( | 355 nm | Can be excited at 280-290 nm via FRET from Tryptophan.[1] |
| Emission Maximum ( | 448 nm | Blue-shifts (to ~435-440 nm) in hydrophobic pockets.[1][2] |
| Extinction Coefficient ( | 5,800 M | Used for precise concentration determination.[1] |
| Quantum Yield ( | ~0.22 (in water) | Increases >2-fold in hydrophobic environments or D |
| Isomerization | 2'/3' Equilibrium | Spontaneously isomerizes between 2' and 3' positions.[1][2] |
The Isomerization Factor
Expert Insight: Commercial Mant-ATP is supplied as a mixture of 2'- and 3'-O-Mant-ATP isomers.[1][2] In aqueous solution at pH 7.5, these isomers exist in a rapid equilibrium (intramolecular transesterification).[1][2] While most ATPases (e.g., myosin, kinesin) do not discriminate between isomers, certain enzymes may selectively bind one isomer, shifting the equilibrium.[2] It is critical to store stocks at -80°C to prevent hydrolysis, though the isomerization is thermodynamically inevitable in solution.
Part 2: Mechanism of Signal Generation
Two primary mechanisms generate the signal change observed in Mant-ATP assays: Direct Environmental Enhancement and FRET .
Mechanism 1: Solvatochromism (Direct Binding)
When Mant-ATP binds to a protein's nucleotide-binding pocket, the fluorophore is often shielded from the aqueous solvent.[2] This restriction of solvent relaxation around the excited state leads to:
-
Blue Shift: Emission peak moves from ~448 nm to ~440 nm.
-
Quantum Yield Increase: Fluorescence intensity often increases by 1.5x to 5x.
Mechanism 2: FRET (Förster Resonance Energy Transfer)
The absorption spectrum of the Mant group (300–380 nm) overlaps with the emission spectrum of Tryptophan (300–350 nm).[2]
-
Donor: Protein Tryptophan residues (
280/295 nm).[2] -
Acceptor: Mant-ATP bound in the active site.
-
Result: Exciting the protein at 280 nm results in emission at ~450 nm (Mant emission) if binding occurs, providing a high signal-to-noise ratio for binding events.[1][2]
Diagram: Signal Generation Pathways
Caption: Dual mechanisms of Mant-ATP signal generation: Direct excitation (355nm) showing environmental sensitivity, and FRET-mediated excitation (280nm) from protein residues.[1][2]
Part 3: Experimental Protocols
Protocol A: Accurate Concentration Determination
Why this matters: Commercial lyophilized solids often contain salts. Gravimetric preparation is inaccurate.
-
Dissolve Mant-ATP in a neutral buffer (e.g., 20 mM Tris, pH 7.5).[1][2]
-
Measure Absorbance at 355 nm (
) using a quartz cuvette.[1][2] -
Calculate concentration:
.[1][2] -
Self-Validation: The ratio of
should be consistent (approx 3.8–4.[1][2]0) for pure nucleotide.[1]
Protocol B: Steady-State Binding (Titration)
This protocol determines the dissociation constant (
-
Baseline: Place protein (
) in the cuvette. Record emission spectrum (400–500 nm, ).[2] -
Titration: Add small aliquots of Mant-ATP stock. Keep dilution <5% total volume.
-
Blank Subtraction: Perform a parallel titration of Mant-ATP into buffer without protein.
-
Correction: Subtract the buffer-only signal from the protein+Mant signal at each concentration.
-
Fitting: Plot Fluorescence vs. [Mant-ATP]. Fit to a quadratic binding equation (required when
).[1][2]
Protocol C: Stopped-Flow Kinetics (Hydrolysis/Release)
Used to measure
Workflow:
-
Syringe A: Protein (e.g., Kinesin, 2
M).[2] -
Syringe B: Mant-ATP (20
M).[1][2] -
Trigger: Rapid mixing (dead time < 2 ms).
-
Observation: Monitor Total Fluorescence through a 400 nm long-pass filter.
-
Phase 1 (Binding): Rapid exponential rise.
-
Phase 2 (Hydrolysis/Isomerization): Slower exponential change (rise or decay depending on the protein).
-
Phase 3 (Release): Decay if performing a "chase" experiment with excess unlabeled ATP.
-
Diagram: Stopped-Flow Experimental Logic
Caption: Stopped-flow workflow for pre-steady-state kinetics. Rapid mixing allows resolution of the initial binding step (
Part 4: Data Analysis & Troubleshooting
The Inner Filter Effect (IFE)
The Problem: At high concentrations (>50
-
Keep concentrations low: Work below 20
M if possible. -
Correction Formula:
Where is absorbance at excitation wavelength and is absorbance at emission wavelength for the specific pathlength.[1][2]
Photobleaching
Mant fluorophores are susceptible to photobleaching under high-intensity xenon arcs.[2]
-
Diagnosis: A linear drift downwards in the signal baseline over time.
-
Mitigation: Use a shutter to expose the sample only during measurement. Reduce slit widths.
"Silent" Binding
Some proteins bind Mant-ATP without a fluorescence change (the pocket environment mimics water).[1][2]
References
-
Hiratsuka, T. (1983). New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes.[5] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 496-508.[2] Link
-
Jameson, D. M., & Eccleston, J. F. (1997). Fluorescent nucleotide analogs: synthesis and applications.[2] Methods in Enzymology, 278, 363-390.[1][2] Link
-
Eccleston, J. F., et al. (2005). Fluorescence approaches to study molecular motors.[2] Methods in Molecular Biology, 294, 235-252.[1][2]
-
Hackney, D. D., et al. (2009). The kinetic cycle of the kinesin motor. Biophysical Journal, 96(4), 1255-1271.[2] (Example of Mant-ATP application in motor proteins).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mant-ATP [2'-/3'-O-(N'-Methylanthraniloyl)adenosine-5'-O-triphosphate, trisodium salt] - 500 µl, 706.3, 500 µl | Labscoop [labscoop.com]
- 4. Conformational changes in the 23-kilodalton NH2-terminal peptide segment of myosin ATPase associated with ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mant-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
chemical structure and properties of MANT-ATP fluorescent analog
This guide provides an in-depth exploration of the fluorescent ATP analog, 2'/3'-O-(N-Methylanthraniloyl)adenosine 5'-triphosphate (MANT-ATP). It is designed for researchers, scientists, and drug development professionals who utilize fluorescent probes to investigate the intricacies of ATP-binding proteins. This document delves into the chemical structure, photophysical properties, and diverse applications of MANT-ATP, offering both theoretical understanding and practical guidance for its effective use in the laboratory.
The Molecular Foundation: Chemical Structure and Intrinsic Fluorescence
At its core, MANT-ATP is a derivative of adenosine 5'-triphosphate (ATP), the universal energy currency of the cell.[1] The defining feature of MANT-ATP is the covalent attachment of a fluorescent N-methylanthraniloyl (MANT) group to the 2' or 3' position of the ribose sugar.[2][3] This modification is crucial as it imparts fluorescent properties to the molecule while minimizing steric hindrance at the purine base, a common recognition site for many ATP-binding proteins.[2] The compact nature of the MANT fluorophore allows the analog to often mimic ATP in both binding and function, albeit sometimes with altered kinetics.[4][5]
The MANT fluorophore is environmentally sensitive, a property that is central to its utility.[6][7] In an aqueous solution, MANT-ATP exhibits weak fluorescence.[8] However, upon binding to the typically more hydrophobic environment of a protein's nucleotide-binding pocket, a significant increase in fluorescence intensity and a blue shift in the emission maximum are observed.[6][8][9] This phenomenon is the cornerstone of many MANT-ATP-based assays, providing a direct readout of binding events.
Caption: A simplified diagram illustrating the key components of the MANT-ATP molecule.
Spectroscopic and Physicochemical Properties
A thorough understanding of the photophysical properties of MANT-ATP is essential for designing and interpreting experiments. The key parameters are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~350-355 nm | [7][10] |
| Emission Maximum (λem) | ~440-448 nm | [7][8][10] |
| Molar Extinction Coefficient (ε) | ~5,800 L·mol⁻¹·cm⁻¹ at 355 nm | [10] |
| Molecular Formula (free acid) | C₁₈H₂₃N₆O₁₄P₃ | [10] |
| Molecular Weight (free acid) | 640.33 g/mol | [10] |
The fluorescence quantum yield of MANT-ATP, which is the ratio of photons emitted to photons absorbed, is highly dependent on its environment. While relatively low in aqueous buffers, it can increase significantly upon binding to a protein. For instance, a quantum yield of approximately 0.7 was reported for MANT-ATP when bound to a photoactivated adenylate cyclase.[9] The fluorescence lifetime, the average time the molecule spends in the excited state, is typically in the range of nanoseconds and can also change upon protein binding.[11]
Applications in Elucidating Protein Function
The unique characteristics of MANT-ATP make it a versatile tool for investigating a wide range of ATP-dependent processes.
Characterizing Nucleotide Binding Affinity and Kinetics
The most common application of MANT-ATP is to determine the binding affinity (expressed as the dissociation constant, Kd) of nucleotides to proteins. This is typically achieved by titrating a fixed concentration of the protein with increasing concentrations of MANT-ATP and monitoring the corresponding increase in fluorescence. The resulting saturation binding curve can be fitted to a suitable binding model to calculate the Kd.
Furthermore, the real-time nature of the fluorescence signal allows for the study of binding and dissociation kinetics using stopped-flow spectroscopy.[4] This technique can reveal intricate details of the binding mechanism, such as the presence of multiple binding steps or conformational changes.[4]
Probing the Active Sites of Kinases and ATPases
MANT-ATP serves as a valuable substrate analog for a multitude of enzymes that bind ATP, most notably protein kinases and ATPases.[5][12] By monitoring the change in fluorescence upon binding, researchers can investigate the structural and functional properties of the nucleotide-binding pocket. For example, MANT-ATP has been instrumental in studying the regulation of kinase activity and the effects of mutations on ATP binding.[13]
It is important to note that while MANT-ATP can bind to the active site, its rate of hydrolysis is often significantly slower than that of ATP.[4] This property can be advantageous for trapping the enzyme in an ATP-bound-like state for structural studies, such as X-ray crystallography.[1]
Fluorescence Resonance Energy Transfer (FRET) Studies
MANT-ATP can act as a FRET donor or acceptor in combination with other fluorophores.[14] A common FRET pair is with tryptophan residues within the protein of interest, which can be excited at around 280 nm.[15] Upon MANT-ATP binding, energy transfer from the excited tryptophan to the MANT fluorophore can occur, leading to an enhanced MANT emission at around 440 nm.[15] This approach provides a powerful tool for probing conformational changes and protein-protein interactions that are coupled to nucleotide binding.
Caption: A schematic of a FRET experiment using intrinsic tryptophan fluorescence and MANT-ATP.
Experimental Considerations and Protocols
The success of experiments involving MANT-ATP hinges on careful experimental design and execution.
The Critical Role of Magnesium
ATP and its analogs, including MANT-ATP, typically exist in a complex with magnesium ions (Mg²⁺) in biological systems.[1] The presence and concentration of Mg²⁺ can significantly influence the binding affinity of the nucleotide to the protein.[15][16] Therefore, it is crucial to control and report the Mg²⁺ concentration in all binding assays. In some cases, experiments are performed in the presence of EDTA to chelate divalent cations and assess nucleotide binding in their absence.
Step-by-Step Protocol for a Standard Binding Assay
This protocol provides a general framework for determining the Kd of MANT-ATP for a target protein using a cuvette-based spectrofluorometer.
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of your purified protein of interest in a suitable buffer (e.g., Tris-HCl or HEPES) with a known concentration.
-
Prepare a concentrated stock solution of MANT-ATP in the same buffer. Determine its precise concentration using its molar extinction coefficient.
-
Prepare a buffer solution with and without a fixed concentration of MgCl₂ (e.g., 2 mM).
-
-
Instrument Setup:
-
Set the excitation wavelength of the spectrofluorometer to 355 nm and the emission wavelength to 440 nm.
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Titration:
-
Add a known volume of the protein solution (typically in the low micromolar range) to a cuvette.
-
Record the baseline fluorescence.
-
Make successive additions of small aliquots of the MANT-ATP stock solution to the cuvette, allowing the signal to stabilize after each addition.
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the MANT-ATP concentration.
-
Fit the data to a hyperbolic binding curve using appropriate software to determine the Kd.
-
Caption: A flowchart outlining the key steps in a typical MANT-ATP fluorescence titration experiment.
Competition Assays
To determine the binding affinity of a non-fluorescent ligand (e.g., ATP or a potential inhibitor), a competition assay can be performed. In this setup, the protein is pre-incubated with a fixed concentration of MANT-ATP, and then titrated with the competing ligand. The decrease in fluorescence, as the competitor displaces MANT-ATP, is monitored. This data can then be analyzed to calculate the inhibitory constant (Ki) or Kd of the unlabeled ligand.[15]
Conclusion and Future Perspectives
MANT-ATP remains a cornerstone fluorescent probe for the study of ATP-binding proteins. Its environmental sensitivity, coupled with its structural similarity to ATP, provides a powerful and relatively straightforward method for characterizing nucleotide binding and enzyme kinetics.[5] As our understanding of the proteome deepens, the application of MANT-ATP and other fluorescent analogs will continue to be instrumental in dissecting complex biological pathways and in the development of novel therapeutics targeting ATP-dependent processes.
References
-
ResearchGate. (n.d.). Binding of mant-ADP and mant-ATP to A-CAT. Retrieved from [Link]
-
ResearchGate. (n.d.). Changes in fluorescence intensity of MANT-ATP upon binding to and dissociation from DnaA. Retrieved from [Link]
-
Ruffert, K., et al. (2024). ATP-dependent conformational dynamics in a photoactivated adenylate cyclase revealed by fluorescence spectroscopy and small-angle X-ray scattering. PMC. Retrieved from [Link]
- Ni, X., et al. (2000). Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives. Protein Science, 9(9), 1818-1827.
-
BIOLOG Life Science Institute. (n.d.). MANT-ATP. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Intrinsically Fluorescent Adenosines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of ATP and Mant-ATP. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of fluorescence resonance energy transfer and FRET‐based biosensors. Retrieved from [Link]
- Cheng, Y., et al. (1998). Interaction of mant-adenosine nucleotides and magnesium with kinesin. Biochemistry, 37(15), 5288-5297.
-
YouTube. (2021, April 8). M-4.3. Fluorescence Quantum Yield and Lifetime. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Mant-ATP, Intrinsically Fluorescent Adenosines. Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]
- LaConte, L. E. W., et al. (2017). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 1647, 169-183.
-
ResearchGate. (2020, May 4). Monitoring ATP binding to proteins: TNP-ATP or MANT-ATP?. Retrieved from [Link]
-
ResearchGate. (n.d.). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Retrieved from [Link]
-
Wikipedia. (n.d.). ATP synthase. Retrieved from [Link]
Sources
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MANT-ATP BIOLOG Life Science Institute [biolog.de]
- 8. researchgate.net [researchgate.net]
- 9. ATP-dependent conformational dynamics in a photoactivated adenylate cyclase revealed by fluorescence spectroscopy and small-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mant-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ATP synthase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Interaction of mant-adenosine nucleotides and magnesium with kinesin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Distinguishing and Utilizing 2'-MANT-ATP vs. 3'-MANT-ATP Isomers
The following technical guide details the structural, functional, and experimental distinctions between 2'-MANT-ATP and 3'-MANT-ATP isomers.
Executive Summary
MANT-ATP (2'/3'-O-(N-Methyl-anthraniloyl)-adenosine-5'-triphosphate) is a fluorescent nucleotide analog widely used to study ATPase kinetics, cytoskeletal motors, and G-proteins.[1][2][3][4][5][6] Its utility stems from a compact fluorophore attached to the ribose ring, which minimizes steric hindrance compared to larger fluorophores like fluorescein.
However, a critical physicochemical property of MANT-ATP is the spontaneous isomerization between the 2' and 3' hydroxyl positions of the ribose. While often sold and used as a mixture, the specific isomer bound can dictate binding affinity, fluorescence enhancement (quantum yield), and catalytic competence. This guide provides the mechanistic basis for this isomerization, protocols for separation/stabilization, and criteria for selecting the correct analog for kinetic modeling.
Part 1: Chemical Basis of Isomerization
The Acyl Migration Mechanism
The MANT moiety is attached via an ester linkage to the ribose hydroxyls. In aqueous solution at neutral or alkaline pH, the MANT group migrates spontaneously between the 2' and 3' positions. This occurs via a transesterification mechanism involving a cyclic orthoester intermediate.
-
Equilibrium Ratio: In solution, the isomers exist in dynamic equilibrium. The ratio is typically ~40:60 (2'-isomer : 3'-isomer) , slightly favoring the 3' position due to subtle thermodynamic stability differences in the ribose pucker.
-
pH Dependence: The migration rate is base-catalyzed. At pH < 5.0, isomerization is significantly slowed, allowing for HPLC separation. At pH > 7.0 and elevated temperatures (e.g., 37°C), re-equilibration occurs rapidly (minutes to hours).
Visualization of Equilibrium
The following diagram illustrates the dynamic equilibrium and the "locking" strategy using deoxy-analogs.
Caption: Mechanism of spontaneous acyl migration between 2' and 3' ribose positions. Note that 'deoxy' analogs lack the adjacent hydroxyl group required to form the cyclic intermediate, effectively locking the fluorophore in place.
Part 2: Biophysical & Functional Differences
While the excitation (λex ~355 nm) and emission (λem ~448 nm) spectra of both isomers are virtually identical in isolation, their behavior changes drastically upon protein binding.
Fluorescence Enhancement (FRET vs. Environment)
The fluorescence signal in MANT-ATP assays usually arises from two mechanisms:
-
FRET: Energy transfer from a protein Tryptophan (Trp) residue to the MANT group.
-
Environmental Sensitivity: The MANT fluorescence quantum yield increases in hydrophobic pockets.
The Isomer Effect:
Because the 2' and 3' positions orient the MANT fluorophore at different angles relative to the adenine base, the distance and orientation factor (
-
Result: One isomer often produces a significantly higher FRET signal than the other. If your protein selectively binds the "dim" isomer, you may underestimate binding affinity if assuming a 100% "bright" population.
Enzyme Specificity
Enzymes distinguish between isomers based on the steric constraints of their nucleotide-binding pockets.
| Enzyme Class | Isomer Preference / Behavior | Mechanistic Insight |
| Adenylyl Cyclases (AC) | High Specificity | ACs are often potently inhibited by 3'-MANT-nucleotides but less so by 2'-isomers. The 3' position interferes with the cyclization chemistry. |
| Myosin / Kinesin | Low Specificity | Motor domains generally accept the mixture. However, detailed kinetic modeling (stopped-flow) often requires "locked" analogs to prevent multi-phasic binding curves caused by isomer selection. |
| DNA Polymerases | Strict Specificity | The 3'-OH is required for chain extension. 3'-MANT-ATP acts as a chain terminator, whereas 2'-MANT-ATP might not bind if the 2'-OH is checked for ribose/deoxyribose discrimination. |
| PKA (Protein Kinase A) | Equivalence | Often shows little difference in affinity between isomers, making the mixture acceptable for general |
Part 3: Experimental Protocols
Protocol: HPLC Separation of Isomers
Note: Separation is only useful if the fractions are kept cold and acidic immediately after collection.
Equipment: HPLC with UV detection (254 nm) and Fluorescence (Ex 350 / Em 450). Column: C18 Reverse Phase (Analytical).
Step-by-Step Workflow:
-
Buffer Preparation:
-
Buffer A: 100 mM Triethylammonium acetate (TEAA), pH 6.0 (Lower pH slows migration).
-
Buffer B: Acetonitrile (ACN).
-
-
Equilibration: Equilibrate column with 5% Buffer B / 95% Buffer A.
-
Loading: Inject 10–50 µL of 1 mM MANT-ATP (mixture).
-
Gradient:
-
0–5 min: Isocratic 5% B.
-
5–25 min: Linear gradient to 30% B.
-
Note: The 3'-MANT isomer is generally more hydrophobic and elutes later than the 2'-MANT isomer.
-
-
Collection: Collect peaks into tubes containing small aliquots of acidic buffer (pH 4.0) on ice to "freeze" the equilibrium. Use immediately.
Protocol: Selecting the Correct Analog (Decision Matrix)
Do not default to the mixture if you are doing pre-steady-state kinetics. Use this logic flow to determine if you need "Locked" analogs (MANT-2'-dATP or MANT-3'-dATP).
Caption: Decision matrix for selecting between MANT-ATP mixtures and isomerically pure (deoxy) analogs based on experimental requirements.
Part 4: Data Interpretation & Troubleshooting
The "Double Exponential" Trap
In stopped-flow experiments, researchers often observe a double-exponential fluorescence change upon mixing MANT-ATP with a protein.
-
Hypothesis A (Biological): The protein exists in two conformational states (Open/Closed).
-
Hypothesis B (Artifactual): The protein binds 2'-MANT and 3'-MANT with different rate constants (
) or fluorescence amplitudes.
Validation Step: Repeat the experiment using MANT-2'-dATP (locked 3' analog).
-
If the trace becomes a single exponential , the previous double exponential was an artifact of the isomer mixture.
-
If the trace remains double exponential , the complexity is intrinsic to the protein mechanism.
Storage and Stability
-
Lyophilized: Stable at -20°C for years.
-
Solution: MANT-ATP hydrolyzes slowly in water. Store at -80°C in aliquots.
-
Isomer Ratio: Upon thawing a frozen solution, the ratio will eventually return to equilibrium (~40:60) if the pH is > 6.0.
References
-
Hiratsuka, T. (1983). New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 496-508. Link
-
Jameson, D. M., & Eccleston, J. F. (1997). Fluorescent nucleotide analogs: synthesis and applications. Methods in Enzymology, 278, 363-390. Link
-
Gille, A., & Seifert, R. (2003). 2'(3')-O-(N-methylanthraniloyl)-substituted GTP analogs: a novel class of potent competitive adenylyl cyclase inhibitors. Journal of Biological Chemistry, 278(15), 12672-12679. Link
-
Mou, T. C., et al. (2005). Structural basis for the inhibition of mammalian membrane adenylyl cyclase by 2'(3')-O-(N-methylanthraniloyl)-guanosine 5'-triphosphate.[1] Journal of Biological Chemistry, 280(8), 7253-7261. Link
-
Cremo, C. R., et al. (1990). Kinetics of 2'(3')-O-(N-methylanthraniloyl)-ATP binding to myosin subfragment 1. Biochemistry, 29(13), 3309-3319. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of ATP/ADP binding to the gp16 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Stopped-Flow Fluorescence and Labeled Nucleotides to Analyze the ATP Turnover Cycle of Kinesins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: MANT-ATP – Physicochemical Properties and Experimental Applications
Executive Summary
MANT-ATP (2'/3'-O-(N-Methyl-anthraniloyl)-adenosine-5'-triphosphate) is a ribose-modified, environmentally sensitive fluorescent nucleotide analog.[1] It serves as a critical tool in structural biology and drug discovery for probing the nucleotide-binding sites of ATPases, kinases, and GTPases. Unlike radiolabeled ATP, MANT-ATP allows for real-time kinetic monitoring via fluorescence resonance energy transfer (FRET) or direct fluorescence enhancement upon binding to hydrophobic pockets.
This guide provides a rigorous physicochemical profile of MANT-ATP, establishing the "Gold Standard" protocols for its quantification, handling, and experimental application.
Part 1: Physicochemical Profile[2]
Chemical Identity and Molecular Weight
MANT-ATP exists as an equilibrium mixture of the 2'- and 3'-isomers due to the spontaneous migration of the N-methylanthraniloyl group on the ribose ring. Consequently, it is universally referred to as 2'/3'-MANT-ATP.
Critical Note on Molecular Weight: Researchers often attempt to prepare stock solutions by weighing the lyophilized powder. This is a major source of experimental error. MANT-ATP is commonly supplied as a Triethylammonium (TEAA) or Trisodium salt, which are highly hygroscopic and possess variable stoichiometry of counterions and hydration shells.
| Form | Molecular Formula | Molecular Weight (Da) | Note |
| Free Acid | 640.33 | Theoretical basis for stoichiometry.[2] | |
| Trisodium Salt | ~706.3 | Common lyophilized form. | |
| TEAA Salt | Variable | ~800 - 900+ | Often supplied as a liquid concentrate (e.g., 5-10 mM) to avoid weighing errors. |
Extinction Coefficients and Spectroscopic Constants
Accurate concentration determination relies strictly on the Beer-Lambert Law (
| Parameter | Value | Conditions | Application |
| 5,800 | pH 7.5 - 8.0 (Tris/HEPES) | Primary quantification wavelength. Specific to MANT; avoids protein/DNA interference. | |
| 23,300 | pH 7.5 - 8.0 | Secondary check; less specific due to Adenine overlap. | |
| 355 nm | Aqueous buffer | Excitation maximum.[2] | |
| 448 nm | Aqueous buffer | Emission maximum (Blue-shifts to ~435 nm in hydrophobic pockets). | |
| Quantum Yield | ~0.2 | Aqueous buffer | Increases significantly (>2-fold) in non-polar environments. |
Part 2: Experimental Utility & Mechanism
Mechanism of Action: Environmental Sensitivity
The utility of MANT-ATP stems from the solvatochromic nature of the N-methylanthraniloyl fluorophore.
-
Aqueous State (Quenched): In solution, the fluorophore is exposed to water, which quenches fluorescence via non-radiative decay pathways.
-
Bound State (Enhanced): Upon binding to a protein's nucleotide-binding pocket, the MANT group is often shielded from the solvent or locked into a hydrophobic cleft. This suppresses non-radiative decay, resulting in a blue shift (from ~448 nm to ~435 nm) and a fluorescence intensity increase (2- to 10-fold).
FRET Applications
MANT-ATP acts as an excellent FRET acceptor for Tryptophan (Trp) residues.
-
Donor: Tryptophan (
, ). -
Acceptor: MANT-ATP (
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mechanism: Excitation of the protein at 280 nm results in energy transfer to the bound MANT-ATP, emitting fluorescence at ~440 nm. This confirms direct binding and proximity.
Part 3: Best Practices & Protocols
Self-Validating Protocol: Concentration Determination
Objective: Determine the precise concentration of a MANT-ATP stock solution without relying on gravimetric weight.
Reagents:
-
MANT-ATP Stock (Unknown concentration, approx. 5-10 mM).
-
Buffer: 50 mM Tris-HCl or HEPES, pH 7.5 (Must be identical to assay buffer).
-
UV-Vis Spectrophotometer (Quartz cuvette, 1 cm pathlength).
Step-by-Step Methodology:
-
Baseline Correction: Blank the spectrophotometer with the buffer alone at 355 nm.
-
Dilution: Prepare a 1:50 or 1:100 dilution of the MANT-ATP stock in buffer (e.g., 10
L stock + 990 L buffer).-
Why? To bring the absorbance into the linear range (0.1 – 1.0 AU).
-
-
Measurement: Measure absorbance at 355 nm (
). -
Calculation:
-
Validation:
-
If
is < 0.1, prepare a less dilute sample (e.g., 1:20). -
Scan from 220 nm to 500 nm. You should see a major peak at ~255 nm and a smaller, distinct peak at ~355 nm.
-
Storage and Handling
-
Temperature: Store stock solutions at -20°C in small aliquots. Avoid repeated freeze-thaw cycles (limit to < 3).
-
Light Sensitivity: MANT fluorophores are susceptible to photobleaching. Use amber tubes or wrap tubes in foil.
-
Stability: Stable for >6 months at -20°C. Hydrolysis of the triphosphate chain can occur if stored at room temperature or in acidic buffers.
Part 4: Visualizations
Workflow: Precision Quantification of MANT-ATP
This diagram outlines the logical flow for preparing and validating MANT-ATP stocks, ensuring experimental reproducibility.
Figure 1: Decision tree for the spectrophotometric quantification of MANT-ATP, ensuring values fall within the linear dynamic range of the Beer-Lambert law.
Mechanism: FRET and Binding Detection
This diagram illustrates the molecular events occurring during the binding of MANT-ATP to a protein kinase or ATPase.
Figure 2: Dual-mode detection mechanism showing both Direct Excitation (355 nm) and FRET-mediated excitation (280 nm -> 355 nm) upon protein binding.
References
-
Jena Bioscience. MANT-ATP: 2'/3'-O-(N-Methyl-anthraniloyl)-adenosine-5'-triphosphate, Triethylammonium salt. Accessed February 9, 2026. [Link]
-
Hiratsuka, T. (1983).[2] New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes.[2] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 496-508. [Link]
-
Jameson, D. M., & Eccleston, J. F. (1997). Fluorescent nucleotide analogs: synthesis and applications.[2] Methods in Enzymology, 278, 363-390.[2] [Link]
Sources
The Unseen Dance: A Technical Guide to the Spontaneous Isomerization of MANT-ATP in Solution
For Researchers, Scientists, and Drug Development Professionals
Foreword
The fluorescent ATP analog, 2'/3'-O-(N-Methylanthraniloyl)-adenosine-5'-triphosphate (MANT-ATP), has become an indispensable tool in the study of nucleotide-binding proteins. Its utility in elucidating the kinetics and conformational changes of enzymes such as kinases and myosins is well-documented.[1][2] However, a fundamental property of MANT-ATP, its spontaneous isomerization in aqueous solution, is often overlooked. This guide provides an in-depth exploration of the mechanism behind this phenomenon, offering both theoretical understanding and practical guidance for researchers utilizing this powerful fluorescent probe. A thorough comprehension of this intrinsic behavior is paramount for the accurate interpretation of experimental data and the robust design of kinetic and biophysical assays.
The Dual Identity of MANT-ATP: Understanding the Isomeric Forms
MANT-ATP is commercially available as a mixture of two constitutional isomers: 2'-O-(N-Methylanthraniloyl)-adenosine-5'-triphosphate and 3'-O-(N-Methylanthraniloyl)-adenosine-5'-triphosphate.[1] The N-Methylanthraniloyl (MANT) group, responsible for the molecule's fluorescent properties, is attached via an ester linkage to either the 2' or 3' hydroxyl group of the ribose sugar moiety. In solution, these two isomers are not static entities but are in a constant state of dynamic equilibrium through a process of spontaneous isomerization.
The Core Mechanism: Acyl Migration via an Orthoester Intermediate
The spontaneous isomerization of MANT-ATP is a classic example of intramolecular acyl migration, a well-characterized reaction in carbohydrate chemistry.[3][4] This process occurs at the vicinal diols of the ribose sugar, namely the 2'- and 3'-hydroxyl groups. The accepted mechanism proceeds through a stepwise, anionic pathway involving a cyclic orthoester intermediate.[3][5]
The key steps of this mechanism are:
-
Deprotonation: The process is initiated by the deprotonation of the free hydroxyl group (e.g., the 3'-OH in the 2'-O-MANT-ATP isomer) by a base. In aqueous solution, this can be a hydroxide ion. This deprotonation is a crucial, often rate-limiting, step.[3]
-
Nucleophilic Attack: The resulting alkoxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the adjacent MANT-ester group.
-
Formation of a Tetrahedral Orthoester Intermediate: This intramolecular attack leads to the formation of a transient, five-membered cyclic orthoester intermediate.
-
Collapse of the Intermediate: The orthoester intermediate is unstable and collapses. This can occur in two ways: either reverting to the original isomer or forming the new isomer. The collapse involves the cleavage of one of the C-O bonds of the former hydroxyl groups, which is subsequently protonated by water.
-
Establishment of Equilibrium: This reversible process leads to an equilibrium mixture of the 2'-O- and 3'-O-MANT-ATP isomers.
Factors Influencing the Rate and Equilibrium of Isomerization
Several environmental factors can significantly impact the dynamics of MANT-ATP isomerization. A careful consideration of these is essential for experimental consistency.
pH
The pH of the solution is the most critical factor governing the rate of acyl migration.[6] The reaction is strongly base-catalyzed, with the rate increasing significantly at basic pH due to the higher concentration of hydroxide ions, which facilitates the initial deprotonation step.[6] Conversely, under acidic conditions, the isomerization is considerably slower. For most biological experiments conducted at neutral pH (around 7.0-7.5), the isomerization still occurs, albeit at a moderate rate.
Temperature
As with most chemical reactions, an increase in temperature will increase the rate of acyl migration by providing the necessary activation energy for the formation of the transition state. When storing MANT-ATP solutions, it is therefore advisable to keep them at low temperatures (e.g., -20°C or -80°C) to minimize isomerization and potential hydrolysis.
Solvent Polarity
While less documented specifically for MANT-ATP, the polarity of the solvent can influence reaction rates. The formation of the charged intermediate may be stabilized by polar solvents. However, for most applications, MANT-ATP is used in aqueous buffers, making this a less variable factor.
Experimental Protocols for Studying MANT-ATP Isomerization
The isomerization of MANT-ATP can be monitored using chromatographic and spectroscopic techniques that can distinguish between the two isomers.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is an effective method for separating and quantifying the 2'- and 3'-O-MANT-ATP isomers.
Protocol: HPLC Analysis of MANT-ATP Isomerization
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis or fluorescence detector.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM triethylammonium acetate, pH 7.5) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a stock solution of MANT-ATP in the desired buffer (e.g., Tris-HCl, HEPES) at a known concentration.
-
Time-Course Analysis:
-
Inject an aliquot of the freshly prepared MANT-ATP solution (t=0) to determine the initial isomer ratio.
-
Incubate the stock solution under the desired experimental conditions (e.g., specific pH and temperature).
-
At regular time intervals, inject aliquots onto the HPLC column.
-
-
Data Analysis:
-
Monitor the elution profile at a wavelength where the MANT group absorbs (e.g., 355 nm) or by fluorescence detection (excitation ~355 nm, emission ~448 nm).[7]
-
The two isomers will have slightly different retention times.
-
Integrate the peak areas for each isomer at each time point to determine their relative concentrations.
-
Plot the concentration of each isomer as a function of time to determine the kinetics of isomerization and the position of the equilibrium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying acyl migration in detail, as it can provide structural information about the isomers and the reaction intermediates.[3] Both ¹H and ³¹P NMR can be utilized.
Protocol: NMR Analysis of MANT-ATP Isomerization
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: Prepare a concentrated solution of MANT-ATP in a deuterated buffer (e.g., D₂O with pD adjusted to the desired value).
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra over time. The signals of the ribose protons, particularly H2' and H3', will differ for the two isomers.
-
Acquire ³¹P NMR spectra to monitor the integrity of the triphosphate chain and ensure that hydrolysis is not a competing reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to each isomer in the ¹H spectra to determine their relative populations at different time points.
-
This will allow for the calculation of the equilibrium constant and the rate constants for the forward and reverse reactions.
-
Data Presentation and Interpretation
The data obtained from HPLC or NMR experiments can be summarized to provide a clear picture of the isomerization process.
Table 1: Hypothetical Data from a Time-Course HPLC Experiment of MANT-ATP Isomerization at pH 8.0 and 25°C
| Time (minutes) | % 2'-O-MANT-ATP | % 3'-O-MANT-ATP |
| 0 | 65 | 35 |
| 30 | 58 | 42 |
| 60 | 53 | 47 |
| 120 | 49 | 51 |
| 240 | 46 | 54 |
| Equilibrium | ~45 | ~55 |
Note: The initial ratio of isomers may vary depending on the supplier and the synthesis/purification method.
The equilibrium constant (K_eq) for the isomerization (2'-isomer ⇌ 3'-isomer) can be calculated from the concentrations of the isomers at equilibrium:
K_eq = [3'-O-MANT-ATP]_eq / [2'-O-MANT-ATP]_eq
Implications for Research and Best Practices
The spontaneous isomerization of MANT-ATP has several important implications for its use in scientific research:
-
Kinetic Studies: In stopped-flow and other rapid kinetics experiments, it is crucial to consider that the observed reaction may be a composite of the binding and/or turnover of two different isomers, which may have distinct kinetic properties.
-
Structural Studies: When co-crystallizing a protein with MANT-ATP, the resulting structure may contain either one or a mixture of the two isomers in the active site.
-
Assay Reproducibility: The isomer ratio in a MANT-ATP stock solution can change over time, especially if the pH and storage conditions are not carefully controlled. This can lead to variability in experimental results.
Best Practices:
-
Characterize Your Reagent: Whenever possible, determine the initial isomer ratio of a new batch of MANT-ATP using HPLC.
-
Consistent Buffer Conditions: Use consistent buffer compositions, pH, and temperature for all related experiments to ensure a consistent isomerization state.
-
Fresh Solutions: For critical experiments, prepare fresh solutions of MANT-ATP from a frozen stock to minimize the effects of pre-equilibration.
-
Mindful Interpretation: Be aware that the observed kinetics or binding affinities may represent an average of the two isomers.
Conclusion
The spontaneous isomerization of MANT-ATP is an intrinsic chemical property that is central to its behavior in solution. By understanding the underlying mechanism of acyl migration and the factors that influence it, researchers can better control their experiments, ensure data reproducibility, and achieve a more nuanced and accurate interpretation of their findings. This guide serves as a foundational resource for harnessing the full potential of MANT-ATP as a powerful tool in biochemical and biophysical research.
References
-
Jezek, F., et al. (2026). Kinetic Modeling of mant-ATP Turnover to Interpret the Biochemically Defined Myosin SRX State. Biophysical Journal. [Link][8]
-
Lassfolk, R., & Leino, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal. [Link][3][9]
-
ResearchGate. (n.d.). Mechanism of acyl migration assuming preceding deprotonation and the first step as the rate-limiting transition stage. [Link][5]
-
ResearchGate. (n.d.). A) Mechanism of N->O and O->N intramolecular acyl migration reaction. [Link]
-
Kuhle, D. N., et al. (2014). Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions. Journal of Agricultural and Food Chemistry, 62(39), 9494-9503. [Link][6]
-
Lassfolk, R., & Leino, R. (2017). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry – A European Journal, 23(60), 15136-15145. [Link][4]
-
ResearchGate. (n.d.). Binding of mant-ADP and mant-ATP to A-CAT. [Link]
-
Helm, M. (2019). The chemistry and applications of RNA 2′-OH acylation. Nature Chemistry, 11(12), 1040-1049. [Link]
-
Jena Bioscience. (n.d.). Mant-ATP. [Link]
-
Sawai, H., & Orgel, L. E. (1975). Relative reactivity of ribosyl 2'-OH vs. 3'-OH in concentrated aqueous solutions of phosphoimidazolide activated nucleotides. Journal of Molecular Evolution, 6(3), 183-191. [Link]
-
bioRxiv. (2025). Kinetic Modeling of mant-ATP Turnover to Interpret the Biochemically Defined Myosin Super-Relaxed State. [Link][1]
-
Wang, Y., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Metabolites, 12(1), 47. [Link]
-
NCBI. (2023). Solid-state NMR chemical shift analysis for determining the conformation of ATP bound to Na,K-ATPase in its native membrane. [Link]
-
Šponer, J., et al. (2016). and 3′,5′ cyclic nucleotides in formamide and in water: a theoretical insight into the factors controlling the accumulation of nucleic acid building blocks in a prebiotic pool. Physical Chemistry Chemical Physics, 18(30), 20235-20243. [Link]
-
ResearchGate. (n.d.). Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent: pH Dependence, Stoichiometry, Substrates and Origin of Selectivity. [Link]
-
PubMed. (2026). Kinetic Modeling of mant-ATP Turnover to Interpret the Biochemically Defined Myosin SRX State. [Link][8]
-
Woodward, R., et al. (1991). Kinetics of the interaction of 2'(3')-O-(N-methylanthraniloyl)-ATP with myosin subfragment 1 and actomyosin subfragment 1: characterization of two acto-S1-ADP complexes. Biochemistry, 30(2), 422-430. [Link][2]
-
bioRxiv. (2025). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH. [Link]
-
Organic Chemistry Portal. (n.d.). Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone. [Link]
-
mediaTUM. (2025). NMR-based studies of nucleotide states encountered during the ATP hydrolysis cycle of the p97 enzyme. [Link]
-
NCBI. (2011). Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR. [Link]
-
NCBI. (2021). pH regulatory divergent point for the selective bio-oxidation of primary diols during resting cell catalysis. [Link]
-
ResearchGate. (n.d.). Stability of 2',3' and 3',5' cyclic nucleotides in formamide and in water: a theoretical insight into the factors controlling accumulation of nucleic acid building blocks in the prebiotic pool. [Link]
-
NCBI. (2023). Reversible 2′-OH acylation enhances RNA stability. [Link]
-
PubMed. (2005). Reduction of ribonucleosides to 2'-deoxyribonucleosides. [Link]
-
Wikipedia. (n.d.). Proline. [Link]
-
NCBI. (2012). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Kinetics of the interaction of 2'(3')-O-(N-methylanthraniloyl)-ATP with myosin subfragment 1 and actomyosin subfragment 1: characterization of two acto-S1-ADP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic Modeling of mant-ATP Turnover to Interpret the Biochemically Defined Myosin SRX State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
advantages of MANT-ATP over TNP-ATP for nucleotide binding studies
Executive Summary
In the precise landscape of drug discovery and enzymology, the choice of nucleotide analog is not merely a matter of fluorescence—it is a matter of structural fidelity. While 2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP ) has served as a legacy standard for decades, its utility is increasingly compromised by its steric bulk and tendency to induce non-native high-affinity states.
This guide delineates the mechanistic and practical superiority of MANT-ATP (2'/3'-O-(N-Methyl-anthraniloyl)-adenosine-5'-triphosphate). We explore why MANT-ATP provides a more accurate thermodynamic representation of native ATP binding, particularly for kinases, ATPases, and G-proteins, and provide a self-validating protocol for its application.
Part 1: The Photophysical & Structural Landscape
To understand the shift toward MANT-ATP, one must quantify the physical intrusion introduced by the fluorophore. The primary failure mode in nucleotide binding studies is steric perturbation —where the reporter group alters the binding pocket's geometry, yielding artificial
Structural Fidelity: Minimalist vs. Bulky
MANT-ATP utilizes a compact N-methylanthraniloyl group attached to the ribose hydroxyls. In contrast, TNP-ATP employs a trinitrophenyl group, which is significantly bulkier and electron-withdrawing.
-
MANT-ATP: The fluorophore is small and relatively planar. It allows the nucleotide to adopt a conformation that closely mimics native ATP, preserving the delicate hydrogen-bonding network within the active site.
-
TNP-ATP: The bulky TNP group often acts as an "anchor," creating additional hydrophobic contacts that can increase binding affinity by 20–2000 fold compared to native ATP. While this generates a strong signal, it creates a "Super-Binder" artifact , rendering kinetic data translationally irrelevant for native substrate modeling.
Photophysical Comparison
| Feature | MANT-ATP | TNP-ATP | Impact of MANT Superiority |
| Excitation ( | ~355 nm (UV) | ~408 / 470 nm (Visible) | MANT avoids overlap with flavins/hemes often found in metabolic enzymes. |
| Emission ( | ~448 nm (Blue) | ~540 nm (Green/Yellow) | Distinct blue shift upon binding allows ratiometric analysis. |
| Mechanism of Signal | Environmental Sensitivity: Fluorescence increases + Blue shift in hydrophobic pockets. | Quenching/Enhancement: Highly variable; often suffers from strong Inner Filter Effect (IFE). | MANT provides a direct readout of "hydrophobic burial" (binding event). |
| Steric Bulk | Low (Anthraniloyl) | High (Trinitrophenyl) | MANT |
| Binding Affinity | Similar to ATP (usually within 2-5x) | Often 100x tighter than ATP | MANT data is physiologically relevant; TNP data is often artificial. |
Part 2: The Mechanism of Signal Transduction
The "MANT shift" is the core phenomenon exploited in these assays. In an aqueous solution, the MANT fluorophore is quenched by water dipoles and exhibits flexible rotation. Upon binding to a protein's ATP-binding pocket, two physical changes occur:
-
Desolvation: The fluorophore is shielded from water, reducing non-radiative decay pathways (increasing quantum yield).
-
Rigidification: The restriction of rotational freedom further enhances fluorescence.
This contrasts with TNP-ATP, which often relies on FRET (Fluorescence Resonance Energy Transfer) or complex quenching mechanisms that are difficult to deconstruct mathematically.
Visualization: The Hydrophobic Shift Mechanism
Caption: The MANT-ATP fluorescence mechanism relies on the transition from a solvent-relaxed state to a hydrophobic, rigidified state within the protein pocket.
Part 3: The Self-Validating Experimental Protocol
To ensure data integrity (Trustworthiness), this protocol includes mandatory controls for the Inner Filter Effect (IFE) and Specificity .
Materials & Buffer Optimization
-
Ligand: MANT-ATP (Stock 5-10 mM in pH 7.5 buffer). Store at -20°C.
-
Buffer: 20 mM HEPES or Tris (pH 7.5), 50 mM NaCl, 5 mM MgCl₂.
-
Critical: Avoid phosphate buffers if studying ATPase activity to prevent product inhibition.
-
Critical: Include Mg²⁺; MANT-ATP binding is often Mg-dependent.
-
The Titration Workflow (Step-by-Step)
-
Baseline Correction (Blank):
-
Add buffer only to the cuvette. Record fluorescence (
).[1]
-
-
Protein Titration (Fixed Ligand Method):
-
Why: Keeps the Inner Filter Effect constant for the fluorophore.
-
Place 1 µM MANT-ATP in the cuvette. Measure initial fluorescence (
). -
Titrate increasing amounts of protein (Enzyme) into the cuvette.
-
Mix by pipetting; allow 2 minutes for equilibrium.
-
Record fluorescence (
) at each step.
-
-
IFE Correction (The "Trust" Step):
-
Protein absorbs at 280nm, but high concentrations can scatter or absorb at 355nm.
-
Measure the Absorbance of the solution at
(355nm) and (448nm) at each titration point. -
Apply the correction formula:
-
-
Specificity Control (Displacement):
-
At the end of the titration (saturation), add 1 mM native ATP (non-fluorescent).
-
Validation: Signal must return to baseline (
). If fluorescence remains high, the binding is non-specific.
-
Data Analysis & Calculation
Plot
Where:
- = Total MANT-ATP concentration (fixed).
- = Total Protein concentration (varied).
Part 4: Experimental Workflow Diagram
The following diagram outlines the decision logic and workflow for validating a MANT-ATP assay.
Caption: Step-by-step workflow for MANT-ATP binding validation, emphasizing the critical displacement control step.
Part 5: Applications & Case Studies
Kinases and Pseudokinases
MANT-ATP is particularly powerful for pseudokinases (which bind ATP but lack catalytic activity). Because MANT-ATP does not rely on hydrolysis for signal, it accurately reports the
Motor Proteins (Myosin/Kinesin)
In stopped-flow kinetics, MANT-ATP is the gold standard. Its fluorescence change is virtually instantaneous upon binding, unlike TNP-ATP, which can exhibit complex multi-phasic kinetics due to the rearrangement of the bulky trinitrophenyl group.
References
-
Hiratsuka, T. (1983).[1] "New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes."[1][2] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.
-
Jena Bioscience. (n.d.).[3] "MANT-ATP: Intrinsically Fluorescent Adenosines Technical Guide."
-
Jameson, D. M., & Eccleston, J. F. (1997). "Fluorescent nucleotide analogs: synthesis and applications." Methods in Enzymology.
-
Galletto, R., et al. (2005). "The Nucleotide-Binding Site of the Escherichia coli DnaC Protein." Cell Biochemistry and Biophysics.
Sources
Stability of 2'-O-(N-Methylanthraniloyl)ATP in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: 2'-O-(N-Methylanthraniloyl)ATP (MANT-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of nucleotide-binding proteins. Its utility, however, is intrinsically linked to its stability in aqueous buffers during experimental procedures. This guide provides a comprehensive overview of the factors influencing the stability of MANT-ATP, methodologies for its assessment, and best practices for its handling and storage to ensure data integrity and experimental reproducibility.
Introduction to MANT-ATP and its Significance
MANT-ATP is a fluorescent derivative of ATP where the N-methylanthraniloyl group is attached to the 2' or 3' hydroxyl group of the ribose moiety. This fluorescent probe is widely used in biochemical and biophysical studies for several key reasons:
-
Environmental Sensitivity: The MANT fluorophore exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to the hydrophobic nucleotide-binding pockets of proteins. This property allows for real-time monitoring of protein-nucleotide interactions.
-
Kinetic Studies: It is a valuable tool for stopped-flow and other kinetic experiments to determine the rate constants of nucleotide binding and dissociation.
-
Enzyme Characterization: MANT-ATP can serve as a substrate for many ATP-dependent enzymes, enabling the study of their catalytic mechanisms.
Fundamental Principles of MANT-ATP Stability
The stability of MANT-ATP in aqueous buffers is primarily governed by the chemical lability of two key structural features: the phosphoanhydride bonds of the triphosphate chain and the ester linkage of the MANT group.
Hydrolysis of the Phosphoanhydride Bonds
Similar to its parent molecule, ATP, the triphosphate chain of MANT-ATP is susceptible to hydrolysis, yielding MANT-ADP and inorganic phosphate, and subsequently MANT-AMP. This hydrolysis is influenced by several factors:
-
pH: ATP is most stable in the pH range of 6.8 to 7.4.[1][2] At more extreme acidic or alkaline pH values, the rate of hydrolysis increases significantly.[1][2] It is crucial to maintain the pH of MANT-ATP solutions within this range to minimize degradation.
-
Temperature: An increase in temperature accelerates the rate of ATP hydrolysis.[3] Therefore, experiments should be conducted at the lowest feasible temperature, and prolonged incubations at elevated temperatures should be avoided.
-
Divalent Metal Ions: While essential for the activity of many ATP-dependent enzymes, divalent cations like Mg²⁺ can also influence the stability of the phosphoanhydride bonds. However, for most biological experiments, the presence of Mg²⁺ is a necessary component.
Hydrolysis of the MANT Ester Linkage
The N-methylanthraniloyl group is attached to the ribose via an ester bond, which can also be a point of hydrolytic instability, particularly under basic conditions. While specific data on the hydrolysis rate of the MANT-ester on ATP is limited, the general principles of ester hydrolysis suggest that pH values above the neutral range could promote the cleavage of the MANT group, releasing free MANT and ATP.
Photodegradation
The MANT fluorophore, like many organic dyes, is susceptible to photodegradation upon prolonged exposure to excitation light. This can lead to a loss of fluorescence signal and the generation of non-fluorescent degradation products, which can complicate data analysis. It is therefore advisable to minimize the exposure of MANT-ATP solutions to light, especially high-intensity light from fluorescence excitation sources.
Key Factors Influencing MANT-ATP Stability in Experimental Settings
A summary of the primary factors affecting MANT-ATP stability is presented in the table below:
| Factor | Influence on Stability | Rationale | Best Practices |
| pH | High stability at pH 6.8-7.4; rapid degradation at extreme pH.[1][2] | The phosphoanhydride bonds are susceptible to both acid- and base-catalyzed hydrolysis.[1][2] | Maintain buffer pH between 6.8 and 7.4. |
| Temperature | Stability decreases with increasing temperature.[3] | The rate of chemical reactions, including hydrolysis, increases with temperature. | Store stock solutions at -20°C or -80°C. Thaw on ice and use promptly. Avoid repeated freeze-thaw cycles. |
| Buffer Composition | Can influence stability and enzymatic activity. | Certain buffer components can interact with the nucleotide or affect enzyme kinetics. For example, Tris buffer has been reported to inhibit some enzymes. | Choose a buffer appropriate for the biological system being studied. Common choices include HEPES, MOPS, and Tris. Validate buffer compatibility if there are concerns. |
| Enzymatic Contamination | Rapid degradation by ATPases and phosphatases. | These enzymes are ubiquitous and can be present as contaminants in protein preparations or other reagents. | Use high-purity reagents and enzyme preparations. Consider including ATPase/phosphatase inhibitors in assays where MANT-ATP stability is critical and the experimental design allows. |
| Light Exposure | Can lead to photodegradation of the MANT fluorophore. | The MANT group is a fluorescent dye and can be photobleached. | Store MANT-ATP in the dark. Minimize exposure to excitation light during fluorescence measurements. |
Methodologies for Assessing MANT-ATP Stability
To ensure the integrity of MANT-ATP for an experiment, it is essential to have reliable methods to assess its purity and stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying MANT-ATP and its potential degradation products (MANT-ADP, MANT-AMP, etc.).
Experimental Protocol: HPLC Analysis of MANT-ATP Stability
-
Sample Preparation:
-
Prepare a stock solution of MANT-ATP in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).
-
Divide the stock solution into aliquots and subject them to the conditions you wish to test (e.g., different pH values, temperatures, or incubation times).
-
At each time point, take a sample and immediately quench any potential enzymatic activity by adding a denaturing agent like perchloric acid, followed by neutralization.[4] Alternatively, snap-freezing in liquid nitrogen can be used for storage before analysis.
-
-
HPLC System and Column:
-
Mobile Phase and Gradient:
-
A common mobile phase system consists of a buffer such as potassium phosphate at a slightly acidic to neutral pH as aqueous phase (A) and an organic modifier like acetonitrile or methanol as the organic phase (B).[5][6]
-
A gradient elution, starting with a low percentage of organic phase and gradually increasing it, is typically used to achieve good separation of the different phosphorylated forms.
-
-
Data Analysis:
-
Identify the peaks corresponding to MANT-ATP, MANT-ADP, and MANT-AMP by comparing their retention times with those of known standards.
-
Quantify the amount of each species by integrating the peak areas.
-
Calculate the percentage of MANT-ATP remaining at each time point to determine its stability under the tested conditions.
-
Caption: Workflow for assessing MANT-ATP stability using HPLC.
Fluorescence Spectroscopy
Changes in the fluorescence properties of a MANT-ATP solution over time can be indicative of degradation.
Experimental Protocol: Fluorescence-Based Stability Assay
-
Baseline Measurement:
-
Prepare a solution of MANT-ATP in the desired buffer.
-
Measure the initial fluorescence intensity and spectrum using an excitation wavelength of ~355 nm and recording the emission from ~400 nm to 550 nm.
-
-
Incubation:
-
Incubate the solution under the desired test conditions (e.g., at a specific temperature).
-
-
Time-Course Measurements:
-
At regular intervals, measure the fluorescence intensity and spectrum of the solution.
-
-
Data Analysis:
-
A decrease in fluorescence intensity over time can indicate either photodegradation or hydrolysis of the MANT-ester bond.
-
A shift in the emission spectrum might indicate changes in the local environment of the MANT group, which could be a more subtle indicator of degradation.
-
This method is less specific than HPLC as it does not distinguish between different degradation products but can be a quick and straightforward way to screen for instability.
Degradation Pathways of MANT-ATP
The degradation of MANT-ATP can proceed through several pathways, which can occur concurrently.
Caption: Potential degradation pathways of MANT-ATP in aqueous solution.
Best Practices for Storage and Handling
To maximize the shelf-life and performance of MANT-ATP, the following handling and storage procedures are recommended:
-
Upon Receipt: Store the MANT-ATP solution at -20°C or -80°C, protected from light.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes upon first use.
-
Thawing: Thaw aliquots on ice immediately before use.
-
Solution Preparation: Prepare working solutions in a buffer with a pH between 6.8 and 7.4. Use high-purity water and buffer components.
-
Protection from Light: Keep all solutions containing MANT-ATP in amber tubes or wrapped in foil to protect them from light.
Conclusion
The stability of MANT-ATP is a critical parameter that can significantly impact the reliability of experimental data. By understanding the factors that influence its degradation and implementing appropriate handling, storage, and quality control measures, researchers can ensure the integrity of this valuable fluorescent probe. While general principles of ATP stability provide a strong foundation, it is recommended to perform stability checks under the specific conditions of your experimental system, especially for long-term or high-temperature incubations. The methodologies outlined in this guide provide a framework for such validation, empowering researchers to generate robust and reproducible data.
References
-
Wikipedia. Adenosine triphosphate. In: Wikipedia. ; 2024. Accessed January 26, 2024. [Link]
-
Adachi K, Kudo T, Noji H, et al. Temperature Dependence of the Rotation and Hydrolysis Activities of F1-ATPase. J Biol Chem. 2007;282(27):19928-19936. [Link]
-
Lawler M, Hindle A, Lee S, et al. Liquid chromatography method for simultaneous quantification of ATP and its degradation products compatible with both UV-Vis and mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2022;1208:123351. [Link]
-
Lee Y, Kim E, Choi Y, et al. ATP degradation products as freshness indicator of flatfish during storage. Food Sci Biotechnol. 2019;28(4):1193-1200. [Link]
-
Mukherjee S, Ghosh S, Laane J, et al. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods Mol Biol. 2015;1261:141-153. [Link]
-
Möller C, St-Jean G, H G, et al. Hydrolysis rate constants of ATP determined in situ at elevated temperatures. Biophys Chem. 2022;290:106878. [Link]
-
Rossi JP. Are there any ways to store ATP in -20 or -80 in aqueous form? For example in comlete medium or in distilled water. Any suggestion? ResearchGate. Published online 2015. [Link]
-
Jena Bioscience. Mant-ATP, Intrinsically Fluorescent Adenosines. Jena Bioscience. [Link]
-
BIOLOG Life Science Institute. MANT-ATP. BIOLOG Life Science Institute. [Link]
-
Stewart M, Franks-Skiba K, Cooke R. SLOW MYOSIN ATP TURNOVER IN THE SUPER-RELAXED STATE IN TARANTULA MUSCLE. J Biol Chem. 2010;285(39):29873-29881. [Link]
-
Zou Y, Wang Z, Wu J, et al. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules. 2022;27(19):6649. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATP degradation products as freshness indicator of flatfish during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
MANT-ATP vs. Native ATP: A Comparative Analysis of Binding Affinity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-triphosphate (ATP) is the universal energy currency in biological systems, fueling a vast array of cellular processes by binding to a diverse class of proteins, including kinases, ATPases, and motor proteins. Understanding the kinetics and thermodynamics of these interactions is fundamental to basic research and therapeutic development. MANT-ATP (2’/3’-O-(N-Methylanthraniloyl) adenosine 5’-triphosphate), a fluorescent analog of ATP, has emerged as an indispensable tool for probing these interactions. This guide provides an in-depth comparison of the binding affinity of MANT-ATP relative to its native counterpart. We will explore the structural nuances that govern binding, present quantitative data across different protein families, and offer detailed, field-proven protocols for the accurate determination of binding constants. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to leverage MANT-ATP effectively while being cognizant of its inherent limitations.
Introduction: The Rationale for Fluorescent ATP Analogs
The study of protein-ATP interactions is central to cell biology and drug discovery. While native ATP is essential for biological function, its lack of intrinsic spectroscopic properties makes direct, real-time monitoring of its binding challenging without resorting to complex, often discontinuous methods like radioisotope-based filter binding assays.
Fluorescent analogs were developed to overcome this limitation. By attaching a fluorophore to the ATP molecule, researchers can directly observe binding events through changes in the fluorophore's environment. MANT-ATP is a widely used analog where the compact N-Methylanthraniloyl (MANT) group is attached to the 2' or 3' position of the ribose sugar.[1] When MANT-ATP is in an aqueous solution, its fluorescence is relatively low. However, upon binding to the typically hydrophobic ATP-binding pocket of a protein, it experiences a significant increase in fluorescence intensity and often a blue shift in its emission maximum.[2][3][4] This property allows for real-time, quantitative analysis of binding events.
However, the addition of the MANT group, while experimentally advantageous, is a significant structural perturbation. A critical question for any researcher must be: How well does MANT-ATP mimic the binding of native ATP? This guide will systematically address this question.
Structural Considerations: ATP vs. MANT-ATP
The key difference lies in the bulky, hydrophobic MANT group on the ribose ring of MANT-ATP. This modification can influence binding affinity in several ways:
-
Steric Hindrance: The MANT group is significantly larger than the hydroxyl group it replaces. If the ATP-binding pocket is sterically constrained around the ribose moiety, the MANT group can clash with amino acid residues, leading to a weaker binding affinity (higher dissociation constant, Kd) compared to native ATP.
-
New Favorable Interactions: Conversely, if the binding pocket has a hydrophobic region near the ribose, the MANT group can form new, favorable van der Waals or hydrophobic interactions that are absent with native ATP. This can result in a tighter binding affinity (lower Kd).
-
Conformational Changes: The binding of MANT-ATP may induce or stabilize a different protein conformation than native ATP, altering the overall binding thermodynamics.
The following diagram illustrates the structural difference between the two molecules.
Sources
- 1. MANT-ATP (2'-(or-3')-O-(N-Methylanthraniloyl) Adenosine 5'-Triphosphate, Trisodium Salt) 400 μL [thermofisher.com]
- 2. portlandpress.com [portlandpress.com]
- 3. TNP-ATP - Wikipedia [en.wikipedia.org]
- 4. SLOW MYOSIN ATP TURNOVER IN THE SUPER-RELAXED STATE IN TARANTULA MUSCLE - PMC [pmc.ncbi.nlm.nih.gov]
MANT-ATP in Enzyme Kinetics: A Technical Guide for Researchers
In the dynamic landscape of enzyme kinetics research and drug discovery, the ability to precisely dissect the interactions between an enzyme and its nucleotide cofactors is paramount. For a vast array of enzymes, particularly protein kinases and ATPases, adenosine triphosphate (ATP) is the universal energy currency and a critical substrate. Understanding the affinity and kinetics of ATP binding, and how potential inhibitors compete with it, forms the bedrock of modern drug development. This guide provides an in-depth exploration of 2'/3'-O-(N-Methylanthraniloyl)adenosine-5'-triphosphate (MANT-ATP), a fluorescent analog of ATP, and its versatile applications in elucidating the intricacies of enzyme-nucleotide interactions.
The Principle of MANT-ATP: A Fluorescent Reporter for a Non-Fluorescent Event
MANT-ATP is an analog of ATP where the fluorescent MANT group is attached to the ribose moiety. The core utility of MANT-ATP lies in its environmentally sensitive fluorescence. In an aqueous solution, MANT-ATP exhibits a basal level of fluorescence. However, upon binding to the typically hydrophobic ATP-binding pocket of an enzyme, the MANT fluorophore is shielded from the polar aqueous environment. This transition into a non-polar environment leads to a significant increase in its fluorescence quantum yield and often a blue shift in its emission maximum.[1][2] This fluorescence enhancement provides a direct, real-time signal to monitor the binding and dissociation of the nucleotide, enabling a suite of powerful kinetic and equilibrium studies.
Core Applications of MANT-ATP in Enzyme Kinetics
The unique properties of MANT-ATP make it a versatile tool for several key experimental approaches:
-
Direct Measurement of Binding Affinity (Kd): By titrating a fixed concentration of enzyme with increasing concentrations of MANT-ATP, one can directly measure the dissociation constant (Kd), a fundamental parameter quantifying the affinity of the enzyme for the nucleotide.
-
Competitive Binding Assays: MANT-ATP can be used as a fluorescent probe to determine the binding affinity of non-fluorescent ligands, such as natural ATP, other nucleotides, or small molecule inhibitors.[3]
-
Pre-Steady-State Kinetic Analysis: The rapid changes in fluorescence upon MANT-ATP binding or release can be monitored using stopped-flow instrumentation, allowing for the dissection of individual steps in the enzymatic cycle that are too fast to be observed with conventional methods.[4]
-
Förster Resonance Energy Transfer (FRET): The MANT group can serve as a FRET acceptor when the protein of interest contains intrinsic tryptophan or tyrosine residues (FRET donors) in proximity to the ATP-binding site.[5] This allows for the measurement of conformational changes and distances within the enzyme-nucleotide complex.
Experimental Design and Protocols
Direct Binding Affinity (Kd) Determination
This experiment aims to determine the dissociation constant (Kd) of MANT-ATP for a target enzyme by measuring the increase in fluorescence upon binding.
Causality Behind Experimental Choices: The enzyme concentration should be kept constant and ideally below the expected Kd to ensure that the concentration of free MANT-ATP is not significantly depleted upon binding (binding regime).[6] The MANT-ATP is titrated to generate a saturation curve.
Experimental Workflow Diagram:
Caption: Workflow for Direct Binding Affinity (Kd) Determination.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2). Ensure all components are compatible with your enzyme's stability and activity.
-
Enzyme Stock: Prepare a concentrated stock of your purified enzyme. The final concentration in the assay should be in the low nanomolar to micromolar range, depending on the expected Kd. It is crucial to ensure the enzyme is nucleotide-free, which may require dialysis or gel filtration.[1]
-
MANT-ATP Stock: Prepare a concentrated stock solution of MANT-ATP (e.g., 1-10 mM) in the assay buffer. Protect the solution from light.[1]
-
-
Experimental Setup (96-well plate format):
-
To a black, low-volume 96-well plate, add a fixed amount of enzyme to each well.
-
Prepare a serial dilution of MANT-ATP in the assay buffer.
-
Add the MANT-ATP dilutions to the wells containing the enzyme, ensuring a range of concentrations that will span from well below to well above the expected Kd.
-
Include control wells with MANT-ATP dilutions in buffer without the enzyme to measure background fluorescence.
-
-
Data Acquisition:
-
Incubate the plate at the desired temperature for a sufficient time to reach binding equilibrium (this may need to be determined empirically).
-
Measure the fluorescence intensity using a plate reader with excitation set at approximately 355 nm and emission at approximately 448 nm.[7]
-
Data Analysis:
-
Subtract the background fluorescence (from the wells with MANT-ATP alone) from the fluorescence of the corresponding enzyme-containing wells.
-
Plot the change in fluorescence (ΔF) against the concentration of MANT-ATP.
-
Fit the data using non-linear regression to a one-site binding (hyperbolic) equation: ΔF = F_max * [MANT-ATP] / (Kd + [MANT-ATP]) where F_max is the maximum fluorescence change at saturation.[1]
Competitive Binding Assay for Inhibitor Ki Determination
This assay determines the binding affinity (Ki) of a non-fluorescent inhibitor by measuring its ability to displace MANT-ATP from the enzyme's active site.
Causality Behind Experimental Choices: The concentrations of the enzyme and MANT-ATP are kept constant, ideally with the MANT-ATP concentration at or below its Kd to ensure sensitivity to competition. The inhibitor is then titrated to generate a dose-response curve for the displacement of MANT-ATP.
Experimental Workflow Diagram:
Caption: Workflow for Stopped-Flow Kinetic Analysis of MANT-ATP Binding.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare enzyme and MANT-ATP solutions in assay buffer.
-
Instrument Setup:
-
Load the enzyme solution into one syringe of the stopped-flow instrument and the MANT-ATP solution into the other.
-
Set the excitation wavelength to ~355 nm and use a long-pass filter (e.g., >400 nm) for emission.
-
-
Data Acquisition:
-
Initiate rapid mixing. The instrument will record the fluorescence signal as a function of time, starting from the moment of mixing.
-
Repeat the experiment with a range of MANT-ATP concentrations (while keeping the enzyme concentration constant and in pseudo-first-order conditions). [4] Data Analysis:
-
-
Fit each fluorescence trace to a single or double exponential equation to obtain the observed rate constant(s) (k_obs).
-
For a simple one-step binding mechanism, plot k_obs versus the MANT-ATP concentration.
-
Fit this plot to a linear equation: k_obs = k_on * [MANT-ATP] + k_off
-
The slope of the line gives the association rate constant (k_on).
-
The y-intercept gives the dissociation rate constant (k_off).
-
The Kd can be calculated as k_off / k_on.
-
Data Presentation
| Parameter | Direct Binding Assay | Competition Assay | Stopped-Flow Kinetics |
| Primary Measurement | Fluorescence Intensity | Fluorescence Intensity | Fluorescence vs. Time |
| Independent Variable | [MANT-ATP] | [Inhibitor] | Time |
| Derived Parameters | Kd, Bmax | IC50, Ki | k_obs, k_on, k_off |
| Typical Data Plot | Hyperbolic Curve | Sigmoidal Curve | Exponential Decay/Rise |
Troubleshooting and Scientific Integrity
-
Low Signal-to-Noise: Ensure the enzyme is active and properly folded. Check for inner filter effects at high MANT-ATP concentrations.
-
MANT-ATP Affinity Differs from ATP: It is a crucial caveat that the MANT group can alter the binding affinity compared to natural ATP. [3][8]It is always advisable to validate findings with orthogonal assays or by determining the Ki of ATP in a competition experiment.
-
Enzyme Purity and Nucleotide Contamination: The presence of contaminating ATPases or endogenous nucleotides in the enzyme preparation can lead to erroneous results. [1]Ensure high purity and nucleotide-free preparations.
-
Photobleaching: Minimize exposure of MANT-ATP solutions to light. In kinetic experiments, use the lowest necessary excitation intensity.
-
Self-Validation: A well-designed experiment should include appropriate controls. For instance, in a competition assay, unlabeled ATP should displace MANT-ATP with a Ki that is consistent with its known Kd.
By carefully designing and executing experiments with MANT-ATP, and by rigorously analyzing the resulting data, researchers can gain profound insights into the fundamental mechanisms of ATP-dependent enzymes, paving the way for the development of novel therapeutics.
References
- Echalier, A., et al. (2013). Techniques to examine nucleotide binding by pseudokinases. Biochemical Society Transactions, 41(4), 988-994.
- LaConte, L. E. W., et al. (2016). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 1647, 137-151.
- Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
- Stewart, M. A., et al. (2025).
- Ni, M., et al. (2000). Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives. Protein Science, 9(10), 1818-1827.
- Ghosh, S., et al. (2016). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog.
- Yang, Y., et al. (2015). Binding of mant-ADP and mant-ATP to A-CAT.
- Rivera-Barahona, A. (2020). Monitoring ATP binding to proteins: TNP-ATP or MANT-ATP?
- Geeves, M. A., et al. (2014). Use of Stopped-Flow Fluorescence and Labeled Nucleotides to Analyze the ATP Turnover Cycle of Kinesins. Journal of Visualized Experiments, (92), e52040.
-
Jena Bioscience. (n.d.). Mant-ATP, Intrinsically Fluorescent Adenosines. Retrieved from [Link]
Sources
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Use of Stopped-Flow Fluorescence and Labeled Nucleotides to Analyze the ATP Turnover Cycle of Kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elifesciences.org [elifesciences.org]
- 7. Mant-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 8. Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Probing Enzyme Dynamics: A Detailed Guide to MANT-ATP Fluorescence Resonance Energy Transfer (FRET) Assays
For researchers, scientists, and drug development professionals venturing into the intricate world of enzyme kinetics, particularly ATPases and kinases, the MANT-ATP FRET assay stands out as a powerful and versatile tool. This application note provides a comprehensive, in-depth guide to the principles, practical execution, and data analysis of MANT-ATP FRET assays. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, ensuring a robust and self-validating experimental design.
The Scientific Bedrock: Understanding FRET and the Role of MANT-ATP
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor fluorophore.[1] This energy transfer is exquisitely sensitive to the distance between the two molecules, typically occurring over distances of 1-10 nanometers, making it a "molecular ruler" to probe molecular interactions.[1][2] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, highlighting its sensitivity to subtle conformational changes.[3]
In the context of MANT-ATP FRET assays, the fluorescent ATP analog, 2'/3'-O-(N-Methylanthraniloyl) adenosine 5'-triphosphate (MANT-ATP), serves as the key reagent.[4][5][6] The MANT group acts as an environmentally sensitive fluorophore. The FRET phenomenon in these assays typically involves:
-
The Donor: Intrinsic tryptophan or tyrosine residues within the protein of interest (e.g., an ATPase or a kinase). These aromatic amino acids can be excited by UV light.
-
The Acceptor: The MANT moiety of MANT-ATP.
Upon binding of MANT-ATP to the nucleotide-binding pocket of the enzyme, the MANT group is brought into close proximity to the tryptophan/tyrosine residues. Excitation of these residues leads to energy transfer to the MANT group, resulting in an increase in its fluorescence emission.[7][8] This change in fluorescence intensity is the primary readout of the assay and can be used to determine binding affinities, study conformational changes, and analyze enzyme kinetics.[8][9]
Experimental Design and Core Considerations
A successful MANT-ATP FRET assay hinges on careful experimental design. The following sections detail the critical components and choices that will dictate the quality and reliability of your data.
Reagent Preparation and Buffer Composition
The choice of buffer is critical to maintain the stability and activity of the enzyme. A common starting point for many kinase and ATPase assays is a Tris-based buffer.
Table 1: Typical Reagent and Buffer Compositions
| Component | Typical Concentration Range | Purpose & Expert Insights |
| Buffer | 20-50 mM Tris-HCl, pH 7.2-7.5 | Provides a stable pH environment for the enzyme. HEPES can also be used. The pH should be optimized for the specific enzyme under investigation.[2][7] |
| Salt | 50-150 mM NaCl or KCl | Mimics physiological ionic strength and can influence protein conformation and binding affinities.[2][7] |
| Divalent Cations | 1-10 mM MgCl₂ | Essential cofactor for most ATPases and kinases. The concentration should be optimized as it can affect enzyme activity and nucleotide binding. |
| Enzyme | 1-5 µM | The optimal concentration depends on the binding affinity of MANT-ATP and the sensitivity of the instrument. It's crucial to use a concentration that gives a measurable signal without causing aggregation. |
| MANT-ATP | 0.1 - 20 µM (for binding assays) | The concentration range for titration experiments should span below and above the expected dissociation constant (Kd). For kinetic assays, the concentration might be varied around the Michaelis constant (Km). |
| Reducing Agent | 1-5 mM DTT or BME | Prevents oxidation of cysteine residues, which can be critical for enzyme activity and stability. |
| Detergent | 0.01-0.05% (e.g., Tween-20, Triton X-100) | Can help prevent non-specific binding of the enzyme to the microplate surface, particularly in high-throughput screening formats. |
| BSA | 0.1 mg/mL | Acts as a carrier protein to prevent the enzyme from sticking to surfaces and can help stabilize the enzyme at low concentrations. |
Step-by-Step Experimental Protocols
This section provides detailed protocols for two common applications of MANT-ATP FRET assays: determining binding affinity and performing competition assays.
Protocol 1: Determination of MANT-ATP Binding Affinity (Kd)
This protocol describes a direct titration experiment to measure the dissociation constant (Kd) of MANT-ATP for a given enzyme.
Workflow for Determining MANT-ATP Binding Affinity
Caption: Workflow for determining the binding affinity of MANT-ATP.
Materials:
-
Purified enzyme (e.g., kinase or ATPase)
-
MANT-ATP
-
Assay Buffer (see Table 1 for a typical composition)
-
Black, low-volume 96- or 384-well microplate
-
Fluorescence microplate reader with FRET capabilities
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 280 nm (for tryptophan excitation) or 295 nm (for selective tryptophan excitation).
-
Set the emission wavelength to 440-450 nm to detect MANT fluorescence.[3][8]
-
Optimize the gain and slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Prepare a Serial Dilution of MANT-ATP:
-
In the microplate, perform a serial dilution of MANT-ATP in Assay Buffer to cover a wide concentration range (e.g., from low nanomolar to high micromolar).
-
-
Add the Enzyme:
-
Add a fixed concentration of the enzyme to each well containing the MANT-ATP dilutions. The final enzyme concentration should be well below the expected Kd to ensure that the free MANT-ATP concentration is approximately equal to the total MANT-ATP concentration.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding reaction to reach equilibrium. This time should be determined empirically but is typically 15-30 minutes.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity in each well using the pre-configured instrument settings.
-
-
Data Analysis:
-
Background Correction: Subtract the fluorescence of MANT-ATP in the absence of the enzyme from the corresponding readings with the enzyme.
-
Plot the Data: Plot the change in fluorescence intensity (ΔF) as a function of the MANT-ATP concentration.
-
Determine Kd: Fit the data to a one-site binding (hyperbolic) equation using a suitable software package (e.g., GraphPad Prism): ΔF = (Bmax * [MANT-ATP]) / (Kd + [MANT-ATP]) Where Bmax is the maximum fluorescence change at saturation.
-
Protocol 2: Competition Assay to Determine the Affinity of a Non-Fluorescent Ligand
This protocol is used to determine the binding affinity (Ki) of a non-fluorescent competitor (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace MANT-ATP from the enzyme.
Workflow for a Competition Binding Assay
Caption: Workflow for a competition binding assay using MANT-ATP.
Procedure:
-
Determine the Optimal MANT-ATP Concentration:
-
From the binding affinity experiment (Protocol 1), choose a MANT-ATP concentration that is close to its Kd value. This ensures a good signal window and sensitivity to competition.
-
-
Assay Setup:
-
In a microplate, add the enzyme and MANT-ATP at their fixed, predetermined concentrations to each well.
-
Add a serial dilution of the non-fluorescent competitor to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate to reach equilibrium and measure the fluorescence as described in Protocol 1.
-
-
Data Analysis:
-
Plot the Data: Plot the fluorescence intensity as a function of the competitor concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of MANT-ATP binding.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([MANT-ATP] / Kd)) Where [MANT-ATP] is the concentration of MANT-ATP used in the assay and Kd is the dissociation constant of MANT-ATP determined in Protocol 1.
-
Critical Considerations and Troubleshooting
4.1. Inner Filter Effect (IFE): A Common Pitfall
A significant challenge in fluorescence assays, including MANT-ATP FRET, is the inner filter effect (IFE).[10][11][12][13][14] IFE occurs when the excitation or emission light is absorbed by other components in the solution, leading to an underestimation of the true fluorescence signal. Primary IFE happens when the excitation light is absorbed, while secondary IFE occurs when the emitted light is re-absorbed.
Mitigation and Correction:
-
Work at Low Absorbance: Keep the absorbance of all components at both the excitation and emission wavelengths below 0.1 to minimize IFE.
-
Correction Factors: For more accurate determination of binding constants, especially at higher concentrations, it is crucial to correct for IFE.[10] This can be done by measuring the absorbance of the solutions at the excitation and emission wavelengths and applying a correction factor to the fluorescence data.
4.2. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | - Insufficient enzyme concentration.- Suboptimal buffer conditions.- Instrument settings not optimized. | - Increase enzyme concentration.- Optimize buffer pH, salt, and cofactor concentrations.- Adjust gain and slit widths on the fluorometer. |
| High Background Fluorescence | - Autofluorescence from buffer components or the microplate.- MANT-ATP degradation. | - Use high-purity reagents.- Use black microplates designed for fluorescence assays.- Prepare fresh MANT-ATP solutions. |
| Inconsistent Results | - Pipetting errors.- Temperature fluctuations.- Enzyme instability. | - Use calibrated pipettes and proper technique.- Ensure uniform temperature control during incubation and reading.- Add stabilizing agents like BSA or glycerol; keep the enzyme on ice. |
| No FRET Signal | - No binding between the enzyme and MANT-ATP.- Lack of tryptophan/tyrosine residues near the binding site. | - Verify enzyme activity through an orthogonal assay.- Consider using a different fluorescent nucleotide or labeling the protein with an extrinsic donor fluorophore. |
Conclusion: A Powerful Tool in the Researcher's Arsenal
The MANT-ATP FRET assay is a robust and sensitive method for characterizing the interactions of ATPases, kinases, and other nucleotide-binding proteins with their substrates. By understanding the underlying principles of FRET and carefully designing and executing the experiments, researchers can gain valuable insights into enzyme kinetics, determine binding affinities, and screen for novel inhibitors. The protocols and considerations outlined in this application note provide a solid foundation for successfully implementing this powerful technique in your research endeavors.
References
-
Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. UCL Discovery - University College London. Available at: [Link]
-
Analysis of steady-state Förster resonance energy transfer data by avoiding pitfalls: interaction of JAK2 tyrosine kinase with N-methylanthraniloyl nucleotides. PubMed. Available at: [Link]
-
Binding of mant-ADP and mant-ATP to A-CAT. A, fluorescence emission... - ResearchGate. Available at: [Link]
-
Kinetic Modeling of mant-ATP Turnover to Interpret the Biochemically Defined Myosin Super-Relaxed State. bioRxiv. Available at: [Link]
-
Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PMC - NIH. Available at: [Link]
-
Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. ResearchGate. Available at: [Link]
-
Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. LinkedIn. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
-
Use of Stopped-Flow Fluorescence and Labeled Nucleotides to Analyze the ATP Turnover Cycle of Kinesins. PMC - NIH. Available at: [Link]
-
Monitoring ATP binding to proteins: TNP-ATP or MANT-ATP? ResearchGate. Available at: [Link]
-
Binding of mant-ADP and mant-ATP to A-CAT. A, fluorescence emission... - ResearchGate. Available at: [Link]
-
Molecular Brightness Approach for FRET Analysis of Donor-Linker-Acceptor Constructs at the Single Molecule Level: A Concept. Frontiers. Available at: [Link]
-
Mant-ATP, Intrinsically Fluorescent Adenosines. Jena Bioscience. Available at: [Link]
-
Analysis of steady-state Förster resonance energy transfer data by avoiding pitfalls: interaction of JAK2 tyrosine kinase with N-methylanthraniloyl nucleotides. PubMed. Available at: [Link]
-
Förster resonance energy transfer. Wikipedia. Available at: [Link]
-
Using FRET-Based Fluorescent Sensors to Monitor Cytosolic and Membrane-Proximal Extracellular ATP Levels. Springer Nature Experiments. Available at: [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry - ACS Publications. Available at: [Link]
-
How to troubleshoot for FRET AB experiment where the only donor-acceptor available pair is YFP-RFP? ResearchGate. Available at: [Link]
-
High-throughput spectral and lifetime-based FRET screening in living cells to identify small-molecule effectors of SERCA. NIH. Available at: [Link]
-
Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter. PubMed. Available at: [Link]
-
A high-throughput screen of real-time ATP levels in individual cells reveals mechanisms of energy failure. PubMed Central. Available at: [Link]
-
Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices. Available at: [Link]
-
A Guide to Fluorescent Protein FRET Pairs. PMC. Available at: [Link]
-
Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA. Available at: [Link]
-
How FRET Works: A Guide to Visualizing Protein Interactions. YouTube. Available at: [Link]
-
Kinetic FRET Assay to Measure Binding-Induced Conformational Changes of Nucleic Acids. ACS Sensors - ACS Publications. Available at: [Link]
-
Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing. Available at: [Link]
-
WEBINAR: Cell-based and Biochemical High-throughput Screening in 1536-well Plates. Available at: [Link]
-
On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. PubMed. Available at: [Link]
Sources
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mant-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Analysis of steady-state Förster resonance energy transfer data by avoiding pitfalls: interaction of JAK2 tyrosine kinase with N-methylanthraniloyl nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.horiba.com [static.horiba.com]
- 13. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinetic Characterization of Myosin Super-Relaxed State (SRX) Using MANT-ATP
Abstract & Introduction
The myosin super-relaxed state (SRX) is a biochemically distinct conformation of the myosin motor characterized by an extremely low ATP turnover rate (
Dysregulation of the SRX/DRX equilibrium is a hallmark of cardiomyopathies. Hypertrophic cardiomyopathy (HCM) is often associated with a destabilized SRX (hyper-contractility), while dilated cardiomyopathy (DCM) may involve over-stabilization. Consequently, the SRX has become a primary target for allosteric modulators like mavacamten (SRX stabilizer) and omecamtiv mecarbil (activator).
This guide details the MANT-ATP Chase Assay , the industry-standard method for quantifying SRX. By utilizing the fluorescent nucleotide analog 2'/3'-O-(N-Methyl-anthraniloyl)-ATP (MANT-ATP), researchers can resolve the biphasic kinetics of nucleotide release, directly calculating the fraction of myosin heads in the energy-sparing SRX conformation.
Principle of the Assay
Fluorescence Mechanism
MANT-ATP is a ribose-modified fluorescent nucleotide. Its fluorescence quantum yield increases significantly (
The Kinetic "Chase"
The assay operates on a pulse-chase principle:
-
Loading (Pulse): Myosin is incubated with MANT-ATP.[2][3][4][5] The nucleotide binds, hydrolyzes to MANT-ADP-Pi, and the fluorescence signal stabilizes at a maximum (
). -
Chase: Excess non-fluorescent (dark) ATP is added. As myosin releases the bound MANT-nucleotide (the rate-limiting step), the dark ATP replaces it.
-
Decay: The displacement results in a decay of fluorescence intensity. In organized sarcomeres (fibers/myofibrils), this decay is biphasic , revealing two distinct populations:
-
Fast Phase (DRX): Rapid nucleotide turnover (heads accessible/disordered).
-
Slow Phase (SRX): Very slow nucleotide turnover (heads sequestered/inhibited).
-
Kinetic Pathway Diagram
Caption: Kinetic pathway of MANT-ATP turnover. The observable fluorescence decay is determined by the rate of MANT-ADP release, which differs significantly between DRX (fast) and SRX (slow) conformations.[2]
Materials & Reagents
Biological Samples
-
Permeabilized Fibers (Gold Standard): Chemically skinned (Triton X-100) muscle fibers preserve the thick filament lattice necessary for SRX.
-
Myofibrils: Homogenized muscle; reduces diffusion artifacts while maintaining structure.[2]
-
Purified Myosin: Generally requires low ionic strength or stabilizers to populate SRX; typically used in stopped-flow high-throughput screening (HTS).
Buffer Recipes
Note: All buffers should be at pH 7.0 and 25°C unless otherwise noted.
| Buffer Name | Composition | Purpose |
| Rigor Buffer | 120 mM K-Acetate, 5 mM Mg-Acetate, 2.5 mM K₂HPO₄, 2.5 mM KH₂PO₄, 50 mM MOPS, 2 mM DTT. | Base buffer; establishes rigor state (no ATP). |
| Skinning Sol. | Rigor Buffer + 1% Triton X-100. | Permeabilizes membrane to allow ATP entry. |
| MANT-ATP Sol. | Rigor Buffer + 250 µM MANT-ATP. | Loads myosin active sites with fluorescent probe. |
| Chase Sol. | Rigor Buffer + 4 mM MgATP (unlabeled). | Displaces MANT-ATP to reveal off-rates.[4] |
Key Reagents:
-
MANT-ATP: (Jena Bioscience or equivalent). Store as 5-10 mM stock at -80°C.
-
Mavacamten (optional): Dissolve in DMSO. Use as a positive control for SRX stabilization.
Experimental Protocol: Single Turnover Chase (Fiber/Myofibril)
This protocol describes the "Chase" method using a fluorescence microscope or plate reader equipped for time-resolved kinetics.
Phase 1: Sample Preparation
-
Dissection: Isolate muscle bundles (e.g., cardiac ventricle or soleus) in ice-cold Rigor Buffer.
-
Skinning: Incubate bundles in Skinning Solution for 4 hours at 4°C with gentle agitation.
-
Exchange: Wash fibers 3x in Rigor Buffer to remove Triton X-100.
-
Mounting:
-
For Microscopy: Mount single fibers under slight tension on a glass coverslip using silicone grease or clips.
-
For Plate Reader: Pipette myofibril suspension into a black 96-well plate (avoid bubbles).
-
Phase 2: The Chase Assay
-
Background Check: Measure autofluorescence of the fiber/buffer before adding nucleotide.
-
Incubation (Loading):
-
Replace buffer with MANT-ATP Solution (250 µM) .
-
Incubate for 5–10 minutes.
-
Verification: Ensure fluorescence intensity reaches a stable plateau (
).
-
-
Wash (Critical Step):
-
Rapidly wash fibers with Rigor Buffer (no nucleotide) for 10–20 seconds.
-
Why? This removes free, non-specifically bound MANT-ATP from the solution and fiber surface, ensuring the signal comes from myosin-bound nucleotide.
-
-
Chase (Data Acquisition Start):
-
Add Chase Solution (4 mM ATP) .
-
IMMEDIATELY begin recording fluorescence intensity.
-
Excitation: 360 nm (UV) | Emission: 440–460 nm (Blue).
-
Duration: Record for 300–600 seconds (SRX turnover is slow; 5 minutes is minimum).
-
Sampling Rate: 1 point every 0.5–1.0 seconds.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MANT-ATP Chase Assay. The 'Wash' step is critical for minimizing background noise.
Data Analysis
The raw fluorescence decay data must be normalized and fitted to a double-exponential equation to resolve the DRX and SRX populations.
Normalization
Normalize the fluorescence intensity (
Curve Fitting
Fit the normalized data to the following decay function:
Alternatively, for direct decay curves:
Parameters:
-
P1 (Amplitude 1): Fraction of myosin in the DRX state (Fast).
-
T1 (or
): Lifetime of the DRX state (typically 15–30 s). -
P2 (Amplitude 2): Fraction of myosin in the SRX state (Slow).[6]
-
T2 (or
): Lifetime of the SRX state (typically >100 s).[4]
Interpretation
-
% SRX = P2 / (P1 + P2) × 100
-
Drug Effect: A successful SRX stabilizer (like mavacamten) will increase P2 and/or increase T2 (slower rate).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Mono-exponential Decay | SRX state lost or not populated. | Ensure ionic strength is low (<150 mM). High salt destabilizes SRX. Check fiber integrity. |
| Signal too low | Insufficient MANT-ATP loading. | Increase incubation time or MANT-ATP concentration (up to 500 µM). |
| Fast Photobleaching | High excitation intensity. | Reduce excitation power or use a shutter to sample intermittently (e.g., 100ms exposure every 2s). |
| No "Slow" Phase | Purified protein used without stabilizers. | Purified myosin often defaults to DRX. Add Mavacamten or use low-salt buffers to induce SRX. |
| High Background | Non-specific binding. | Improve the Wash step before the Chase. Use high-quality quartz or blocked plates. |
References
-
Stewart, M. A., et al. (2010). "Myosin ATP turnover rate is a mechanism involved in thermogenesis in resting skeletal muscle fibers." Proceedings of the National Academy of Sciences. Link
-
Hooijman, P., et al. (2011). "The super-relaxed state of myosin in human skeletal muscle." Biophysical Journal. Link
-
Anderson, R. L., et al. (2018). "Deciphering the super relaxed state of human β-cardiac myosin and the mode of action of mavacamten." Proceedings of the National Academy of Sciences. Link
-
Rohde, J. A., et al. (2018). "Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin." Proceedings of the National Academy of Sciences. Link
-
Toepfer, C. N., et al. (2020). "Hypertrophic cardiomyopathy mutations in MYBPC3 dysregulate myosin recruitment and SRX." Science Translational Medicine. Link
Sources
- 1. Direct detection of the myosin super-relaxed state and interacting-heads motif in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biochemically defined super relaxed state of myosin—A paradox - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Senior Application Scientist's Guide to the MANT-ATP Fluorescence Anisotropy Assay for Protein Binding
Introduction: Beyond Simple Binding—Characterizing Molecular Interactions with Precision
In the landscape of drug discovery and fundamental biological research, the precise characterization of protein-ligand interactions is paramount. This is particularly true for ATP-binding proteins, such as kinases and ATPases, which represent a vast and critical class of drug targets[1]. Understanding the affinity and kinetics of small molecules, including ATP analogs and potential inhibitors, binding to these proteins is a cornerstone of modern therapeutic development.
Among the array of biophysical techniques available, fluorescence-based assays offer a powerful combination of sensitivity, simplicity, and adaptability for high-throughput screening[2][3]. The MANT-ATP fluorescence anisotropy assay has emerged as a robust, solution-based method for real-time monitoring of these interactions[1]. Unlike assays that rely on cumbersome radioactive materials or endpoint measurements, this technique provides true equilibrium binding data by directly observing the behavior of a fluorescent ATP analog in solution with its target protein[1][4].
This guide provides a comprehensive overview of the MANT-ATP fluorescence anisotropy assay, from fundamental principles to detailed experimental protocols and data analysis. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to successfully implement this powerful technique.
The Core Principle: How Molecular Tumbling Reveals Binding Events
Fluorescence anisotropy is a measure of the rotational mobility of a fluorescent molecule[5]. The principle is elegant in its simplicity:
-
Photoselection: When a population of fluorescent molecules is excited with plane-polarized light, only those molecules whose absorption dipoles are aligned with the polarization plane of the light are preferentially excited.
-
Rotational Diffusion: During the brief interval between absorption and emission (the fluorescence lifetime), the excited molecules tumble and rotate in solution.
-
Depolarized Emission: The extent of this rotation determines the degree of polarization of the emitted light. Small, unbound fluorophores, like free MANT-ATP, rotate rapidly, leading to significant depolarization of the emitted light and thus a low anisotropy value[6].
-
Binding-Induced Constraint: When the fluorescent ligand binds to a much larger molecule, such as a protein, its rotational motion is significantly constrained. The larger complex tumbles much more slowly, resulting in less depolarization and a higher anisotropy value[4][6].
By titrating a protein into a solution of MANT-ATP and measuring the change in fluorescence anisotropy, one can directly quantify the binding interaction and determine key parameters such as the dissociation constant (Kd)[7].
Caption: Experimental workflow for a MANT-ATP direct titration assay.
Step-by-Step Protocol
-
Determine Optimal MANT-ATP Concentration:
-
Perform a serial dilution of MANT-ATP in assay buffer.
-
Measure the total fluorescence intensity at each concentration.
-
Select a concentration that gives a robust signal (typically 3-10 times the background) but is well below the Kd to ensure that the concentration of the fluorescent ligand is not a limiting factor in the binding reaction. A common starting point is 50-100 nM.
-
-
Prepare Protein Serial Dilution:
-
Prepare a 2X concentrated serial dilution of the protein in assay buffer. It is crucial to cover a wide concentration range, typically from 0 to at least 10-20 times the expected Kd.[5] If the Kd is unknown, a broad, logarithmic dilution series (e.g., 1 µM to 1 nM) is recommended for the initial experiment.[5]
-
-
Set Up the Assay Plate:
-
Prepare a 2X MANT-ATP solution (e.g., 200 nM for a final concentration of 100 nM).
-
Add a volume of the 2X MANT-ATP solution to each well (e.g., 50 µL for a final volume of 100 µL).
-
Add an equal volume of the 2X protein serial dilutions to the wells (e.g., 50 µL).
-
Crucial Controls:
-
"Free Ligand" Control: Wells containing MANT-ATP and assay buffer only (no protein). This defines the minimum anisotropy value.
-
"Buffer Blank" Control: Wells containing assay buffer only. This is for background subtraction.
-
"Bound Ligand" Control (Optional but Recommended): Wells with MANT-ATP and a saturating concentration of protein. This helps define the maximum anisotropy value.
-
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium. This can range from minutes to hours and should be determined empirically for your system.
-
Measure the parallel (I∥) and perpendicular (I⊥) fluorescence intensities in the plate reader.
-
Data Analysis and Interpretation
Calculating Anisotropy
For each well, the fluorescence anisotropy (r) is calculated using the following equation:
r = (I∥ - G ⋅ I⊥) / (I∥ + 2G ⋅ I⊥)
Where:
-
I∥ is the fluorescence intensity parallel to the excitation plane.
-
I⊥ is the fluorescence intensity perpendicular to the excitation plane.
-
G (G-factor) is an instrument-specific correction factor that accounts for differential transmission of vertically and horizontally polarized light. The G-factor should be determined experimentally using the "free ligand" control wells.
Generating the Binding Curve
Plot the calculated anisotropy (r) as a function of the total protein concentration. The resulting data should yield a sigmoidal binding curve.
Determining the Dissociation Constant (Kd)
The data can be fit to a one-site binding model using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the Kd. The following equation is commonly used:[6]
r = rfree + (rbound - rfree) ⋅ (([P] + [L] + Kd) - √(([P] + [L] + Kd)² - 4[P][L])) / (2[L])
Where:
-
r is the observed anisotropy at a given protein concentration.
-
rfree is the anisotropy of the free MANT-ATP.
-
rbound is the anisotropy of the MANT-ATP when fully bound to the protein.
-
[P] is the total protein concentration.
-
[L] is the total MANT-ATP concentration.
-
Kd is the dissociation constant.
If the protein concentration is in large excess over the MANT-ATP concentration ([P] >> [L]), a simpler equation can be used:
r = rfree + (rbound - rfree) ⋅ [P] / (Kd + [P])
Caption: Data analysis workflow for determining the dissociation constant (Kd).
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant change in anisotropy upon protein addition | 1. The protein is inactive or does not bind MANT-ATP. 2. The size difference between MANT-ATP and the protein is too small (<10-fold difference in MW).[8] 3. The MANT group is on a flexible linker, allowing it to rotate freely even when bound ("propeller effect").[9] | 1. Verify protein activity with an alternative assay. Perform a competition assay with unlabeled ATP. 2. This assay may not be suitable. Consider alternative techniques like ITC or Surface Plasmon Resonance. 3. This is an inherent property of the probe-protein interaction. |
| High data variability or poor Z'-factor | 1. Non-specific binding of reagents to the microplate. 2. Protein aggregation at high concentrations. 3. Insufficient incubation time to reach equilibrium. 4. Low fluorescence signal leading to poor signal-to-noise. | 1. Ensure the assay buffer contains a non-ionic detergent (e.g., 0.01% Tween-20). Use non-binding surface plates.[8] 2. Check for aggregation using dynamic light scattering (DLS). Centrifuge protein stocks before use. 3. Perform a time-course experiment to determine when the anisotropy signal stabilizes. 4. Increase MANT-ATP concentration (while keeping it << Kd) or use a more sensitive instrument. |
| Anisotropy decreases upon protein binding | 1. MANT-ATP binding induces a conformational change that increases the local mobility of the fluorophore. 2. FRET between tryptophan residues within the protein (homo-FRET) is disrupted upon binding, leading to an apparent increase in polarization that is then lost.[10] | 1. While unusual, this can be a real binding-induced effect. The change, even if negative, can still be used to determine Kd. 2. Investigate by exciting at the red-edge of tryptophan's absorption (~310 nm) to minimize FRET and see if the effect persists. |
| Total fluorescence intensity changes significantly during titration | 1. The quantum yield of MANT-ATP changes upon binding. 2. Inner filter effect at high protein concentrations if the protein absorbs light at the excitation or emission wavelengths.[4] | 1. This is common and expected. The data analysis equations for anisotropy inherently account for this. However, large changes can be used as a complementary measure of binding.[4] 2. Ensure protein concentration does not lead to an absorbance >0.1 AU.[4] If necessary, apply correction factors or use a lower protein concentration range. |
Conclusion: A Robust Tool for Quantitative Biology
The MANT-ATP fluorescence anisotropy assay is a versatile and powerful tool for the quantitative analysis of protein-ligand interactions. Its non-radioactive, homogeneous format makes it highly amenable to both basic research and high-throughput screening applications in drug discovery.[2] By understanding the core principles, carefully designing experiments with appropriate controls, and applying rigorous data analysis, researchers can gain deep insights into the molecular mechanisms governing ATP-binding proteins. This technique, when executed with the precision and understanding outlined in this guide, provides a reliable and efficient path to characterizing the affinity of molecular interactions, accelerating the pace of biological discovery and therapeutic innovation.
References
-
Gassman, N. R., et al. (2016). Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions. Journal of Visualized Experiments, (116), 54640. Available at: [Link]
-
Murphy, A. J., & Eyers, P. A. (2013). Techniques to examine nucleotide binding by pseudokinases. Biochemical Society Transactions, 41(4), 986-992. Available at: [Link]
-
BIOLOG Life Science Institute. MANT-ATP. Product Information Sheet. Available at: [Link]
-
JoVE. (2022). Fluorescence Anisotropy to Study Protein-protein Interactions | Protocol Preview. YouTube. Available at: [Link]
-
Epe, B., et al. (2002). Binding of mant-ADP and mant-ATP to A-CAT. ResearchGate. Available at: [Link]
-
Quevillon, S., et al. (1999). MANT-ATP binding to NBD1-581 by extrinsic or intrinsic changes in fluorescence. ResearchGate. Available at: [Link]
-
Maman, J. (2022). Fluorescence Anisotropy; Theory, Method, and Data Analysis. University of Cambridge, Biochemistry Department. Available at: [Link]
-
Mukherjee, K., et al. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 1170, 129-141. Available at: [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Technical Note. Available at: [Link]
-
BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Application Note. Available at: [Link]
-
Pretorius, A., et al. (2016). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. ACS Chemical Biology, 12(1), 274-281. Available at: [Link]
-
Surun, D., et al. (2018). Fluorescence anisotropy imaging in drug discovery. Expert Opinion on Drug Discovery, 13(12), 1131-1146. Available at: [Link]
-
Shapiro, A. B. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Blog. Available at: [Link]
-
Sampedro, J. G., & Cataño, Y. (2023). Tryptophan-ANS FRET Study by Modifying ATPase N-domain of Trp Residue. YouTube. Available at: [Link]
-
Langer, M., et al. (2017). Determination of K d -values by fluorescence anisotropy measurements. ResearchGate. Available at: [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence Polarization/Anisotropy in Diagnostics and Imaging. Chemical Reviews, 103(11), 4469-4518. Available at: [Link]
-
Gielen, F., et al. (2017). Quantitative Affinity Determination by Fluorescence Anisotropy Measurements of Individual Nanoliter Droplets. Analytical Chemistry, 89(3), 1955-1962. Available at: [Link]
-
Burtnick, L. D. (1998). The Identification of Tryptophan Residues Responsible for ATP-Induced Increase in Intrinsic Fluorescence of Myosin Subfragment 1. PFAST. Available at: [Link]
-
Peters, C. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
De, S., & Girish, N. (2016). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. Molecules, 21(11), 1573. Available at: [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay? Blog. Available at: [Link]
-
Gryczynski, I., et al. (2002). Detection of tryptophan to tryptophan energy transfer in proteins. Journal of Fluorescence, 12(1), 107-110. Available at: [Link]
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- 2. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 6. bmglabtech.com [bmglabtech.com]
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- 10. Detection of tryptophan to tryptophan energy transfer in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Adenylyl Cyclase Inhibition Assays Using 2'-O-(N-Methylanthraniloyl)ATP (MANT-ATP)
Introduction
The Role of Adenylyl Cyclase in Cellular Signaling
Adenylyl cyclases (AC) are a family of enzymes that play a pivotal role in signal transduction across virtually all cells.[1][2] These enzymes catalyze the conversion of adenosine triphosphate (ATP) to 3',5'-cyclic AMP (cAMP) and pyrophosphate.[1] The cAMP produced then acts as a ubiquitous second messenger, modulating a vast array of cellular processes by activating downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels.[1][3] The AC signaling pathway is initiated by the binding of hormones or other stimuli to G protein-coupled receptors (GPCRs), which in turn activate or inhibit AC through associated G proteins (Gs and Gi).[1][4]
Therapeutic Relevance of Adenylyl Cyclase Inhibition
Given the central role of the AC/cAMP pathway in cellular function, its dysregulation is implicated in numerous diseases. Consequently, adenylyl cyclases have emerged as significant targets for drug discovery.[5][6] The development of specific inhibitors for different AC isoforms is a key strategy for therapeutic intervention in conditions ranging from pain and inflammation to cardiovascular and neurological disorders.[6] Identifying and characterizing such inhibitors requires robust and reliable assay methodologies.
Principle of the MANT-ATP Based Assay
The adenylyl cyclase inhibition assay using 2'-O-(N-Methylanthraniloyl)ATP (MANT-ATP) is a fluorescence-based method for measuring AC activity. MANT-ATP is a fluorescent analog of ATP where the MANT group is attached to the ribose moiety.[7][8] The MANT fluorophore's emission is sensitive to its environment; its fluorescence is significantly enhanced when bound to the hydrophobic ATP-binding pocket of enzymes like adenylyl cyclase.[9]
The core principle of this assay lies in monitoring the change in fluorescence as adenylyl cyclase converts the fluorescent MANT-ATP substrate into the non-fluorescent product, MANT-cAMP. When an inhibitor is present, the rate of MANT-ATP consumption decreases, resulting in a slower decay of the fluorescence signal. By measuring the fluorescence intensity over time, one can determine the rate of the enzymatic reaction and, consequently, the potency of inhibitory compounds. This method offers a continuous, real-time assessment of enzyme activity, making it suitable for high-throughput screening (HTS).[7]
Materials and Reagents
| Equipment | Reagents & Consumables |
| Fluorescence microplate reader | Purified, active adenylyl cyclase (specific isoform) |
| Low-volume, black, 96- or 384-well assay plates | 2'-O-(N-Methylanthraniloyl)ATP, Triethylammonium Salt (MANT-ATP) |
| Multichannel pipettes and tips | Test compounds (potential inhibitors) |
| Standard laboratory equipment (vortex, centrifuge) | Known AC inhibitor (e.g., MANT-GTPγS, 2',5'-dideoxyadenosine) |
| Tris-HCl buffer | |
| Magnesium Chloride (MgCl₂) or Manganese Chloride (MnCl₂) | |
| Bovine Serum Albumin (BSA) | |
| Dithiothreitol (DTT) | |
| Dimethyl sulfoxide (DMSO) | |
| Deionized water |
Detailed Assay Protocol
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂ (or MnCl₂), 3 mM DTT, and 0.03% BSA.[10]
-
MANT-ATP Stock Solution: Prepare a 10 mM stock solution of MANT-ATP in deionized water. Store at -20°C in small aliquots to avoid freeze-thaw cycles.[12] The concentration should be confirmed spectrophotometrically.
-
Adenylyl Cyclase Working Solution: Dilute the purified enzyme in cold Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Test Compound and Control Inhibitor Plates: Prepare serial dilutions of test compounds and the known inhibitor in 100% DMSO. Then, dilute these into Assay Buffer to create working solutions (e.g., at 4X the final desired concentration), ensuring the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.
Assay Procedure (96-well plate format)
-
Compound Addition: Add 25 µL of the 4X test compound dilutions or control solutions to the wells of a black microplate.
-
Negative Control (0% Inhibition): 25 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
Positive Control (100% Inhibition): 25 µL of a known AC inhibitor at a concentration sufficient to fully inhibit the enzyme.
-
-
Enzyme Addition: Add 25 µL of the 2X adenylyl cyclase working solution to all wells.
-
Pre-incubation: Mix the plate gently on an orbital shaker and pre-incubate for 15-30 minutes at room temperature (or 30°C).[10] This step allows the inhibitors to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Prepare a 2X MANT-ATP working solution in Assay Buffer. Add 50 µL of this solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Data Acquisition: Immediately place the plate in a pre-warmed fluorescence plate reader.
Data Acquisition
-
Instrument Settings: Set the fluorescence plate reader to kinetic mode.
-
Measurement: Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes. The reaction rate should be linear within this timeframe for the uninhibited control.
Data Analysis and Interpretation
Raw Data Processing
-
Plot Data: For each well, plot the fluorescence intensity against time.
-
Calculate Reaction Rate: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve for each well. This represents the rate of MANT-ATP consumption.
Calculating Percentage Inhibition
Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:
% Inhibition = [ 1 - ( (Rate of Test Compound - Rate of Positive Control) / (Rate of Negative Control - Rate of Positive Control) ) ] * 100
Determining IC₅₀ Values
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13]
-
Generate Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the test compound concentration.
-
Non-linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).[14][15]
-
Determine IC₅₀: The IC₅₀ value is derived from the fitted curve as the concentration that corresponds to 50% inhibition.[16]
Sample Data Presentation
| Inhibitor Conc. [nM] | Log [Inhibitor] | Average Rate (RFU/min) | % Inhibition |
| 0 (Negative Control) | - | 500.0 | 0.0 |
| 1 | 0.0 | 450.5 | 9.9 |
| 10 | 1.0 | 301.2 | 39.8 |
| 50 | 1.7 | 155.8 | 68.8 |
| 100 | 2.0 | 75.3 | 84.9 |
| 500 | 2.7 | 25.1 | 95.0 |
| 1000 | 3.0 | 5.5 | 98.9 |
| Positive Control | - | 5.0 | 100.0 |
Assay Validation and Quality Control
To ensure the robustness and reliability of the assay for screening purposes, key statistical parameters should be calculated.
Z'-factor Calculation
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[17] It measures the separation between the positive and negative controls.[18]
Z' = 1 - [ (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos| ]
Where:
-
SD_neg and SD_pos are the standard deviations of the negative and positive controls, respectively.
-
Mean_neg and Mean_pos are the means of the negative and positive controls, respectively.
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent assay[18][19] |
| 0 to 0.5 | Marginal, may need improvement[18] |
| < 0 | Poor assay, not suitable for screening[18] |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low Signal or No Activity | Inactive enzyme; Incorrect buffer components (e.g., missing Mg²⁺); MANT-ATP degradation. | Verify enzyme activity with a known activator (e.g., Forskolin). Ensure correct buffer composition. Use fresh MANT-ATP aliquots. |
| High Background Fluorescence | Autofluorescent compounds; Contaminated reagents or plates. | Run a compound-only control (no enzyme) to check for autofluorescence. Use high-quality reagents and plates. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Temperature gradients across the plate. | Calibrate pipettes; Ensure thorough mixing after each reagent addition; Allow the plate to equilibrate to assay temperature. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability. | Lower the enzyme concentration or shorten the assay time. Ensure assay buffer components (DTT, BSA) are present to maintain enzyme stability. |
Visual Summaries and Pathways
Adenylyl Cyclase Signaling Pathway
Caption: The canonical G protein-coupled adenylyl cyclase signaling cascade.
MANT-ATP Assay Workflow
Caption: Step-by-step experimental workflow for the MANT-ATP inhibition assay.
Mechanism of MANT-ATP Conversion
Caption: Conversion of fluorescent MANT-ATP to non-fluorescent MANT-cAMP by AC.
References
-
Mou, T. C., et al. (2005). Structural basis for the inhibition of mammalian membrane adenylyl cyclase by 2'(3')-O-(N-Methylanthraniloyl)-guanosine 5'-triphosphate. Journal of Biological Chemistry. [Link]
-
Fushimi, M., et al. (2021). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. eLife. [Link]
-
Nonstop Neuron. (2021). Adenylyl Cyclase - cAMP Pathway || Gs and Gi Protein Pathway. YouTube. [Link]
-
Creative Bioarray. ATP Cell Viability Assay. [Link]
-
Jena Bioscience. Mant-ATP, Intrinsically Fluorescent Adenosines. [Link]
-
Siegel, G. J., et al. (1999). Adenylyl Cyclases. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Wikipedia. Adenylyl cyclase. [Link]
-
ResearchGate. How to calculate IC50 from the calculated concentration of unknown samples? [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Mano, H., et al. (2014). Discovery of novel adenylyl cyclase inhibitor by cell-based screening. Biological & Pharmaceutical Bulletin. [Link]
-
BIOLOG Life Science Institute. MANT-ATP. [Link]
-
Wikipedia. Z-factor. [Link]
-
Merck Millipore. Activators and Inhibitors of Adenylate Cyclase. [Link]
-
Mukhopadhyay, S., et al. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Journal of Visualized Experiments. [Link]
-
Shen, Y., et al. (2004). Structure-based inhibitor discovery against adenylyl cyclase toxins from pathogenic bacteria that cause anthrax and whooping cough. Proceedings of the National Academy of Sciences. [Link]
-
BMG LABTECH. The Z prime value (Z´). [Link]
-
Wikipedia. IC50. [Link]
-
Khan, Z., et al. (2023). Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin. International Journal of Molecular Sciences. [Link]
-
Pieroni, J. P., et al. (1997). The Adenylyl Cyclases as Integrators of Transmembrane Signal Transduction. Circulation Research. [Link]
-
Seifert, R., & Gille, A. (2012). Inhibitors of Membranous Adenylyl Cyclases. Trends in Pharmacological Sciences. [Link]
-
edX. IC50 Determination. [Link]
-
ResearchGate. Monitoring ATP binding to proteins: TNP-ATP or MANT-ATP? [Link]
-
PunnettSquare.Tools. Z-Factor Calculator. [Link]
-
Reddit. Help with determining IC50 for enzyme inhibitors. [Link]
-
Drug Target Review. Assay performance and the Z'-factor in HTS. [Link]
-
Murphy, A. J., et al. (2013). Techniques to examine nucleotide binding by pseudokinases. Biochemical Society Transactions. [Link]
-
Ostrom, R. S., et al. (2022). Editorial: Adenylyl cyclase isoforms as potential drug targets. Frontiers in Pharmacology. [Link]
-
Steegborn, C., et al. (2007). Structure-Based Development of Novel Adenylyl Cyclase Inhibitors. PLoS ONE. [Link]
Sources
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- 2. Adenylyl Cyclase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Adenylyl Cyclase [sigmaaldrich.com]
- 6. Frontiers | Editorial: Adenylyl cyclase isoforms as potential drug targets [frontiersin.org]
- 7. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
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- 19. bmglabtech.com [bmglabtech.com]
calculating Kd values from MANT-ATP titration curves
Application Note & Protocol
Topic: Determination of Protein-ATP Binding Affinity: A Guide to Calculating Kd Values from MANT-ATP Titration Curves
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quantification of binding affinity between proteins, particularly kinases and ATPases, and their nucleotide substrates is fundamental to understanding their mechanism of action and for the development of novel therapeutics. This application note provides a comprehensive guide to determining the dissociation constant (Kd) of protein-ATP interactions using 2'/3'-O-(N-Methylanthraniloyl)adenosine 5'-triphosphate (MANT-ATP), a fluorescent analog of ATP. We delve into the theoretical underpinnings of fluorescence-based binding assays, present detailed, field-proven protocols for executing titration experiments, and offer a step-by-step workflow for robust data analysis and Kd calculation. This guide is designed to equip researchers with the expertise to generate high-quality, reproducible binding data.
Introduction: The Power of MANT-ATP in Binding Studies
MANT-ATP is a fluorescent analog of ATP where the N-Methylanthraniloyl (MANT) group is attached to the ribose moiety. The utility of MANT-ATP stems from the environmental sensitivity of its fluorophore.[1] When free in an aqueous solution, the MANT group has a relatively low fluorescence quantum yield. Upon binding to a protein, typically within a hydrophobic ATP-binding pocket, the MANT fluorophore is shielded from the aqueous environment, resulting in a significant increase in fluorescence intensity and often a blue shift in its emission maximum.[2] This change in a measurable optical property upon binding is the cornerstone of its use in determining binding affinities.
Two primary fluorescence techniques are employed with MANT-ATP:
-
Fluorescence Intensity (FI): This method relies on the change in the total fluorescence emission upon binding. It is a straightforward and widely accessible technique.
-
Fluorescence Anisotropy (FA) / Polarization (FP): This ratiometric method measures the rotational mobility of the MANT-ATP molecule. A small, free MANT-ATP molecule tumbles rapidly in solution, leading to low anisotropy. When bound to a much larger protein, its tumbling rate is dramatically reduced, resulting in a significant increase in anisotropy.[3][4] FA is less susceptible to artifacts like inner filter effects and provides a robust measure of the bound-to-free ratio.[4]
This guide will focus on the principles and execution of a direct titration experiment to determine the equilibrium dissociation constant (Kd).
Theoretical Foundation: From Fluorescence to Affinity
The interaction between a protein (P) and a ligand (L, in this case, MANT-ATP) can be described by a simple reversible binding equilibrium:
P + L ⇌ PL
At equilibrium, the dissociation constant (Kd) is defined as:
Kd = ([P][L]) / [PL]
where [P], [L], and [PL] are the molar concentrations of the free protein, free ligand, and the protein-ligand complex, respectively. The Kd represents the concentration of ligand at which half of the protein binding sites are occupied at equilibrium.[5] Therefore, a lower Kd value signifies a higher binding affinity.
In a typical direct titration experiment, the concentration of one binding partner (e.g., the protein) is held constant while the concentration of the other (MANT-ATP) is systematically varied. The observed fluorescence signal (either intensity or anisotropy) is proportional to the concentration of the protein-ligand complex [PL]. The relationship between the observed signal and the ligand concentration can be described by a hyperbolic function for a single, independent binding site:
Signal = Signalmin + (ΔSignalmax * [L]) / (Kd + [L])
Where:
-
Signal is the measured fluorescence intensity or anisotropy at a given ligand concentration.
-
Signalmin is the initial signal of the protein in the absence of the ligand (or the signal of the free ligand in some setups).
-
ΔSignalmax is the maximum change in signal upon saturation of the protein with the ligand.
-
[L] is the concentration of the free ligand (MANT-ATP).
-
Kd is the dissociation constant.
This equation forms the basis for fitting the experimental data using non-linear regression to extract the Kd value.[5][6]
Experimental Design and Protocol
A meticulously designed experiment is critical for obtaining a reliable Kd. The protocol must ensure that the reaction has reached equilibrium and that the concentrations used are appropriate for the binding regime.[7]
Reagent Preparation and Quality Control
-
Protein:
-
Purity: The protein of interest should be highly pure (>95%) to ensure that the measured binding is specific.
-
Concentration: Determine the protein concentration accurately using a reliable method (e.g., BCA assay or A280 with a calculated extinction coefficient).
-
Activity: Confirm that the protein is active and properly folded. Crucially, ensure the protein preparation is free of endogenously bound nucleotides from the expression host, which would compete with MANT-ATP and lead to an artificially high apparent Kd.[8] Dialysis or buffer exchange is recommended.
-
-
MANT-ATP:
-
Source and Purity: Obtain high-purity (≥95% by HPLC) MANT-ATP.[9]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM in buffer). Determine its precise concentration spectrophotometrically using the manufacturer's provided extinction coefficient (e.g., ε at 355 nm is ~5,800 M⁻¹cm⁻¹).[2][9]
-
Storage: Store the MANT-ATP stock solution at -20°C or -80°C in small aliquots, protected from light to prevent photobleaching.[8][9]
-
-
Assay Buffer:
-
The buffer should maintain the protein's stability and activity. A typical buffer might be 50 mM Tris or HEPES, pH 7.5, with 150 mM NaCl.
-
Cofactors: For most kinases and ATPases, Magnesium (Mg²⁺) is an essential cofactor for nucleotide binding. Its omission is a common cause of failed experiments. Include MgCl₂ at an appropriate concentration (e.g., 5-10 mM).
-
Reducing Agents: Include a reducing agent like DTT or TCEP (e.g., 1-2 mM) if the protein contains sensitive cysteine residues.
-
Instrumentation
-
Instrument: A spectrofluorometer or a microplate reader equipped with fluorescence intensity and/or fluorescence polarization capabilities.
-
Microplates: Use non-binding, black microplates (e.g., 96- or 384-well) to minimize light scatter and background fluorescence.[10]
-
Wavelengths: Set the instrument to the appropriate wavelengths for MANT-ATP.
-
Instrument Settings: Optimize settings such as gain, number of flashes, and focal height to achieve a stable and robust signal with a high signal-to-blank ratio.[10]
Diagram: MANT-ATP Titration Workflow
This diagram outlines the key stages of the experimental process, from preparation to data analysis.
Caption: Workflow for determining Kd from a MANT-ATP titration experiment.
Step-by-Step Protocol: Direct Titration
This protocol describes titrating MANT-ATP into a fixed concentration of protein.
-
Determine Protein Concentration: The concentration of the protein should ideally be kept at or below the expected Kd. If the Kd is unknown, start with a protein concentration of 50-100 nM. This helps to ensure you are in the "binding regime" rather than the "titration regime," where a significant fraction of the ligand is bound, complicating the analysis.[11][12]
-
Prepare MANT-ATP Serial Dilutions: Prepare a 2X serial dilution series of MANT-ATP in the assay buffer. The final concentrations should span a wide range, from at least 10-fold below the expected Kd to 10-fold above. If the Kd is unknown, a good starting range is from 10 nM to 50 µM.
-
Set Up the Assay Plate:
-
Add 50 µL of assay buffer to control wells (e.g., column 1).
-
Add 50 µL of a 2X protein stock solution to all other wells (final concentration will be 1X).
-
To establish the background, add 50 µL of the 2X MANT-ATP serial dilutions to the control wells (buffer only).
-
Add 50 µL of the 2X MANT-ATP serial dilutions to the wells containing the protein.
-
The final volume in each well is 100 µL. Perform all additions in triplicate.
-
-
Equilibration: Mix the plate gently (do not introduce bubbles) and incubate at a constant temperature (e.g., 25°C) for a sufficient time to allow the binding reaction to reach equilibrium. The required time depends on the association and dissociation rates; 30 minutes is often sufficient, but this should be empirically determined if kinetics are slow.[13]
-
Measurement: Read the plate on a spectrofluorometer, recording either fluorescence intensity or anisotropy.
Data Analysis and Kd Calculation
Robust data analysis is as important as the experiment itself. Using a dedicated curve-fitting software (e.g., GraphPad Prism, Origin) is highly recommended.
-
Data Correction:
-
Average the triplicate readings for each concentration point.
-
Subtract the average signal from the "buffer only" wells (no protein, no ligand) from all other readings.
-
Subtract the signal of MANT-ATP in buffer from the signal of MANT-ATP with protein at each corresponding concentration. This corrects for the background fluorescence of the ligand itself. The result is the specific change in signal (ΔF or ΔA) due to binding.
-
-
Plot the Binding Curve:
-
Plot the corrected signal (Y-axis) against the total concentration of MANT-ATP (X-axis). The data should describe a saturable, hyperbolic curve.
-
-
Non-Linear Regression:
-
Fit the data to the "One site -- Specific binding" equation (or equivalent).[5]
-
Equation: Y = Bmax * X / (Kd + X)
-
The software will calculate the best-fit values for Bmax (the maximum specific signal at saturation) and the Kd . It will also provide standard errors and a goodness-of-fit metric (e.g., R²).
-
-
Evaluate the Fit:
-
Visually inspect the fitted curve to ensure it accurately describes the data points.
-
An R² value > 0.95 is generally considered a good fit.
-
The calculated Kd should have a small standard error. If the error is large, it may indicate that the data are noisy or that saturation was not achieved.
-
Diagram: Principle of Fluorescence Anisotropy Assay
This diagram illustrates how binding affects the rotational freedom of MANT-ATP and the resulting change in fluorescence anisotropy.
Caption: Binding of MANT-ATP to a protein restricts its rotation, increasing anisotropy.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak signal change | 1. Protein is inactive or misfolded.2. MANT-ATP does not bind or its environment does not change upon binding.3. Essential cofactor (e.g., Mg²⁺) is missing.4. Instrument settings (gain) are too low. | 1. Verify protein activity with another assay.2. Try a different fluorescent nucleotide or assay principle (e.g., competition assay).3. Ensure MgCl₂ is present in the assay buffer. 4. Optimize instrument gain for a better signal-to-noise ratio. |
| Linear, non-saturating curve | 1. Binding affinity is very weak (Kd is much higher than the highest ligand concentration tested).2. Signal is dominated by non-specific binding. | 1. Extend the MANT-ATP concentration range.2. Increase the salt concentration (e.g., NaCl) to reduce non-specific electrostatic interactions. Add a non-ionic detergent (e.g., 0.01% Tween-20). |
| High data scatter | 1. Pipetting inaccuracies.2. Protein aggregation or instability.3. Temperature fluctuations during incubation or reading. | 1. Use calibrated pipettes; consider using a multichannel pipette for consistency.2. Centrifuge the protein stock before use. Include detergent if compatible.3. Ensure the plate reader has temperature control and allow the plate to equilibrate. |
| Signal decreases at high [MANT-ATP] | Inner filter effect: High concentrations of MANT-ATP absorb the excitation and/or emission light. | This is a known artifact. Exclude these data points from the non-linear regression analysis. Fluorescence anisotropy is less prone to this issue. |
Conclusion
The MANT-ATP titration assay is a powerful, non-radioactive method for quantifying the binding affinity of proteins to ATP. By understanding the theoretical principles, carefully designing the experiment, and employing rigorous data analysis, researchers can obtain reliable and reproducible Kd values. This information is invaluable for mechanistic studies, validating enzyme function, and guiding drug discovery efforts targeting ATP-binding proteins.
References
-
ResearchGate. (2023). How can I calculate the best titration concentrations to evaluate apt-prot binding by fluorescence polarization, with an estimated in silico kd of 13nM?. Retrieved from [Link]
-
Jakubowski, H. (2019). B1. Binding of a Single Ligand. Chemistry LibreTexts. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: One site -- Specific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Martin, S. S., et al. (2023). Kinetic Modeling of mant-ATP Turnover to Interpret the Biochemically Defined Myosin Super-Relaxed State. bioRxiv. Retrieved from [Link]
-
RPubs. (2024). Binding Curve Analysis. Retrieved from [Link]
-
Sreelatha, S., et al. (n.d.). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PMC - NIH. Retrieved from [Link]
-
Kenakin, T., et al. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Mant-ATP, Intrinsically Fluorescent Adenosines. Retrieved from [Link]
-
BIOLOG Life Science Institute. (n.d.). MANT-ATP. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding of mant-ADP and mant-ATP to A-CAT. Retrieved from [Link]
-
Dynamic Biosensors. (n.d.). Binding Theory Equations for Affinity and Kinetics Analysis. Retrieved from [Link]
-
Correia, J. D. S. G., et al. (2016). Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions. Journal of Visualized Experiments. Retrieved from [Link]
-
Biedermann, B., et al. (n.d.). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. NIH. Retrieved from [Link]
-
Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Sanders, R. (2020). How to measure and evaluate binding affinities. eLife. Retrieved from [Link]
-
eLife. (2020). How to measure and evaluate binding affinities. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). 1. General method of UV-Vis and fluorescence titration. Retrieved from [Link]
-
CDD Support. (2023). Receptor Binding: One Site Total Binding Curve Fit (Kd). Retrieved from [Link]
-
Bitesize Bio. (2022). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]
-
Edinburgh Instruments. (2015). Ligand Binding Assays on the Basis of Fluorescence Anisotropy. Retrieved from [Link]
Sources
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- 2. Spectroscopic properties of MANT-ATP in aqueous solution (pH 8)—Table 17.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edinst.com [edinst.com]
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- 13. researchgate.net [researchgate.net]
real-time monitoring of ATP hydrolysis using MANT-labeled nucleotides
Introduction & Principle
The kinetic characterization of ATPases, kinases, and helicases is a cornerstone of mechanistic enzymology and drug discovery. While traditional phosphate release assays (e.g., Malachite Green) provide endpoint data, they fail to capture transient kinetic intermediates.
MANT-ATP (2'/3'-O-(N-Methylanthraniloyl)-adenosine-5'-triphosphate) is a fluorescent nucleotide analog that bridges this gap.[1] The MANT fluorophore is small and attached to the ribose hydroxyls, minimizing steric interference with the active site compared to base-modified analogs.
The Physicochemical Mechanism
The utility of MANT-ATP relies on its environmental sensitivity and FRET capability :
-
Solvatochromism: MANT fluorescence (
, ) is generally quenched in aqueous solution but increases significantly (2–10 fold) when bound in a hydrophobic protein pocket. -
FRET: If the enzyme possesses Tryptophan (Trp) or Tyrosine (Tyr) residues near the active site, excitation at 280 nm results in efficient Förster Resonance Energy Transfer (FRET) to the MANT group, amplifying the signal and confirming binding specificity.
By monitoring fluorescence intensity changes over time, researchers can resolve individual steps of the ATPase cycle: association (
Experimental Workflow & Pathway Visualization
The following diagram illustrates the kinetic pathway of a standard ATPase and the corresponding experimental workflow for MANT-ATP analysis.
Figure 1: Kinetic mechanism of MANT-ATP hydrolysis (left) and the operational workflow (right). The high-fluorescence state is typically the enzyme-bound substrate.
Detailed Protocols
Protocol A: Equilibrium Binding Determination ( )
Objective: Determine the affinity of the enzyme for MANT-ATP in the absence of hydrolysis (using EDTA or non-hydrolyzable conditions).
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA (to prevent hydrolysis).
-
Enzyme: 2
M stock. -
MANT-ATP: 100
M stock.
Procedure:
-
Baseline: Place 2
M Enzyme (100 L) in a quartz cuvette or black 96-well plate. Record fluorescence ( ).[2][3] -
Titration: Sequentially add MANT-ATP (0.1
M to 50 M final conc). -
Correction: Perform a "buffer-only" titration to account for the fluorescence of free MANT-ATP and the Inner Filter Effect (see Section 4).
-
Plotting: Plot
(Corrected Fluorescence) vs. [MANT-ATP]. -
Fitting: Fit to the quadratic binding equation:
Protocol B: Single-Turnover Kinetics (Hydrolysis Rate)
Objective: Measure the catalytic rate constant (
Scientific Rationale:
To isolate the hydrolysis step from the binding step, we use Single-Turnover Conditions where
Reagents:
-
Reaction Buffer: 20 mM HEPES, 5 mM MgCl
(Mg is essential for catalysis). -
Enzyme: 20
M final. -
MANT-ATP: 1
M final.
Procedure:
-
Setup: Load Enzyme solution into Syringe A and MANT-ATP into Syringe B of a Stopped-Flow apparatus. (For slow enzymes < 0.1 s
, a plate reader with injectors is sufficient). -
Injection: Rapidly mix 1:1.
-
Acquisition: Monitor fluorescence (
, nm) over a logarithmic time base (e.g., 0.001 s to 100 s). -
Analysis: The trace typically shows a rapid rise (binding) followed by a slow decay (hydrolysis/release). Fit the decay phase to a single exponential:
Here, approximates the hydrolysis rate under saturating enzyme conditions.
Critical Data Analysis & Troubleshooting
The Inner Filter Effect (IFE)
The Problem: At high nucleotide concentrations, MANT-ATP absorbs the excitation light before it reaches the center of the cuvette, artificially lowering the signal. The Solution:
-
Keep Absorbance Low: Ensure
if possible. -
Correction Formula: If
, measure the absorbance of the solution and correct the fluorescence ( ) using:
Data Summary Table
| Parameter | Native ATP | MANT-ATP | Implication |
| Excitation | UV (<260 nm) | 355 nm | MANT allows specific detection in protein mix. |
| ~10-50 | ~5-30 | MANT often binds tighter due to hydrophobic ring. | |
| 100% (Reference) | 10-80% | Bulky fluorophore may slow catalysis; requires validation. | |
| Signal Source | Phosphate Release | Fluorescence | MANT measures conformational state, not just |
References
-
Eccleston, J. F., et al. (1991). Fluorescence-based assays for ATPase and GTPase activities. Methods in Enzymology. Link
-
Hiratsuka, T. (1983). New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes. Biochimica et Biophysica Acta (BBA). Link
-
Jena Bioscience. MANT-ATP Technical Data Sheet.Link
-
Webb, M. R. (1992). A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems. Proc Natl Acad Sci U S A. Link
-
Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Standard text for IFE correction protocols). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Inner Filter Effect in MANT-ATP Fluorescence Assays
Welcome to the technical support center for MANT-ATP (2’/3’-O-(N-Methylanthraniloyl)adenosine 5’-triphosphate) fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common but often misunderstood artifact in fluorescence spectroscopy: the inner filter effect (IFE). As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to design robust experiments and accurately interpret your data.
Understanding the Inner Filter Effect (IFE) in the Context of MANT-ATP Assays
MANT-ATP is a fluorescent analog of ATP widely used to study ATP-binding proteins, such as kinases and ATPases.[1] Its utility stems from the environmentally sensitive nature of the MANT fluorophore, which often exhibits a change in fluorescence upon binding to a protein.[2] However, the accuracy of these measurements can be compromised by the inner filter effect, which leads to a non-linear relationship between fluorescence intensity and fluorophore concentration.[3][4][5]
The inner filter effect is not a type of fluorescence quenching in the mechanistic sense (like FRET or collisional quenching), but rather an optical artifact arising from the absorbance of light by the sample.[6][7] It manifests in two ways:
-
Primary Inner Filter Effect: Attenuation of the excitation light as it passes through the cuvette. In highly concentrated or highly absorbent samples, the molecules closer to the light source absorb a significant portion of the excitation photons, leaving fewer photons available to excite fluorophores in the center of the cuvette, where the emission is typically measured.[8]
-
Secondary Inner Filter Effect: Re-absorption of the emitted fluorescence by other molecules in the solution, including the fluorophore itself or other chromophores present in the assay mixture.[8][9] This is particularly problematic when there is a significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of a component in the sample.[8]
Visualizing the Inner Filter Effect
Caption: Mechanism of Primary and Secondary Inner Filter Effects.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during MANT-ATP fluorescence assays, with a focus on identifying and mitigating the inner filter effect.
Question 1: My fluorescence signal is not linear with increasing MANT-ATP concentration. What could be the cause?
Answer: A non-linear relationship between fluorescence and concentration is a classic symptom of the inner filter effect.[3][4][5] At low concentrations, the relationship is typically linear. However, as the concentration increases, the absorbance of the solution also increases, leading to the inner filter effect and a plateau or even a decrease in the observed fluorescence.
Troubleshooting Steps:
-
Measure the Absorbance of Your Sample: Before conducting your fluorescence experiment, measure the absorbance of your MANT-ATP solution at the excitation wavelength. As a general rule of thumb, to avoid significant inner filter effects, the optical density (absorbance) at the excitation wavelength should be kept below 0.1.[8]
-
Perform a Dilution Series: To confirm the presence of the inner filter effect, perform a serial dilution of your MANT-ATP stock and measure the fluorescence of each dilution. A linear plot of fluorescence intensity versus concentration indicates that you are working within a range where the inner filter effect is negligible.[8]
Question 2: I suspect the inner filter effect is impacting my results. How can I minimize it?
Answer: There are several practical approaches to minimize the inner filter effect:
-
Sample Dilution: The most straightforward method is to dilute your sample until the absorbance is below the 0.1 threshold.[8][10] However, this may not always be feasible if your assay requires higher concentrations for sensitivity.
-
Use a Shorter Pathlength Cuvette: The absorbance of a sample is directly proportional to the pathlength of the light through it (Beer-Lambert Law). Using a cuvette with a shorter pathlength (e.g., 0.1 cm or 0.2 cm instead of the standard 1 cm) will reduce the overall absorbance and, consequently, the inner filter effect.[8]
-
Change the Excitation Wavelength: If the primary inner filter effect is the main issue, you can try exciting at a wavelength where the absorbance of MANT-ATP is lower.[8] Be aware that this may also result in a lower fluorescence signal.
-
Front-Face Fluorescence: Some fluorometers allow for "front-face" fluorescence measurements, where the emission is collected from the same surface that is illuminated by the excitation light. This minimizes the pathlength of both the excitation and emission light through the sample, significantly reducing the inner filter effect.[8][11]
Question 3: Can other components in my assay buffer contribute to the inner filter effect?
Answer: Absolutely. Any component in your assay buffer that absorbs light at either the excitation or emission wavelength of MANT-ATP can contribute to the inner filter effect.[12] This includes your protein of interest (especially if it has a high concentration of aromatic residues), any ligands or inhibitors you are testing, and even the buffer components themselves.
Best Practices:
-
Run a Buffer Blank: Always measure the fluorescence of your buffer alone to ensure it does not have significant background fluorescence or absorbance at your experimental wavelengths.
-
Check for Ligand Absorbance: If you are performing a competition assay, measure the absorbance spectrum of your unlabeled ligand to see if it overlaps with the MANT-ATP excitation or emission spectra.
Question 4: My fluorescence signal decreases over time, even in the absence of any enzymatic activity. What is happening?
Answer: While photobleaching (light-induced degradation of the fluorophore) is a possibility, a decrease in fluorescence over time can also be an artifact of sample precipitation or aggregation.[13] This increases the light scattering in the sample, which can interfere with the fluorescence measurement and mimic a quenching effect.
Troubleshooting Steps:
-
Visually Inspect the Sample: After your experiment, visually inspect the cuvette for any signs of turbidity or precipitation.
-
Centrifuge the Sample: If you suspect precipitation, centrifuge your sample and see if a pellet is formed.
-
Optimize Buffer Conditions: If precipitation is an issue, you may need to optimize your buffer conditions (e.g., pH, salt concentration, addition of detergents or glycerol) to improve protein solubility.
Question 5: I am performing a FRET-based assay with MANT-ATP and a tryptophan residue in my protein. How does the inner filter effect play a role here?
Answer: In a Förster Resonance Energy Transfer (FRET) experiment involving tryptophan and MANT-ATP, the inner filter effect can be a significant source of error.[14][15] The emission of tryptophan (around 320-350 nm) can be absorbed by MANT-ATP, which has a strong absorbance in this region.[2][16] This can lead to an apparent quenching of the tryptophan fluorescence that is not due to FRET, but rather the secondary inner filter effect.
Deconvolution Strategy:
To distinguish between true FRET and the inner filter effect, it is crucial to perform control experiments and apply a correction factor. A common method involves measuring the absorbance of MANT-ATP at the tryptophan emission wavelength and using this to correct the observed fluorescence intensity.[12]
Advanced Methodologies: Correction for the Inner Filter Effect
When minimizing the inner filter effect through experimental design is not sufficient, mathematical correction methods can be applied.
Absorbance-Based Correction
A widely used method to correct for the inner filter effect involves measuring the absorbance of the sample at both the excitation and emission wavelengths. The corrected fluorescence intensity (F_corr) can then be calculated from the observed fluorescence intensity (F_obs) using the following equation:
F_corr = F_obs * 10^((A_ex * d_ex + A_em * d_em) / 2)
Where:
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
d_ex and d_em are the pathlengths for the excitation and emission light, respectively. For a standard 1 cm cuvette, these are often approximated as 0.5 cm.
Note: The exact pathlengths can vary depending on the geometry of the fluorometer.
Experimental Protocol for Absorbance-Based Correction
-
Acquire Fluorescence Data: Measure the fluorescence emission spectrum of your sample.
-
Acquire Absorbance Data: In a separate measurement, record the absorbance spectrum of the same sample over the range of the excitation and emission wavelengths.
-
Determine Absorbance Values: From the absorbance spectrum, find the absorbance values at your excitation wavelength (A_ex) and at the peak of your emission wavelength (A_em).
-
Apply the Correction Formula: Use the formula above to calculate the corrected fluorescence intensity.
Data Summary: Spectroscopic Properties of MANT-ATP
| Parameter | Value | Notes |
| Excitation Maximum (λ_ex) | ~350-356 nm | Stronger absorption at ~255 nm.[2][16] |
| Emission Maximum (λ_em) | ~446-448 nm | Can shift to shorter wavelengths in nonpolar environments or upon protein binding.[2][16] |
| Molar Extinction Coefficient (ε) | ~5,800 M⁻¹cm⁻¹ at 356 nm | ~23,000 M⁻¹cm⁻¹ at 255 nm.[16] |
Decision-Making Workflow for Troubleshooting IFE
Caption: A decision-making workflow for troubleshooting the inner filter effect.
References
-
G. O. Rezende, et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(21), 7525–7532. Available at: [Link]
-
Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note. Available at: [Link]
-
Edinburgh Instruments. (n.d.). What is the Inner Filter Effect? Available at: [Link]
-
D. A. Bernardi, et al. (2013). Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH. American Journal of Physiology-Cell Physiology, 304(11), C1084-C1096. Available at: [Link]
-
W. R. Algar & M. Massey. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy. Available at: [Link]
-
C. A. Stedmon & R. Bro. (2008). Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter. Applied Spectroscopy, 62(12), 1383-1389. Available at: [Link]
-
J. R. Lakowicz, et al. (1992). Experimental method to correct fluorescence intensities for the inner filter effect. Analytical Biochemistry, 202(2), 316-324. Available at: [Link]
-
ResearchGate. (n.d.). Mant-ATP effect on the fluorescence of the ARM domain's W 601 (A) and W... [Image]. Available at: [Link]
-
ResearchGate. (n.d.). Binding of mant-ADP and mant-ATP to A-CAT. A, fluorescence emission... [Image]. Available at: [Link]
-
P. Massicotte. (n.d.). Inner-filter effect correction. eemR. Available at: [Link]
-
A. M. Ali, et al. (2020). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Journal of Visualized Experiments, (166), e61633. Available at: [Link]
-
ResearchGate. (2014). What is the inner filter effect in fluorescence spectroscopy quenching? Available at: [Link]
-
S. R. Van Doren, et al. (2013). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Analytical Biochemistry, 437(1), 1-3. Available at: [Link]
-
G. O. Rezende, et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. Available at: [Link]
-
G. O. Rezende, et al. (2023). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Analytical Chemistry, 95(35), 13135–13141. Available at: [Link]
-
S. Mukherji, et al. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 1173, 11-21. Available at: [Link]
-
G. O. Rezende, et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PMC. Available at: [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Available at: [https://www.researchgate.net/post/Tips_for_troubleshooting_a_fluorescence_polarization_assay_for_protein-DNA_binding]([Link]_ polarization_assay_for_protein-DNA_binding)
-
BIOLOG Life Science Institute. (n.d.). MANT-ATP. Available at: [Link]
Sources
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MANT-ATP BIOLOG Life Science Institute [biolog.de]
- 3. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. thermofisher.com [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic properties of MANT-ATP in aqueous solution (pH 8)—Table 17.2 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Correcting for Photobleaching in MANT-ATP Kinetic Measurements
Welcome to the technical support center for MANT-ATP kinetic measurements. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for a common challenge in fluorescence-based kinetic assays: photobleaching. Here, we will delve into the causes of photobleaching, its impact on your data, and practical methods to mitigate and correct for its effects, ensuring the accuracy and reliability of your kinetic measurements.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern in MANT-ATP kinetic studies?
Q2: How can I identify if photobleaching is affecting my MANT-ATP kinetic data?
A: A key indicator of photobleaching is a gradual decrease in fluorescence intensity in your control samples (e.g., MANT-ATP in buffer alone or in the presence of a non-binding protein) under continuous illumination. If you observe a time-dependent decay in fluorescence that cannot be attributed to a specific binding or dissociation event, photobleaching is a likely culprit. Creating a photobleach curve by imaging a static sample over time can help quantify the rate of photobleaching.[5]
Q3: What are the primary factors that influence the rate of photobleaching?
A: The rate of photobleaching is primarily influenced by:
-
Light Intensity: Higher excitation light intensity increases the rate of photobleaching.[1][6]
-
Exposure Time: Longer or more frequent exposure to excitation light accelerates photobleaching.[1][7]
-
Fluorophore Properties: The intrinsic photostability of the MANT fluorophore plays a role.
-
Local Environment: The chemical environment surrounding the MANT-ATP, including the presence of oxygen and reactive oxygen species (ROS), can significantly impact its photostability.[6][8]
Troubleshooting Guide: Diagnosing and Mitigating Photobleaching
This section provides a systematic approach to identifying and resolving photobleaching issues in your MANT-ATP experiments.
Problem 1: Rapid signal decay observed in control experiments.
Cause: This is a classic sign of significant photobleaching due to excessive light exposure.
Solution:
-
Reduce Excitation Light Intensity: Lower the power of your light source (e.g., laser or lamp) to the minimum level that still provides an adequate signal-to-noise ratio.[6] The use of neutral-density filters can help achieve this.[1][5]
-
Minimize Exposure Time: Decrease the image acquisition time or the frequency of measurements. For kinetic runs, only collect data at time points crucial for resolving the kinetics of interest.[1][7]
-
Optimize Imaging Settings: If using a confocal microscope, you can reduce the laser's pixel dwell time or increase the scanning speed.[1]
Problem 2: Inconsistent kinetic traces across replicate experiments.
Cause: Variability in photobleaching rates between experiments can lead to poor reproducibility. This can be caused by fluctuations in light source intensity or slight differences in sample positioning within the illumination field.
Solution:
-
Standardize Illumination Conditions: Ensure that the light source has stabilized before starting your experiments. Use the same instrument settings (laser power, exposure time, gain) for all measurements you intend to compare.[5]
-
Implement a Photobleaching Control: For each set of experiments, include a control sample (e.g., MANT-ATP bound to a non-hydrolyzing protein analog or in a viscous buffer to slow diffusion) and measure its fluorescence decay under the same conditions as your experimental samples. This will allow you to quantify the rate of photobleaching.
Problem 3: Suspected photobleaching but unable to significantly alter imaging parameters.
Cause: In some cases, the required signal-to-noise ratio may necessitate higher light intensities or longer exposure times, making significant photobleaching unavoidable.
Solution:
-
Incorporate Antifade Reagents: Consider adding commercially available antifade reagents to your buffer system.[1][6] These reagents work by scavenging oxygen or other reactive species that contribute to photobleaching. Ensure the chosen reagent is compatible with your protein and experimental conditions.
-
Mathematical Correction: If photobleaching cannot be eliminated, it can be corrected for mathematically. This involves fitting the fluorescence decay of a control sample to a model (typically a single or double exponential decay) and then using this model to correct the kinetic data from your experimental samples.[2][9][10]
Experimental Protocols
Protocol 1: Generating a Photobleaching Correction Curve
This protocol describes how to measure the rate of photobleaching to create a correction factor for your kinetic data.
Materials:
-
Your experimental buffer
-
MANT-ATP at the concentration used in your kinetic experiments
-
A non-reactive, stable environment for the MANT-ATP (e.g., in a viscous solution like 50% glycerol, or bound to a non-catalytic protein analog)
-
Your fluorescence measurement instrument (e.g., plate reader, fluorometer, or microscope)
Procedure:
-
Prepare a control sample of MANT-ATP in the stable environment.
-
Place the sample in the instrument and focus on the region of interest.
-
Set the instrument to acquire data continuously or at frequent intervals for a duration that is at least as long as your planned kinetic experiment. Use the exact same illumination and detection settings as your main experiment.
-
Record the fluorescence intensity over time.
-
Plot the fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an appropriate mathematical model. A single exponential decay is often sufficient:
-
I(t) = I₀ * exp(-k_bleach * t)
-
Where I(t) is the intensity at time t, I₀ is the initial intensity, and k_bleach is the photobleaching rate constant.
-
-
The fitted parameters can then be used to correct your experimental data.
Protocol 2: Applying a Mathematical Correction for Photobleaching
Once you have determined the photobleaching rate constant (k_bleach), you can correct your experimental kinetic data.
Procedure:
-
Acquire your raw kinetic data, F_raw(t).
-
For each time point, t, calculate the correction factor, C(t), using the photobleaching rate constant determined from Protocol 1:
-
C(t) = exp(k_bleach * t)
-
-
Multiply your raw fluorescence data at each time point by the corresponding correction factor to obtain the corrected fluorescence, F_corrected(t):
-
F_corrected(t) = F_raw(t) * C(t)
-
-
Use the corrected data for your kinetic analysis.
Data Presentation
| Parameter | Uncorrected Data | Corrected Data | Interpretation |
| Observed Rate Constant (k_obs) | Potentially inflated | More accurate representation of the true kinetics | Correction removes the contribution of photobleaching to the observed decay. |
| Amplitude of Fluorescence Change | Underestimated | More accurate representation of the binding stoichiometry | Correction accounts for the loss of signal due to fluorophore destruction. |
| Goodness-of-fit (R²) | May be lower due to competing decay processes | Generally improves | A better fit to a single kinetic model is often achieved after correction. |
Visualization of Concepts
The Impact of Photobleaching on Kinetic Data
Decision Tree for Troubleshooting Photobleaching
References
-
AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. [Link]
-
ResearchGate. (2020, May). Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences. [Link]
-
KEYENCE America. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
-
ResearchGate. (2007, September). (PDF) Photobleaching correction in fluorescence microscopy images. [Link]
-
Jena Bioscience. Mant-ATP. [Link]
-
bioRxiv. (2023, August 6). Kinetic Modeling of mant-ATP Turnover to Interpret the Biochemically Defined Myosin Super-Relaxed State. [Link]
-
NIH National Library of Medicine. (2014, October 20). Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. [Link]
-
NIH National Library of Medicine. (2022, January 27). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. [Link]
-
NIH National Library of Medicine. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. [Link]
-
University of Cambridge. Chapter 3 Photobleaching Correction. [Link]
-
NIH National Library of Medicine. (2020, May 14). Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences. [Link]
-
MDPI. (2024, January 2). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Chapter 3 Photobleaching Correction | Algorithms for the Correction of Photobleaching [rorynolan.github.io]
- 4. mdpi.com [mdpi.com]
- 5. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guides & FAQs: Minimizing Background Fluorescence
MANT-ATP Technical Support Center
Welcome to the technical support center for MANT-ATP binding experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their assays. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve high-quality, reproducible data.
Understanding the Source of Background Fluorescence
High background fluorescence is a common issue in MANT-ATP binding assays, which can mask the true binding signal and reduce the sensitivity of the experiment. The primary sources of background fluorescence include:
-
Unbound MANT-ATP: Free MANT-ATP in solution has a basal level of fluorescence that contributes significantly to the background.
-
Autofluorescence: Biological molecules in your sample, such as proteins and nucleotides, can naturally fluoresce, a phenomenon known as autofluorescence.[1][2][3][4]
-
Buffer Components: Certain components in your assay buffer can be inherently fluorescent or become fluorescent upon interaction with other molecules.[5]
-
Non-specific Binding: MANT-ATP can bind non-specifically to proteins or other components in your sample, leading to an increased background signal.[6][7]
-
Inner Filter Effect (IFE): At high concentrations, MANT-ATP can absorb the excitation light or the emitted fluorescence, leading to a non-linear relationship between concentration and fluorescence intensity and potentially distorting the signal.[8][9][10]
Troubleshooting Guide: A Step-by-Step Approach
Use this guide to diagnose and resolve common issues with high background fluorescence in your MANT-ATP binding experiments.
Problem: My blank wells (buffer + MANT-ATP) have high fluorescence.
This indicates an issue with the MANT-ATP solution or the assay buffer itself.
Diagnostic Steps & Solutions:
-
Check MANT-ATP Concentration:
-
Rationale: Using too high a concentration of MANT-ATP is a primary cause of high background. The goal is to use the lowest concentration that still provides a good signal-to-noise ratio.[11]
-
Action: Perform a titration of MANT-ATP in your assay buffer to determine the optimal concentration. Start with a concentration below the expected dissociation constant (Kd) of your protein-ATP interaction.[11]
-
-
Evaluate Buffer Components:
-
Rationale: Some buffer components can be inherently fluorescent.
-
Action: Test the fluorescence of your buffer without MANT-ATP. If it's high, systematically remove or replace components to identify the source. Common culprits can include some detergents or carrier proteins like BSA, which may bind fluorophores.[11] Consider using alternative carrier proteins like bovine gamma globulin (BGG) if necessary.[11]
-
-
Assess for Contaminants:
-
Rationale: Contamination in your reagents or labware can introduce fluorescent compounds.
-
Action: Ensure all solutions are freshly prepared with high-purity water and reagents. Use clean, dedicated labware. Black-bottom microplates are recommended to minimize background fluorescence.[12]
-
Problem: I see a high signal in my negative control (protein + buffer, no MANT-ATP).
This points to autofluorescence from your protein or other biological components in the sample.
Diagnostic Steps & Solutions:
-
Measure Protein Autofluorescence:
-
Rationale: Many proteins have intrinsic fluorescence due to aromatic amino acids (tryptophan, tyrosine, phenylalanine).[13][14]
-
Action: Measure the fluorescence of your protein in the assay buffer at the same excitation and emission wavelengths used for MANT-ATP. This value can be subtracted from your experimental readings.
-
-
Optimize Excitation/Emission Wavelengths:
-
Rationale: Shifting the excitation and emission wavelengths can sometimes reduce the contribution of autofluorescence while still capturing the MANT-ATP signal.
-
Action: If your instrument allows, perform an excitation-emission scan of your protein to identify its autofluorescence profile. Choose wavelengths for your MANT-ATP measurement that minimize this overlap. It's often beneficial to leave ample room between the excitation and emission wavelengths to reduce crosstalk.[5]
-
Problem: The fluorescence signal is high and does not increase with increasing protein concentration.
This suggests that non-specific binding of MANT-ATP is saturating the system or that the inner filter effect is at play.
Diagnostic Steps & Solutions:
-
Investigate Non-Specific Binding:
-
Rationale: MANT-ATP can bind to sites other than the intended ATP-binding pocket, leading to a high background that doesn't change with specific binding.[7]
-
Action:
-
Increase Wash Steps: If using a format that allows for washing (e.g., filter binding), increasing the number and duration of wash steps can help remove non-specifically bound MANT-ATP.[6]
-
Competition Assay: Perform a competition experiment by adding a high concentration of unlabeled ATP. A decrease in fluorescence signal indicates that the MANT-ATP binding is specific to the ATP-binding site.[15]
-
Reduce Incubation Time: Prolonged incubation can sometimes lead to protein unfolding and aggregation, which can increase non-specific binding.[6]
-
-
-
Address the Inner Filter Effect (IFE):
-
Rationale: At high concentrations of MANT-ATP, the sample can absorb a significant portion of the excitation light (primary IFE) or the emitted fluorescence (secondary IFE), leading to a plateau or even a decrease in the observed signal.[8][9][10]
-
Action:
-
Dilute Your Sample: The most straightforward way to mitigate IFE is to work with lower, more dilute concentrations of MANT-ATP.[9]
-
Correction Algorithms: Some modern plate readers and software have built-in correction algorithms for IFE.[9][16] These often involve measuring the absorbance of the sample at the excitation and emission wavelengths.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MANT-ATP to use?
A1: The optimal MANT-ATP concentration should be at or below the dissociation constant (Kd) of your protein for ATP.[11] This ensures that you are in a suitable concentration range to observe changes in binding. It's crucial to perform a titration to find the lowest concentration that gives a reliable signal above background.
Q2: How can I reduce protein-related background fluorescence?
A2: First, always run a control with your protein alone to quantify its intrinsic fluorescence, which can then be subtracted. If autofluorescence is still a major issue, consider using a fluorescent ATP analog that excites at a longer wavelength, as autofluorescence is often more prominent at shorter (UV) wavelengths.[17]
Q3: My protein has a high affinity for ATP. How does this affect my experiment?
A3: If your protein has a very high affinity for ATP, it's possible that ATP from your expression and purification system is already bound in the active site. This will prevent MANT-ATP from binding. To address this, you can try to remove the bound nucleotide by dialysis or buffer exchange. An absorbance scan of your purified protein showing a peak at 260 nm can indicate the presence of a bound nucleotide.[12]
Q4: Should I be concerned about MANT-ATP hydrolysis during my experiment?
A4: Yes, if your protein is an ATPase, it will hydrolyze MANT-ATP to MANT-ADP. The binding affinities of MANT-ADP and MANT-ATP for your protein may be different, which can complicate the interpretation of your results. To check for hydrolysis, you can use a control experiment with a non-hydrolyzable MANT-ATP analog or use an independent assay to measure ATP hydrolysis.[17]
Q5: What are the typical excitation and emission wavelengths for MANT-ATP?
A5: MANT-ATP is typically excited around 355 nm and its emission is measured around 440-450 nm.[15] However, it's always best to determine the optimal wavelengths empirically on your specific instrument with your specific buffer and protein. When MANT-ATP binds to a protein, you may observe an increase in fluorescence intensity and a blue shift in the emission maximum.[12]
Experimental Protocols
Standard MANT-ATP Binding Assay Protocol
This protocol provides a general framework for a solution-based MANT-ATP binding assay.
-
Reagent Preparation:
-
Prepare your assay buffer and ensure it is filtered and degassed.
-
Prepare a concentrated stock solution of MANT-ATP and determine its precise concentration spectrophotometrically.
-
Prepare a dilution series of your protein of interest in the assay buffer.
-
-
Assay Setup:
-
In a black-bottom 96-well plate, add your protein at various concentrations.
-
Include the following controls:
-
Buffer only (for plate background)
-
Buffer + MANT-ATP (for MANT-ATP background)
-
Protein only (for protein autofluorescence)
-
-
Add a fixed, optimized concentration of MANT-ATP to all wells except the "protein only" and "buffer only" controls.
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature for a sufficient time to reach binding equilibrium. This time should be determined empirically.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in fluorescence as a function of protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).[12]
-
Filter-Binding Assay to Reduce Background
This method is useful for separating protein-bound MANT-ATP from free MANT-ATP, thereby reducing background.[18]
-
Reagent Preparation: As in the standard assay.
-
Binding Reaction:
-
Incubate your protein with radiolabeled MANT-ATP (if quantifying by radioactivity) or fluorescent MANT-ATP in solution to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane.[18] The protein and any bound MANT-ATP will be retained on the filter, while free MANT-ATP will pass through.
-
-
Washing:
-
Quickly wash the filter with ice-cold assay buffer to remove any non-specifically bound MANT-ATP.
-
-
Quantification:
-
Quantify the amount of MANT-ATP retained on the filter. This can be done by measuring the fluorescence directly from the filter or by using a radiolabel and scintillation counting.
-
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| MANT-ATP Concentration | ≤ Kd of the interaction | To ensure the assay is sensitive to changes in binding.[11] |
| Protein Concentration | Titrate from below to above the expected Kd | To generate a full binding curve for accurate Kd determination.[19] |
| Excitation Wavelength | ~355 nm | Optimal for MANT fluorophore excitation. |
| Emission Wavelength | ~440-450 nm | Peak emission of MANT fluorophore. |
| Plate Type | Black, opaque bottom | To minimize well-to-well crosstalk and background fluorescence.[5][12] |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence in MANT-ATP assays.
References
-
ResearchGate. Binding of mant-ADP and mant-ATP to A-CAT. A, fluorescence emission.... [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
-
HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. [Link]
-
PMC. A combined experimental and computational analysis of mantATP turnover in skinned muscle fibers. [Link]
-
PMC - NIH. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. [Link]
-
ResearchGate. Monitoring ATP binding to proteins: TNP-ATP or MANT-ATP?. [Link]
-
Jena Bioscience. Mant-ATP, Intrinsically Fluorescent Adenosines. [Link]
-
PMC. SLOW MYOSIN ATP TURNOVER IN THE SUPER-RELAXED STATE IN TARANTULA MUSCLE. [Link]
-
Portland Press. Techniques to examine nucleotide binding by pseudokinases. [Link]
-
ResearchGate. Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. [Link]
-
PubMed. Autofluorescent proteins. [Link]
-
Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. [Link]
-
ACS Publications. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus | Analytical Chemistry. [Link]
-
American Journal of Physiology. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH. [Link]
-
ResearchGate. Filter-Binding Assay for Analysis of RNA-Protein Interactions. [Link]
-
BMG LABTECH. Binding Assays. [Link]
-
HORIBA. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. [Link]
-
ResearchGate. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect | Request PDF. [Link]
-
CSHL Profiles. Ribosome Filter Binding Assay (Xinying Shi). [Link]
-
PMC - NIH. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. [Link]
-
MDPI. Isolation, Identification, and Molecular Characterization of Mycoplasma bovis from Beef Cattle in Kunming, and Development of a SYBR Green qPCR Assay. [Link]
-
ResearchGate. Is it possible to use protein auto fluorescence to assess ligand binding in an FPS experiment?. [Link]
Sources
- 1. Autofluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 7. A combined experimental and computational analysis of mantATP turnover in skinned muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.horiba.com [static.horiba.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. molbiolcell.org [molbiolcell.org]
optimizing excitation wavelength to reduce MANT-ATP signal noise
Technical Support Center: MANT-ATP Assays
A Guide to Optimizing Excitation Wavelength and Maximizing Signal-to-Noise
Welcome to the technical support center for users of MANT-ATP and other fluorescent nucleotide analogs. As Senior Application Scientists, we've guided numerous research teams through the nuances of fluorescence-based assays. A recurring and critical challenge is managing signal noise to ensure data integrity. High background or a low signal-to-noise ratio (SNR) can obscure subtle yet significant binding events, leading to misinterpreted results.
This guide is structured as a series of frequently asked questions and troubleshooting workflows. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues specific to your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is MANT-ATP and why is its fluorescence useful?
MANT-ATP (2'/3'-O-(N-Methylanthraniloyl) adenosine 5'-triphosphate) is a fluorescent analog of ATP. The MANT group is an environmentally sensitive fluorophore. In an aqueous solution, its fluorescence is relatively low. However, when MANT-ATP binds to a protein, it typically enters a more nonpolar, hydrophobic environment within the nucleotide-binding pocket.[1] This change in the microenvironment causes a significant increase in its fluorescence quantum yield and often a blue-shift (a shift to a shorter wavelength) in its emission maximum.[2] This property allows researchers to monitor ATP binding to proteins in real-time, making it an invaluable tool for studying enzyme kinetics, protein conformational changes, and for screening potential drug candidates that compete for the ATP binding site.[1][3]
Q2: What are the standard spectroscopic properties of MANT-ATP?
Understanding the foundational spectroscopic properties is the first step in designing a robust experiment. While these values can shift based on environmental factors like solvent polarity and protein binding, the baseline characteristics in an aqueous buffer are a critical reference point.
| Spectroscopic Property | Value | Key Considerations |
| Excitation Maximum (λex) | ~355 nm | This is the wavelength of highest absorbance for the MANT fluorophore, but not always the optimal choice for excitation in a complex biological sample. |
| Emission Maximum (λem) | ~448 nm | The emission peak can shift 10-20 nm to shorter wavelengths upon binding to a protein.[2] |
| Molar Extinction Coefficient (ε) | 5,800 M⁻¹cm⁻¹ at 355 nm | MANT-ATP also has a strong absorbance at ~255 nm (ε ≈ 23,000 M⁻¹cm⁻¹) due to the adenine ring, but excitation at this wavelength is rarely used due to high protein and nucleic acid interference.[2][3] |
| Quantum Yield (Φ) | ~0.22 (in aqueous solution) | This value increases significantly upon binding to a protein, which is the basis of the assay.[2] |
Data sourced from Jena Bioscience and Thermo Fisher Scientific product literature.[2][3]
Troubleshooting Guide: Signal-to-Noise Optimization
A high-quality assay is defined by a robust signal that is clearly distinguishable from the inherent background noise. The Signal-to-Noise Ratio (SNR) is the key metric for assay performance.[4][5] Optimizing your excitation wavelength is one of the most powerful tools to improve your SNR.
Q3: My MANT-ATP signal is weak and/or the background is very high. What are the primary causes?
This is the most common issue researchers face. High background noise can originate from several sources, and systematically identifying the culprit is key.
-
Autofluorescence: This is the natural fluorescence emitted by biological components in your sample.[6][7] Common sources include aromatic amino acids (tryptophan, tyrosine), NADH, riboflavins, and collagen.[7] Many of these compounds are excited by UV or near-UV light, precisely in the range of MANT-ATP's excitation peak.[7][8]
-
Light Scatter: Particulate matter, high concentrations of macromolecules, or un-dissolved compounds in your buffer can scatter the excitation light into the emission detector. Raman scattering from the solvent (usually water) is another contributor.[9]
-
Suboptimal Wavelength Selection: Exciting at the absolute peak (e.g., 355 nm) might seem logical, but if this wavelength also maximally excites interfering autofluorescent species, the result is a high background that swamps your specific signal.
-
Photobleaching: MANT-ATP, like all fluorophores, can be irreversibly damaged by prolonged or high-intensity exposure to excitation light, leading to a loss of signal over time.[10][11] This can be mistaken for a weak signal.
-
Contamination: Contamination from fluorescent impurities in your reagents, buffers, or on the labware itself can contribute to high background readings.[12] Even dust particles can fluoresce.
Q4: Why shouldn't I just use the peak excitation wavelength of 355 nm?
While 355 nm will excite the MANT-ATP molecule most efficiently, it may not provide the best Signal-to-Noise Ratio (SNR). The goal of optimization is not just to maximize the signal, but to maximize the difference between the specific signal and the background noise.[13]
Many endogenous biological molecules (like NADH and flavins) and common buffer components have significant absorbance and fluorescence in the 340-360 nm range.[7][14] By exciting at 355 nm, you may be generating a massive background signal that obscures the fluorescence increase from your MANT-ATP binding event. In our experience, shifting the excitation wavelength slightly off-peak (e.g., to 360 nm or 365 nm) can often dramatically reduce the background contribution from autofluorescence with only a minor reduction in MANT-ATP excitation, leading to a substantial net gain in SNR.
Conceptual Workflow: The SNR Trade-Off
The diagram below illustrates the core principle of optimizing excitation wavelength. The ideal wavelength minimizes the excitation of background components while maintaining sufficient excitation of the MANT-ATP probe.
Caption: Balancing MANT-ATP signal with background autofluorescence.
Q5: How do I experimentally determine the optimal excitation wavelength for my system?
A systematic excitation scan is the most reliable method. Do not rely solely on published values; your specific protein, buffer, and instrument will dictate the true optimum.
Protocol: Determining Optimal Excitation Wavelength
Objective: To identify the excitation wavelength that yields the highest Signal-to-Noise Ratio (SNR) for your MANT-ATP binding assay.
Materials:
-
Your purified protein of interest in its final assay buffer.
-
MANT-ATP stock solution.
-
Final assay buffer (for blank measurements).
-
A fluorescence spectrophotometer or plate reader capable of excitation scans.
Methodology:
-
Prepare Your Samples:
-
Blank: Prepare a sample containing only the final assay buffer. This measures the background from the buffer itself.
-
"Background" Sample: Prepare a sample containing your protein at its final assay concentration in the buffer. This is crucial for measuring the protein's contribution to autofluorescence.
-
"Signal" Sample: Prepare a sample containing your protein and a saturating concentration of MANT-ATP. (Note: If you are studying kinetics, use the concentration of MANT-ATP you intend to use in the final experiment).
-
-
Set Up the Instrument:
-
Set the emission wavelength to the expected maximum of bound MANT-ATP, typically around 440-450 nm. If possible, perform an initial emission scan (with excitation at ~360 nm) to confirm the emission peak for your specific protein-MANT-ATP complex.
-
Set the instrument to perform an excitation scan .
-
Define the scan range. A good starting point is 320 nm to 380 nm , with a step size of 2 nm or 5 nm.
-
-
Perform the Scans:
-
Place the Blank sample in the instrument and run the excitation scan. Record the fluorescence intensity across the wavelength range.
-
Repeat the scan for the "Background" sample (protein only).
-
Repeat the scan for the "Signal" sample (protein + MANT-ATP).
-
-
Analyze the Data:
-
For each excitation wavelength tested, calculate the following:
-
Signal (S): Fluorescence of ("Signal" Sample) - Fluorescence of ("Background" Sample). This isolates the fluorescence contribution from MANT-ATP binding.
-
Noise (N): Fluorescence of ("Background" Sample) - Fluorescence of (Blank). This represents the combined background from autofluorescence and other sources.
-
-
Calculate the Signal-to-Noise Ratio (SNR = S/N) for each excitation wavelength.
-
Plot the SNR as a function of the excitation wavelength. The peak of this plot, not the peak of the raw signal plot, is your optimal excitation wavelength .
-
Troubleshooting Workflow Diagram
If you encounter high noise, follow this logical path to diagnose and solve the issue.
Caption: A step-by-step workflow for diagnosing MANT-ATP signal noise.
References
-
BMG LABTECH. How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
Jena Bioscience GmbH. (n.d.). MANT-ATP. Retrieved from [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
LuminUltra. (2025, August 29). Why are my ATP background readings higher than normal and what should I do? Retrieved from [Link]
-
MDPI. (2022, September 1). Optimization Model of Signal-to-Noise Ratio for a Typical Polarization Multispectral Imaging Remote Sensor. Retrieved from [Link]
-
ResearchGate. (n.d.). Changes in fluorescence intensity of MANT-ATP upon binding to and dissociation from DnaA protein. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic properties of MANT-ATP in aqueous solution (pH 8)—Table 17.2 | Thermo Fisher Scientific - AU [thermofisher.com]
- 3. Mant-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Empirical Evaluation of a New Method for Calculating Signal-to-Noise Ratio for Microarray Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 7. Autofluorescence [jacksonimmuno.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Single Molecule Photobleaching (SMPB) Technology for Counting of RNA, DNA, Protein and Other Molecules in Nanoparticles and Biological Complexes by TIRF Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. my.luminultra.com [my.luminultra.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Binding Kinetics of MANT-ATP and BODIPY-FL-ATP
For researchers, scientists, and drug development professionals navigating the complex world of ATP-binding proteins, fluorescent ATP analogs are indispensable tools. They provide a window into the dynamic processes of nucleotide binding, hydrolysis, and the conformational changes that drive cellular signaling. Among the most common choices are MANT-ATP (2’/3’-O-(N-Methylanthraniloyl) adenosine 5’-triphosphate) and BODIPY-FL-ATP. The selection between these two probes is not arbitrary; it is a critical experimental decision that hinges on the specific scientific question, the nature of the protein under investigation, and the desired experimental throughput.
This guide provides an in-depth, objective comparison of MANT-ATP and BODIPY-FL-ATP, moving beyond a simple list of features to explain the causality behind experimental choices. We will explore their fundamental properties, detail validated experimental protocols, and offer field-proven insights to help you select the optimal reagent for your research.
Core Principles: Understanding the Fluorophores
The functional differences between MANT-ATP and BODIPY-FL-ATP stem from the distinct physicochemical properties of their attached fluorophores.
-
MANT (N-Methylanthraniloyl): This is an environmentally sensitive fluorophore. Its fluorescence quantum yield is modest in aqueous solutions but increases significantly when it moves into a more hydrophobic (non-polar) environment, such as the nucleotide-binding pocket of a protein.[1] This property is the primary mechanism for signal generation in many MANT-ATP assays. Furthermore, its excitation spectrum overlaps with the emission spectrum of tryptophan, making it an excellent acceptor for Fluorescence Resonance Energy Transfer (FRET) studies to probe protein conformational changes.[2]
-
BODIPY-FL (BODIPY FL C5): A derivative of boron-dipyrromethene, this fluorophore is prized for its exceptional photophysical characteristics. It boasts a high fluorescence quantum yield that is largely insensitive to solvent polarity, a high extinction coefficient, and excellent photostability.[3] Unlike MANT, the signal in BODIPY-FL-ATP binding assays is typically generated not by a change in fluorescence intensity, but by a change in fluorescence polarization (FP), which detects the change in the molecule's rotational diffusion (tumbling rate) upon binding to a much larger protein.[4][5]
Comparative Spectroscopic and Physicochemical Properties
| Property | MANT-ATP | BODIPY-FL-ATP | Rationale & Implications |
| Excitation Max (λex) | ~355 nm (Direct) / ~280 nm (FRET) | ~503 nm | MANT's UV excitation can overlap with protein absorbance, potentially causing inner filter effects or protein autofluorescence. BODIPY's visible excitation avoids this, leading to a better signal-to-noise ratio.[3] |
| Emission Max (λem) | ~448 nm | ~512 nm | Both emit in the visible spectrum, compatible with standard fluorescence plate readers and microscopes.[3] |
| Quantum Yield (Φ) | Low in polar solvents, increases upon binding | High and environmentally insensitive (up to 0.9) | BODIPY's brightness makes it ideal for assays where probe concentration is low, such as FP. MANT's variable yield is the signal source for intensity-based assays.[3] |
| Environmental Sensitivity | High | Low | MANT is the probe of choice for detecting binding events that involve a significant change in the hydrophobicity of the binding pocket or for monitoring conformational changes. |
| Primary Assay Principle | Fluorescence Intensity, FRET | Fluorescence Polarization (FP) | This is the most critical distinction. MANT assays measure "how bright" the probe is, while BODIPY FP assays measure "how fast it tumbles." |
| Structural Perturbation | Smaller fluorophore, less likely to cause steric hindrance. | Larger, bulkier fluorophore. | While larger, in silico docking has suggested the BODIPY moiety can protrude into the solvent without disrupting binding for some kinases.[6] However, this must be validated for each new system. |
Designing a Self-Validating System: Key Experimental Approaches
The choice of fluorescent analog dictates the experimental design. Here we outline the principles and workflows for the most common applications of each.
Approach 1: Fluorescence Titration and FRET with MANT-ATP
This method leverages the change in MANT's fluorescence upon binding. It is particularly powerful for obtaining detailed information about the binding event and associated conformational changes.
Logical Framework: MANT-ATP Binding Assay
Caption: Workflow for MANT-ATP fluorescence titration.
This system is self-validating through a competition experiment. After determining the dissociation constant (Kd), a parallel experiment is run where the protein is pre-incubated with a saturating concentration of unlabeled ATP before the addition of MANT-ATP. A significant reduction in the fluorescence signal confirms that MANT-ATP is binding to the specific ATP-binding site.
Approach 2: High-Throughput Screening with BODIPY-FL-ATP via Fluorescence Polarization
FP is a robust technique for studying molecular interactions in a homogenous format, making it ideal for HTS. When the small, rapidly tumbling BODIPY-FL-ATP binds to a large, slow-tumbling protein, the resulting complex tumbles more slowly, leading to an increase in the polarization of the emitted light.
Logical Framework: BODIPY-FL-ATP Fluorescence Polarization Assay
Caption: Workflow for an FP-based inhibitor screen.
Trustworthiness in this assay is established by running appropriate controls. A "no inhibition" control (containing protein, probe, and vehicle, e.g., DMSO) defines the upper signal window, while a "full inhibition" control (containing probe and a known potent inhibitor or excess unlabeled ATP) defines the lower signal window. The response of test compounds is then normalized to these controls to calculate percent inhibition.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that these protocols are templates. Optimization of protein concentration, probe concentration, and buffer conditions is essential for every new protein system.
Protocol 1: Determining MANT-ATP Binding Affinity by Fluorescence Titration
Objective: To determine the dissociation constant (Kd) of MANT-ATP for an ATP-binding protein.
Materials:
-
Purified ATP-binding protein of known concentration.
-
MANT-ATP stock solution (e.g., 10 mM in water).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5; must be optimized).
-
Fluorometer with a thermostatted cuvette holder or a microplate reader.
Methodology:
-
Preparation: Dilute the protein to a working concentration in the assay buffer. A good starting point is a concentration estimated to be 2-5 times the expected Kd.
-
Instrument Setup: Set the fluorometer to excite at 355 nm and measure emission at 448 nm. If using FRET, excite at 280 nm and measure emission at 448 nm. Set the temperature to the desired experimental condition (e.g., 25°C).
-
Titration: a. Place 1 mL of the protein solution into the cuvette. Record the initial fluorescence. b. Make small, sequential additions of the MANT-ATP stock solution (e.g., 0.5-2 µL aliquots) to the cuvette. c. After each addition, mix gently and allow the signal to equilibrate (typically 30-60 seconds). Record the fluorescence intensity. d. Continue additions until the fluorescence signal no longer increases, indicating saturation.
-
Data Analysis: a. Correct the fluorescence data for dilution by multiplying each reading by (V_total / V_initial). b. Plot the corrected fluorescence intensity (ΔF) versus the total concentration of MANT-ATP. c. Fit the data to a one-site binding hyperbola using appropriate software (e.g., GraphPad Prism): Y = Bmax * [X] / (Kd + [X]) Where Y is the change in fluorescence, Bmax is the maximum fluorescence change at saturation, and [X] is the concentration of MANT-ATP. The output of the fit will provide the Kd.
-
Validation (Competition): Repeat the experiment but add a high concentration of unlabeled ATP (e.g., 100-fold excess over the highest MANT-ATP concentration) to the protein solution before starting the titration. The absence of a significant fluorescence increase validates the binding specificity.
Protocol 2: Competitive FP Assay for Inhibitor Potency (IC₅₀)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against an ATP-binding protein.
Materials:
-
Purified ATP-binding protein.
-
BODIPY-FL-ATPγS (a non-hydrolyzable version is often preferred to prevent enzymatic turnover).[4]
-
Test compounds dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5). The detergent is crucial to prevent non-specific binding of the probe to plate surfaces.[4]
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Methodology:
-
Determine Optimal Protein Concentration: First, perform a direct titration by adding increasing concentrations of protein to a fixed, low concentration of BODIPY-FL-ATP (e.g., 5 nM) to find the protein concentration that gives ~80% of the maximum FP signal (the EC₈₀). This ensures the assay is sensitive to competitive displacement.
-
Assay Setup: a. Prepare a 2X solution of Protein (at the EC₈₀ concentration) and a 2X solution of BODIPY-FL-ATP (e.g., 10 nM) in Assay Buffer. b. In the 384-well plate, add 5 µL of test compound serially diluted in Assay Buffer. Include columns for controls (DMSO only for 0% inhibition, and a known saturating inhibitor for 100% inhibition). c. Add 10 µL of the combined 2X Protein/2X Probe solution to all wells. The final volume is 15 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be covered to prevent evaporation.
-
Measurement: Read the plate on an FP-capable plate reader using appropriate filters (e.g., Excitation: 480 nm, Emission: 535 nm).[6] The output is typically in millipolarization (mP) units.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_100%_inhibition) / (mP_0%_inhibition - mP_100%_inhibition)]) b. Plot % Inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (variable slope) equation to determine the IC₅₀ value.
Making the Right Choice: A Decision Framework
The optimal choice depends entirely on your research goals.
Choose MANT-ATP when:
-
You need to study conformational changes coupled to ATP binding.
-
Your experimental setup is amenable to FRET measurements.
-
You suspect the larger BODIPY tag may interfere with binding.
-
High-throughput screening is not the primary goal.
Choose BODIPY-FL-ATP when:
-
You are performing high-throughput screening for inhibitors.
-
You need a robust, homogenous assay with a high signal-to-noise ratio.
-
Your protein concentration is low.
-
You want to avoid potential interference from protein autofluorescence.
Decision Tree for Selecting a Fluorescent ATP Analog
Caption: Decision tree for selecting the appropriate ATP analog.
Conclusion
Both MANT-ATP and BODIPY-FL-ATP are powerful reagents for interrogating the kinetics of ATP-protein interactions. MANT-ATP excels in detailed mechanistic studies, offering sensitivity to the local binding environment and the ability to report on conformational changes through FRET. In contrast, BODIPY-FL-ATP is the workhorse for robust, high-throughput fluorescence polarization assays, enabling the rapid screening and characterization of inhibitors. By understanding their fundamental differences and applying the self-validating experimental designs outlined here, researchers can confidently select the right tool to illuminate the intricate functions of ATP-binding proteins.
References
-
ResearchGate. (n.d.). Binding of mant-ADP and mant-ATP to A-CAT. A, fluorescence emission... [Image]. Retrieved from [Link]
-
Ni, L., Gille, A., Seifert, R., & Taylor, S. S. (2000). Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives. Protein Science, 9(9), 1818–1828. Retrieved from [Link]
-
E-lucid. (2013). Techniques to examine nucleotide binding by pseudokinases. Biochemical Society Transactions, 41(4), 969-976. Retrieved from [Link]
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ResearchGate. (n.d.). Changes in fluorescence intensity of MANT-ATP upon binding to and... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Average fluorescence lifetime (upper) and quantum yield (lower) of... [Image]. Retrieved from [Link]
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Moreira, B. P., Armstrong, T., Batista, I. C. A., Tavares, N. C., Pires, C. V., Mourão, M. M., Falcone, F. H., & Dekker, L. V. (2020). Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors. ACS Omega, 5(16), 9293–9301. Retrieved from [Link]
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Moreira, B. P., Armstrong, T., Batista, I. C. A., Tavares, N. C., Pires, C. V., Mourão, M. M., Falcone, F. H., & Dekker, L. V. (2020). Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors. ACS Omega, 5(16), 9293–9301. Retrieved from [Link]
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Mukhopadhyay, K., & Mukhopadhyay, J. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. In Methods in molecular biology (Vol. 1173, pp. 23–31). Retrieved from [Link]
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ResearchGate. (2020). (PDF) Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction scheme between ATP and BODIPY FL EDA [Image]. Retrieved from [Link]
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Alamo, L., Wulf, M., Risi, C., Gigant, E., Luan, B., Mello, A., ... & Lehman, W. (2017). SLOW MYOSIN ATP TURNOVER IN THE SUPER-RELAXED STATE IN TARANTULA MUSCLE. The Journal of general physiology, 149(4), 483–494. Retrieved from [Link]
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Miller, E. H., & Tona, A. (2024). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. Biosensors, 14(1), 22. Retrieved from [Link]
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Jena Bioscience. (n.d.). Mant-ATP, Intrinsically Fluorescent Adenosines. Retrieved from [Link]
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BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
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A Researcher's Guide to Cross-Validating ATPase Rates: A Comparative Analysis of NADH-Coupled Enzyme Assays and MANT-ATP
In the landscape of drug discovery and fundamental biological research, the precise measurement of ATPase activity is paramount. Adenosine triphosphatases (ATPases) are a critical class of enzymes that harness the energy from ATP hydrolysis to drive a vast array of cellular processes.[1] Consequently, their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. The robust characterization of these enzymes and their inhibitors necessitates accurate and reliable methods for determining their kinetic parameters.
This guide provides an in-depth comparison of two widely adopted techniques for measuring ATPase rates: the classic NADH-coupled enzyme assay and the more direct fluorescent MANT-ATP (2'/3'-O-(N-Methylanthraniloyl) adenosine 5'-triphosphate) assay. As a senior application scientist, my objective is to equip you with the foundational knowledge and practical insights required to select the most appropriate method for your research question, design rigorous experiments, and interpret your data with confidence. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and offer a head-to-head comparison of their respective strengths and limitations.
The NADH-Coupled Enzyme Assay: A Workhorse for Steady-State Kinetics
The NADH-coupled assay is a well-established, indirect spectrophotometric method for continuously monitoring ATPase activity.[2][3] Its enduring popularity stems from its reliability, adaptability, and the wealth of historical data generated using this technique.
Principle of the NADH-Coupled Assay
This assay ingeniously links the hydrolysis of ATP to the oxidation of nicotinamide adenine dinucleotide (NADH), a molecule whose absorbance at 340 nm is readily quantifiable.[3] The process unfolds through a two-step enzymatic cascade:
-
ATP Regeneration: As the ATPase of interest hydrolyzes ATP to ADP, pyruvate kinase (PK) immediately re-phosphorylates the ADP back to ATP. This reaction consumes phosphoenolpyruvate (PEP), converting it to pyruvate.[4][5]
-
NADH Oxidation: Lactate dehydrogenase (LDH) then catalyzes the reduction of pyruvate to lactate, a reaction that is coupled to the oxidation of NADH to NAD+.[4][5]
Crucially, for every molecule of ATP hydrolyzed by the target ATPase, one molecule of NADH is oxidized.[4][5] This stoichiometric relationship allows for the real-time determination of the ATPase rate by monitoring the decrease in NADH absorbance at 340 nm.[3]
An important feature of this assay is the ATP regeneration system. By keeping the ADP concentration low, it prevents product inhibition of the ATPase.[4][6] Furthermore, the ATP concentration remains nearly constant throughout the experiment, leading to linear reaction progress curves which simplify the determination of initial reaction rates.[4]
Figure 1. Workflow of the NADH-Coupled ATPase Assay.
Experimental Protocol: NADH-Coupled Assay
This protocol is a general framework and may require optimization for specific ATPases.
Reagents and Buffers:
-
ATPase Buffer: 10 mM MOPS (pH 7.0), 2 mM MgCl₂, 0.15 mM EGTA, 0.1 mg/mL BSA, 1 mM DTT.[5]
-
ATP Stock Solution: 100 mM ATP in distilled water, pH adjusted to 7.0 with NaOH.[4]
-
NADH Stock Solution: Prepare fresh, e.g., 20 mg/mL in water.[3]
-
Phosphoenolpyruvate (PEP) Stock Solution: 150 mM PEP.[3]
-
Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH): Commercially available enzyme suspensions. Prepare a fresh 50x concentrated mixture of the two enzymes.[3]
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing the ATPase buffer, a suitable concentration of your ATPase, PEP, and NADH.[7]
-
Initiate the Reaction: Add ATP to the reaction mixture to start the assay.[7]
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer or microplate reader.[3] Collect data at regular intervals for a sufficient duration to establish a linear rate.
-
Control Reactions: It is essential to include control reactions lacking the ATPase to account for any background NADH oxidation.[7]
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. Convert this rate to the ATPase activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).[8]
The MANT-ATP Assay: A Direct Fluorescent Approach
MANT-ATP is a fluorescent analog of ATP that offers a more direct method for studying ATPase kinetics.[9] This approach is particularly valuable for investigating pre-steady-state kinetics and for high-throughput screening applications.
Principle of the MANT-ATP Assay
The MANT group attached to the ribose moiety of ATP exhibits changes in its fluorescent properties upon binding to an enzyme.[10] Typically, the fluorescence intensity of MANT-ATP increases, and the emission maximum may shift when it binds to the active site of an ATPase.[11] This change in fluorescence provides a direct readout of the binding and hydrolysis events.
The experimental setup can be adapted for both steady-state and pre-steady-state measurements. For steady-state analysis, the rate of ATP hydrolysis can be determined by monitoring the decrease in fluorescence as MANT-ATP is consumed. For pre-steady-state kinetics, rapid mixing techniques like stopped-flow are employed to observe the initial binding and burst phases of the reaction, providing insights into the individual steps of the catalytic cycle.[12][13][14]
Figure 2. Principle of the MANT-ATP Fluorescence Assay.
Experimental Protocol: MANT-ATP Assay (Steady-State)
This protocol outlines a basic steady-state measurement. Pre-steady-state experiments require specialized stopped-flow instrumentation.
Reagents and Buffers:
-
ATPase Buffer: As described for the NADH-coupled assay.
-
MANT-ATP Stock Solution: Prepare a concentrated stock solution in a suitable buffer and determine its precise concentration spectrophotometrically.
Procedure:
-
Instrument Setup: Configure a fluorometer or fluorescence plate reader with the appropriate excitation (~360 nm) and emission (~440 nm) wavelengths for MANT-ATP.
-
Reaction Mixture Preparation: In a fluorescence cuvette or microplate, combine the ATPase buffer and the desired concentration of your ATPase.
-
Initiate the Reaction: Add MANT-ATP to the reaction mixture to start the assay.
-
Data Acquisition: Monitor the change in fluorescence intensity over time.
-
Standard Curve: To quantify the rate of MANT-ATP hydrolysis, a standard curve relating fluorescence intensity to MANT-ATP concentration is necessary.
-
Data Analysis: Calculate the initial rate of fluorescence change and convert it to the rate of MANT-ATP consumption using the standard curve.
Head-to-Head Comparison: NADH-Coupled vs. MANT-ATP Assays
| Feature | NADH-Coupled Enzyme Assay | MANT-ATP Assay |
| Principle | Indirect, spectrophotometric, enzyme-coupled | Direct, fluorescence-based |
| Measurement | Decrease in NADH absorbance at 340 nm | Change in MANT-ATP fluorescence |
| Kinetics | Primarily for steady-state analysis | Suitable for steady-state and pre-steady-state kinetics |
| Sensitivity | Moderate | High |
| Throughput | Can be adapted for 96- and 384-well plates[4][5] | High, well-suited for HTS |
| Cost | Generally lower reagent cost | Higher cost of fluorescent nucleotide analog |
| Interference | Compounds that absorb at 340 nm or inhibit coupling enzymes | Fluorescent compounds, inner filter effects |
| Advantages | Well-established, robust, avoids product inhibition | Direct measurement, high sensitivity, suitable for rapid kinetics |
| Disadvantages | Indirect, potential for coupling enzyme inhibition, not ideal for very fast kinetics | MANT-ATP may not be a perfect analog of ATP[9], potential for photobleaching[15] |
Causality Behind Experimental Choices and Self-Validating Systems
The choice between these two assays is dictated by the specific scientific question. For routine characterization of steady-state enzyme kinetics and inhibitor screening where cost is a consideration, the NADH-coupled assay is an excellent choice. Its continuous nature allows for the easy identification of artifacts such as compound precipitation, which might be missed in an endpoint assay.[4][5]
However, if the research demands a deeper understanding of the catalytic mechanism, including the rates of individual steps like substrate binding and product release, the MANT-ATP assay, particularly when coupled with stopped-flow techniques, is indispensable.[12] Its high sensitivity also makes it suitable for studying enzymes with low specific activity.
A critical aspect of ensuring trustworthiness in your results is to build a self-validating system. For the NADH-coupled assay, this involves:
-
Verifying Coupling Enzyme Activity: Ensure that the activities of PK and LDH are not rate-limiting. This can be tested by varying their concentrations and confirming that the observed ATPase rate is independent of their levels.
-
Checking for Compound Interference: When screening inhibitors, it is crucial to test for any direct effects of the compounds on the coupling enzymes in the absence of the primary ATPase.
For the MANT-ATP assay, a self-validating approach includes:
-
Competition Experiments: To validate that MANT-ATP is binding to the active site, perform competition experiments with unlabeled ATP. The fluorescence signal should decrease as the concentration of unlabeled ATP increases.
-
Assessing Photostability: Evaluate the photostability of MANT-ATP under your experimental conditions to ensure that photobleaching does not contribute significantly to the observed fluorescence changes.[15]
Conclusion
Both the NADH-coupled and MANT-ATP assays are powerful tools for the characterization of ATPase activity. The NADH-coupled assay remains a reliable and cost-effective method for steady-state analysis, while the MANT-ATP assay provides a more direct and sensitive approach, particularly for dissecting complex kinetic mechanisms. By understanding the principles, advantages, and limitations of each method, and by incorporating self-validating controls into your experimental design, you can generate high-quality, reproducible data that will advance your research and drug discovery efforts.
References
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Andersen, J. P., & Vilsen, B. (2016). ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay. Methods in Molecular Biology, 1377, 145–156. [Link]
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Radnai, L., Stremel, R. F., Sellers, J. R., Rumbaugh, G., & Miller, C. A. (2019). A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors. Journal of Visualized Experiments, (150). [Link]
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BellBrook Labs. (n.d.). ATPase Assay Kits. Retrieved February 9, 2026, from [Link]
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Radnai, L., Stremel, R. F., Sellers, J. R., Rumbaugh, G., & Miller, C. A. (2019). A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors. Journal of Visualized Experiments, (150), e60017. [Link]
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Kornev, A. P., & Taylor, S. S. (2013). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 955, 127–138. [Link]
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Heyer Lab. (n.d.). ATP/NADH coupled assay for Rad54 ATPase. Retrieved February 9, 2026, from [Link]
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Stewart, W. G., Davis, J., & Tanner, B. C. W. (2022). Kinetics of ATP/ADP binding to the gp16 ATPase. Biophysical Journal, 121(8), 1445–1455. [Link]
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JoVE. (2023, March 1). NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors | Protocol Preview. YouTube. [Link]
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Stewart, W. G., Pearson, J. T., & Tanner, B. C. W. (2024). Kinetic Modeling of mant-ATP Turnover to Interpret the Biochemically Defined Myosin SRX State. bioRxiv. [Link]
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ResearchGate. (2025). NADH-coupled microplate photometric assay for kinetic studies of ATP-hydrolyzing enzymes with low and high specific activities. [Link]
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ResearchGate. (2020). Monitoring ATP binding to proteins: TNP-ATP or MANT-ATP?. [Link]
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University of California, Berkeley. (n.d.). NADH Enzyme-Linked Assay. Retrieved February 9, 2026, from [Link]
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ResearchGate. (n.d.). Binding of mant-ADP and mant-ATP to A-CAT. A, fluorescence emission.... [Link]
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BellBrook Labs. (2023, November 12). Accelerating Drug Discovery With ATPase Activity Assays. [Link]
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Nielsen, S. O., & Nielsen, A. E. (1971). Studies on a coupled enzyme assay for rate measurements of ATPase reactions. Acta Chemica Scandinavica, 25, 2719-2726. [Link]
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Stewart, W. G., Pearson, J. T., & Tanner, B. C. W. (2024). Kinetic Modeling of mant-ATP Turnover to Interpret the Biochemically Defined Myosin Super-Relaxed State. bioRxiv. [Link]
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Kornev, A. P., & Taylor, S. S. (2013). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 955, 127–138. [Link]
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Eckert, M. J., & Lolkema, J. S. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments, (114), e54264. [Link]
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ACS Publications. (2018). Crystal Structure, Steady-State, and Pre-Steady-State Kinetics of Acinetobacter baumannii ATP Phosphoribosyltransferase. Biochemistry, 57(2), 247–257. [Link]
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The Biological Bulletin. (2016). Imaging Adenosine Triphosphate (ATP). The Biological Bulletin, 231(1), 71-83. [Link]
-
Roveri, O. A., Muller, J. L., Wilms, J., & Slater, E. C. (1980). The pre-steady state and steady-state kinetics of the ATPase activity of mitochondrial F1. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 589(2), 241–255. [Link]
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MIT OpenCourseWare. (2019, August 1). R3. Pre-Steady State and Steady-State Kinetic Methods Applied to Translation. YouTube. [Link]
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A Researcher's Guide to Verifying Active Site Binding: A Comparative Analysis of MANT-ATP and Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a ligand binds to the active site of a target protein is a cornerstone of rigorous biochemical and pharmacological research. This guide provides an in-depth, technical comparison of two powerful and complementary techniques: the use of a fluorescent ATP analog, MANT-ATP, and the precision of site-directed mutagenesis. We will explore the causality behind experimental choices, detail self-validating protocols, and present a framework for robust data interpretation, moving beyond a simple checklist of steps to a deeper understanding of the "why" behind the "how."
The Challenge: Distinguishing True Binders from Artifacts
Core Techniques Under the Microscope
MANT-ATP: Illuminating the Binding Pocket
2'/3'-O-(N-Methylanthraniloyl)adenosine-5'-triphosphate (MANT-ATP) is a fluorescent analog of ATP where the small, environmentally sensitive MANT fluorophore is attached to the ribose moiety.[1] This modification is generally well-tolerated by many ATP-binding proteins, including kinases.[2][3][4] The fluorescence of MANT-ATP is significantly enhanced when it moves from a polar aqueous environment to the more hydrophobic environment of an ATP-binding pocket.[1] This property makes it an excellent tool for real-time monitoring of binding events.
Site-Directed Mutagenesis: The Precision of Genetic Alteration
Site-directed mutagenesis is a molecular biology technique used to introduce specific and intentional changes to a DNA sequence.[5][6][7] By altering the codons for specific amino acid residues within the active site, we can probe their importance in ligand binding. A mutation that disrupts a key interaction between the protein and the ligand would be expected to significantly reduce or abolish binding, providing strong evidence for the location of the binding site.
A Synergistic Workflow for Verifying Active Site Binding
The core of our approach lies in comparing the binding of MANT-ATP to the wild-type (WT) protein versus a strategically designed mutant. A significant decrease in binding affinity for the mutant protein strongly implicates the mutated residue in the binding of the ATP analog and, by extension, ATP itself.
Caption: A synergistic workflow combining site-directed mutagenesis and MANT-ATP binding assays.
Experimental Protocols: A Step-by-Step Guide
Part 1: Generation of an Active Site Mutant
This protocol outlines the creation of a point mutation in a hypothetical kinase, "ProteinX," where a key lysine residue (K42) in the ATP-binding pocket is replaced with an alanine (K42A).
1. Primer Design:
-
Rationale: Primers for site-directed mutagenesis are designed to be complementary to the template plasmid but contain a mismatch at the desired mutation site.[5] High-fidelity DNA polymerase is used to minimize secondary mutations.[8]
-
Forward Primer: 5'-GAT GCT GGT GGC GCA GTC AAA GGT GGC-3' (The bolded "GCA" codon encodes Alanine, replacing the original Lysine codon).
-
Reverse Primer: 5'-GCC ACC TTT GAC TGC GCC ACC AGC ATC-3' (The bolded "TGC" is the reverse complement).
2. PCR Amplification:
-
Rationale: A PCR-based method is used to amplify the entire plasmid, incorporating the mutation.[6][7]
-
Reaction Mix:
-
5 µL 10x PfuUltra HF reaction buffer
-
1 µL dNTP mix (10 mM each)
-
1.5 µL Forward Primer (10 µM)
-
1.5 µL Reverse Primer (10 µM)
-
1 µL Plasmid DNA (ProteinX-WT in pET vector, 50 ng/µL)
-
1 µL PfuUltra HF DNA polymerase
-
39 µL Nuclease-free water
-
-
PCR Cycling Conditions: [5]
-
Initial Denaturation: 95°C for 2 minutes
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 68°C for 7 minutes (1 min/kb of plasmid length)
-
-
Final Extension: 68°C for 10 minutes
-
3. DpnI Digestion:
-
Rationale: The PCR product contains both the original methylated template DNA and the newly synthesized unmethylated, mutated DNA. DpnI is a restriction enzyme that specifically digests methylated DNA, thus selectively removing the template.[5][8]
-
Procedure: Add 1 µL of DpnI directly to the PCR reaction and incubate at 37°C for 1-2 hours.
4. Transformation:
-
Rationale: The mutated plasmid is introduced into competent E. coli cells for propagation.
-
Procedure: Transform chemically competent E. coli (e.g., DH5α) with 5 µL of the DpnI-digested PCR product, following a standard heat-shock protocol.[9] Plate on LB-agar plates with the appropriate antibiotic selection.
5. Verification:
-
Rationale: It is crucial to verify the presence of the desired mutation and the absence of any unintended mutations.
-
Procedure: Isolate plasmid DNA from several colonies and perform Sanger sequencing of the entire gene.
6. Protein Expression and Purification:
-
Procedure: Express and purify both ProteinX-WT and ProteinX-K42A using an established protocol (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Ensure high purity (>95%) as determined by SDS-PAGE.
Part 2: MANT-ATP Binding Assay
This protocol uses fluorescence spectroscopy to measure the binding affinity of MANT-ATP to both ProteinX-WT and ProteinX-K42A.
1. Reagents and Instrumentation:
-
Protein Samples: Purified ProteinX-WT and ProteinX-K42A in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
MANT-ATP Stock: 1 mM MANT-ATP in water.[10]
-
Instrumentation: A fluorometer capable of measuring fluorescence intensity.
2. Experimental Setup:
-
Rationale: The fluorescence of MANT-ATP is measured upon excitation, and the emission is recorded. The excitation and emission wavelengths for MANT-ATP are typically around 355 nm and 448 nm, respectively.[10][11]
-
Settings:
-
Excitation Wavelength: 355 nm
-
Emission Wavelength: 448 nm
-
Excitation and Emission Slit Widths: 5 nm
-
3. Titration Experiment:
-
Procedure:
-
To a cuvette, add 1 mL of buffer and a constant concentration of the protein (e.g., 1 µM ProteinX-WT or ProteinX-K42A).
-
Record the baseline fluorescence.
-
Make successive additions of MANT-ATP from the stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 20 µM).
-
After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity.
-
Correct for the inner filter effect by subtracting the fluorescence of a corresponding MANT-ATP titration in buffer alone.
-
4. Data Analysis:
-
Rationale: The change in fluorescence intensity (ΔF) is plotted against the MANT-ATP concentration. The data are then fit to a one-site binding equation to determine the dissociation constant (Kd), which is a measure of binding affinity.
-
Equation: ΔF = (ΔF_max * [L]) / (Kd + [L])
-
ΔF is the change in fluorescence intensity.
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[L] is the concentration of MANT-ATP.
-
Kd is the dissociation constant.
-
Data Presentation and Interpretation
The results of the MANT-ATP binding experiments can be summarized in a table for clear comparison.
| Protein | Dissociation Constant (Kd) for MANT-ATP (µM) |
| ProteinX-WT | 1.5 ± 0.2 |
| ProteinX-K42A | 85.7 ± 5.1 |
| Fold Change | ~57-fold increase |
Interpretation:
The hypothetical data above show a dramatic increase in the Kd value for the K42A mutant compared to the wild-type protein. This indicates a significantly weaker binding affinity of MANT-ATP for the mutant. Such a result provides strong evidence that the lysine residue at position 42 is critical for ATP binding. Since MANT-ATP is a structural analog of ATP, it is highly probable that this residue is part of the active site and plays a key role in binding the natural substrate.
Caption: Logical relationship between mutation, binding affinity, and fluorescence signal.
Caveats and Alternative Approaches
While the combination of MANT-ATP and site-directed mutagenesis is a powerful approach, it is important to be aware of potential limitations. The MANT group is bulkier than the hydroxyl groups of the ribose in ATP, and in some cases, it may introduce steric clashes that are not present with the natural substrate.[1] Therefore, it is advisable to complement these studies with other techniques when possible.
Alternative and Complementary Techniques:
-
Competition Assays: A fluorescent ligand's binding can be competed with a non-fluorescent compound. A decrease in the fluorescent signal indicates that both ligands are competing for the same binding site. This is a powerful way to assess the binding of non-fluorescent compounds.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, and entropy) without the need for a fluorescent label.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at a sensor surface as a protein binds to an immobilized ligand, providing real-time kinetic data (association and dissociation rates).
-
X-ray Crystallography: Obtaining a crystal structure of the protein in complex with the ligand provides the most definitive evidence of the binding mode and the specific interactions at the active site.
Conclusion
References
-
Techniques to examine nucleotide binding by pseudokinases. (2013). Portland Press. Retrieved from [Link]
-
Mant-ATP effect on the fluorescence of the ARM domain's W 601 (A) and W... (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetic Modeling of mant-ATP Turnover to Interpret the Biochemically Defined Myosin Super-Relaxed State. (2023). bioRxiv. Retrieved from [Link]
-
Site Directed Mutagenesis Protocol. (n.d.). BioInnovatise. Retrieved from [Link]
-
Site Directed Mutagenesis Protocol. (n.d.). Assay Genie. Retrieved from [Link]
-
Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives. (2000). Protein Science. Retrieved from [Link]
-
Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. (2015). ResearchGate. Retrieved from [Link]
-
Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. (2015). NIH National Library of Medicine. Retrieved from [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. (2006). NIH National Library of Medicine. Retrieved from [Link]
-
Intrinsically Fluorescent Adenosines. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Mant-ATP, Intrinsically Fluorescent Adenosines. (n.d.). Jena Bioscience. Retrieved from [Link]
-
SLOW MYOSIN ATP TURNOVER IN THE SUPER-RELAXED STATE IN TARANTULA MUSCLE. (2013). NIH National Library of Medicine. Retrieved from [Link]
-
Site-directed mutagenesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Performing Site-Directed Mutagenesis. (2021). Biology LibreTexts. Retrieved from [Link]
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MANT-ATP vs. Molecular Docking: Bridging In Silico Predictions and In Vitro Reality
Topic: MANT-ATP vs. Molecular Docking Simulation Results Correlation Content Type: Publish Comparison Guide
Executive Summary: The Validation Gap
In modern drug discovery, a critical "validation gap" exists between computational predictions and physical reality. Molecular docking campaigns frequently yield high-scoring hits that fail in wet-lab assays. Conversely, functional assays like those using MANT-ATP (2'/3'-O-(N-Methyl-anthraniloyl)-adenosine-5'-triphosphate) provide ground-truth binding data but are low-throughput and resource-intensive.
This guide objectively compares the theoretical binding affinities derived from Molecular Docking simulations against experimental
Technical Deep Dive: Mechanisms of Action
To understand the correlation data, we must first establish the physical principles governing each method.
Molecular Docking (In Silico)
Docking algorithms (e.g., AutoDock Vina, Glide, GOLD) predict the preferred orientation of a ligand in a binding pocket.
-
The Metric: Docking Score (approximating
in kcal/mol). -
The Mechanism: Uses a scoring function that sums contributions from van der Waals forces, electrostatics, hydrogen bonding, and desolvation penalties.
-
The Limitation: Most high-throughput docking assumes a rigid receptor , ignoring the protein conformational changes (induced fit) required for tight binding.
MANT-ATP Fluorescence Assay (In Vitro)
MANT-ATP is a fluorescent nucleotide analog.[1][2][3][4][5] The MANT fluorophore is attached to the ribose hydroxyls.
-
The Metric: Dissociation Constant (
) .[6] -
The Mechanism: The MANT group is environmentally sensitive. In solution, it is quenched by water. Upon binding to a hydrophobic pocket, fluorescence intensity increases (fluorescence enhancement) and/or shifts (blue shift). Alternatively, if the protein contains Tryptophan residues near the active site, FRET (Fluorescence Resonance Energy Transfer) occurs from Trp (
nm) to MANT ( nm). -
The Reality: This measures the actual equilibrium of the complex in a solvated, dynamic system.
Comparative Analysis: Correlation & Divergence
The correlation between Docking Scores and MANT-ATP
Data Comparison Table
| Feature | Molecular Docking (In Silico) | MANT-ATP Assay (In Vitro) |
| Primary Output | Predicted Binding Energy ( | Experimental Dissociation Constant ( |
| Throughput | Ultra-High ( | Low-Medium ( |
| Protein Flexibility | Mostly Rigid (Static Crystal Structure) | Fully Dynamic (Solution State) |
| Solvation Effects | Approximated (Implicit Solvent Models) | Real (Explicit Water/Buffer Interactions) |
| False Positives | High (binds in silico, fails in vitro) | Low (direct physical binding measurement) |
| False Negatives | Medium (scoring function penalties) | Medium (Steric clash of MANT group) |
| Cost per Data Point | Negligible | High (Reagents + Protein) |
Why The Correlation Fails
-
Entropy & Solvation: Docking scores struggle to accurately calculate the entropic cost of displacing "high-energy" water molecules from the binding pocket—a physical reality that MANT-ATP assays capture inherently.
-
The "MANT" Artifact: The MANT moiety is bulky. A small molecule might dock well into the ATP pocket in silico, but in the assay, it competes with MANT-ATP. If the inhibitor binds to a sub-pocket that MANT occupies, the correlation holds. If the inhibitor binds to a region the MANT group doesn't reach, the displacement data may be skewed.
-
Induced Fit: Kinases often undergo "loop closure" upon ATP binding. Rigid docking fails to predict inhibitors that require this open-to-closed transition, whereas MANT-ATP detects the final stabilized state.
Strategic Workflow: The Hybrid Approach
To maximize success, do not treat these as competing methods. Use Docking as a filter and MANT-ATP as a validator .
Diagram 1: The Integrated Validation Funnel
Caption: A hierarchical workflow where docking reduces the search space, and MANT-ATP provides physical validation. The feedback loop allows experimental data to recalibrate docking parameters.
Experimental Protocols
As a Senior Scientist, I require protocols that are self-validating . The following workflows include built-in checkpoints to ensure data integrity.
Protocol A: MANT-ATP Saturation Binding (Determination of )
Objective: Determine the binding affinity of MANT-ATP to your target protein to establish the baseline for displacement assays.
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl
, 0.01% Tween-20. (Note: Mg is critical for ATP binding). -
Probe: MANT-ATP (Stock 10 mM in buffer).
-
Protein: Purified Kinase/ATPase (Final conc. 1
M).
Step-by-Step Workflow:
-
Baseline Correction: In a quartz cuvette or black 384-well plate, add Buffer only. Measure Fluorescence (
).[2][7] -
Protein Blank: Add Protein (1
M) to buffer. Measure Fluorescence ( ).[2][7] Checkpoint: If is high, check for tryptophan contamination or impurities. -
Titration:
-
Keep Protein concentration constant (1
M). -
Titrate MANT-ATP from 0 to 50
M (logarithmic steps: 0.1, 0.5, 1, 5, 10, 25, 50).
-
-
Measurement:
-
Excitation: 355 nm (Direct MANT) or 280 nm (FRET mode - preferred for higher sensitivity).
-
Emission: Scan 400–500 nm; Peak usually at ~440 nm.
-
-
Data Processing:
-
Plot Fluorescence Intensity (
) vs. [MANT-ATP]. -
Fit to the quadratic binding equation (Morrison equation) to account for ligand depletion, NOT a simple hyperbolic fit, as [Protein] is near
.
-
Protocol B: MANT-ATP Displacement Assay (Inhibitor Screening)
Objective: Validate docking hits by measuring their ability to displace MANT-ATP.
-
Complex Formation: Incubate Protein (1
M) + MANT-ATP (at concentration = determined in Protocol A) for 15 mins. -
Stability Check: Measure Fluorescence. Signal should be stable.
-
Inhibitor Addition: Add the potential inhibitor (from docking) at 10x the estimated
or a fixed screening concentration (e.g., 10 M). -
Readout:
-
Decrease in fluorescence indicates displacement (Binding).
-
No Change indicates non-binder or binding to a remote allosteric site.
-
Increase indicates aggregation or compound fluorescence (False Positive).
-
Visualization of Mechanism
Understanding the fluorescence shift is key to interpreting the correlation.
Diagram 2: MANT-ATP FRET Mechanism
Caption: (Left) Free MANT-ATP is quenched by water. (Center) Upon binding, FRET from Tryptophan amplifies the signal. (Right) A docking hit displaces MANT-ATP, causing a measurable drop in fluorescence.
References
-
Jameson, D. M., & Eccleston, J. F. (1997).
-
Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications.
-
Gille, A., & Seifert, R. (2003). 2'(3')-O-(N-methylanthraniloyl)-substituted GTP analogs: a novel class of potent competitive adenylyl cyclase inhibitors. Journal of Biological Chemistry.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
-
Lakowicz, J. R. (2006).Principles of Fluorescence Spectroscopy. Springer. (Standard reference for FRET and Inner Filter Effect corrections).
Sources
- 1. Mant-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MANT-ATP BIOLOG Life Science Institute [biolog.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Steric Hindrance of the Methylanthraniloyl Group in Kinase Pockets
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the steric compatibility of the methylanthraniloyl (MANT) fluorophore within the ATP-binding pocket of protein kinases. We will delve into the underlying principles and provide detailed, field-proven methodologies to characterize the steric constraints that govern the interaction of MANT-nucleotide analogs with their kinase targets.
Introduction: The Kinase Challenge and the MANT Solution
Protein kinases are a cornerstone of cellular signaling and, consequently, a major class of drug targets.[1][2] A deep understanding of how ligands, such as ATP and its analogs, bind to the kinase active site is paramount for both basic research and therapeutic development. The ATP-binding pocket, while conserved in its core structural features, exhibits subtle but critical differences across the kinome that can be exploited for inhibitor selectivity.[3]
The 2'(3')-O-(N-methylanthraniloyl) (MANT) group is a small, environmentally sensitive fluorophore commonly attached to nucleotides like ATP and ADP.[4] These fluorescent analogs serve as invaluable tools for studying kinase-nucleotide interactions.[1][5] When a MANT-nucleotide binds to a kinase, the change in the fluorophore's local environment often leads to a significant increase in fluorescence intensity and a blue shift in the emission maximum, providing a direct readout of the binding event.[1][6]
However, the MANT group, while relatively small, is still bulkier than the ribose hydroxyl it replaces. This added bulk can introduce steric hindrance, where the physical size of the MANT group clashes with amino acid residues in the kinase's ATP-binding pocket. Assessing this steric hindrance is not just an academic exercise; it provides critical insights into the topology of the active site, informs the design of selective inhibitors, and helps validate the use of MANT-nucleotides as faithful probes for a given kinase.
This guide will compare several powerful methodologies—from classical enzyme kinetics to high-resolution structural biology—to provide a multi-faceted approach to evaluating steric hindrance.
Methodologies for Assessing Steric Hindrance
A combination of techniques is often required for a thorough assessment of steric hindrance. While kinetic assays can suggest a steric clash, biophysical and structural methods can confirm and visualize it.
Enzyme Kinetics: A Functional Readout of Steric Compatibility
Enzyme kinetics provides an initial, functional assessment of how the MANT group affects the kinase's catalytic activity. A significant decrease in catalytic efficiency with a MANT-nucleotide compared to its unmodified counterpart can be an indicator of steric hindrance.
Core Principle: By comparing the Michaelis-Menten parameters (Km and kcat) obtained with ATP versus MANT-ATP, we can infer the impact of the MANT group on both binding affinity and catalysis. A large increase in Km suggests that the MANT group may be interfering with optimal binding, while a significant decrease in kcat could indicate that the steric bulk prevents the kinase from adopting its fully active conformation. For instance, studies with Protein Kinase A showed that while MANT-ATP could act as a substrate, the rate of phosphorylation was about 20-fold lower than with natural ATP, suggesting a degree of steric impediment.[7]
Experimental Protocol: Kinase Activity Assay
-
Reagents and Setup:
-
Purified, active kinase.
-
Specific peptide or protein substrate for the kinase.
-
Kinase reaction buffer (typically containing MgCl2).
-
Serial dilutions of both ATP and MANT-ATP.
-
A method to detect substrate phosphorylation (e.g., ADP-Glo™, radiometric assay with [γ-32P]ATP, or a phosphospecific antibody).
-
-
Procedure:
-
Set up a series of reactions with a fixed concentration of kinase and substrate.
-
Vary the concentration of the nucleotide (ATP or MANT-ATP) across a range that brackets the expected Km.
-
Initiate the reactions by adding the nucleotide.
-
Incubate at the optimal temperature for a fixed time, ensuring the reaction is in the linear range (typically <20% substrate turnover).
-
Stop the reactions and quantify the amount of phosphorylated product.
-
-
Data Analysis:
-
Plot the initial reaction velocity (rate of product formation) against the nucleotide concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both ATP and MANT-ATP.
-
Calculate kcat (Vmax / [Enzyme]).
-
Compare the catalytic efficiency (kcat/Km) for both nucleotides.
-
Interpretation of Results:
| Observation | Potential Interpretation |
| Similar Km and kcat | MANT group is well-tolerated; minimal steric hindrance. |
| Increased Km for MANT-ATP | MANT group may cause a minor clash that weakens binding affinity. |
| Decreased kcat for MANT-ATP | MANT group may hinder the conformational changes required for catalysis.[7] |
| Both increased Km and decreased kcat | Significant steric hindrance affecting both binding and catalysis. |
Fluorescence-Based Binding Assays: Quantifying Affinity
Fluorescence-based assays provide a direct measure of the binding affinity (Kd) of MANT-nucleotides to the kinase. This is a more direct way to assess how the MANT group is tolerated in the binding pocket, independent of the complexities of the catalytic cycle.
Core Principle: The fluorescence of the MANT group is sensitive to its environment. When MANT-ATP is free in a polar, aqueous solution, its fluorescence is relatively low. Upon binding to the more hydrophobic ATP pocket of a kinase, its fluorescence quantum yield typically increases.[1][4] This change can be monitored to determine the dissociation constant (Kd).
Experimental Protocol: Fluorescence Titration
-
Reagents and Setup:
-
Purified kinase.
-
MANT-ATP or MANT-ADP.
-
Binding buffer (ensure it does not contain components that quench fluorescence).
-
A fluorometer capable of excitation at ~355 nm and emission detection at ~448 nm.[5]
-
-
Procedure:
-
Place a fixed concentration of the kinase in a cuvette. The concentration should ideally be close to the expected Kd.
-
Record the baseline fluorescence.
-
Make successive additions of a concentrated MANT-nucleotide stock to the cuvette.
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum (or intensity at the peak, ~448 nm).
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity against the total concentration of the MANT-nucleotide.
-
Fit the data to a one-site binding (hyperbolic) equation to calculate the Kd.
-
Interpretation of Results:
A comparison of the Kd of the MANT-nucleotide with the known Kd or Km of the corresponding natural nucleotide provides a direct measure of the energetic penalty, if any, imposed by the MANT group. For example, for Protein Kinase A, the Kd for MANT-ATP was found to be about threefold higher than that for ATP, indicating a modest energetic cost for accommodating the MANT group.[7]
Mandatory Visualization: Experimental Workflow for Fluorescence Titration
Caption: Workflow for determining the binding affinity of a MANT-nucleotide to a kinase.
Structural Biology: Visualizing the Interaction
The most definitive way to assess steric hindrance is to directly visualize the MANT-nucleotide bound to the kinase active site. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this.
Core Principle: A high-resolution crystal structure of the kinase in complex with a MANT-nucleotide (or a non-hydrolyzable analog like MANT-AMPPNP) can reveal atomic-level details of the binding pocket. This allows for the precise measurement of distances between the MANT group and surrounding amino acid residues, identifying any potential steric clashes. It can also reveal any conformational changes the kinase undergoes to accommodate the fluorophore.
Experimental Workflow (Crystallography - Simplified):
-
Complex Formation: Incubate the purified kinase with a molar excess of the MANT-nucleotide analog to ensure saturation of the active site.
-
Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the kinase-ligand complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the electron density map and build an atomic model of the complex.
-
Analysis: Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the binding pocket. Look for:
-
Close contacts (<3 Å) between the MANT group and protein atoms, which could indicate a steric clash.
-
Displacement of protein side chains or backbone atoms compared to an ATP-bound or apo structure.
-
The specific orientation of the MANT group within the pocket.
-
Interpretation of Results:
Structural data provides unambiguous evidence. If a bulky residue on the kinase, for example, must move to accommodate the MANT group, this provides direct evidence of a steric challenge. This is analogous to how mutations in the kinase domain can create steric hindrance to inhibitor binding, leading to drug resistance.[8]
Computational Modeling: In Silico Prediction
Molecular docking simulations can be used to predict how a MANT-nucleotide might bind to a kinase of known structure. This approach is particularly useful for hypothesis generation before embarking on more resource-intensive experimental work.
Core Principle: Docking algorithms place the ligand (MANT-ATP) into the active site of the protein (kinase) in various orientations and conformations, scoring each pose based on factors like electrostatic interactions and van der Waals forces.[9][10] The resulting models can highlight potential steric clashes.
Workflow (Simplified):
-
Preparation: Obtain a high-quality 3D structure of the target kinase (from PDB or homology modeling). Prepare the MANT-ATP ligand structure.
-
Docking: Use software like AutoDock, Glide, or GOLD to dock the MANT-ATP into the defined ATP-binding pocket.[11]
-
Analysis: Analyze the top-scoring poses. Look for predicted steric clashes and unfavorable interactions between the MANT group and the protein. These models can guide site-directed mutagenesis studies to experimentally validate the predicted steric hindrance.
Mandatory Visualization: Logic for Method Selection
Caption: Decision tree for selecting methods to assess MANT group steric hindrance.
Comparative Summary of Methodologies
| Method | Information Provided | Pros | Cons |
| Enzyme Kinetics | Functional consequence of MANT group on catalysis (Km, kcat). | Relatively straightforward; uses standard lab equipment. | Indirect assessment of steric hindrance; can be complex to interpret. |
| Fluorescence Binding | Direct measure of binding affinity (Kd). | Highly sensitive; provides quantitative thermodynamic data. | Requires a fluorometer; assumes fluorescence change upon binding. |
| Structural Biology | Atomic-level detail of the MANT-kinase interaction. | Unambiguous, direct visualization of steric clashes. | Technically challenging, time-consuming, and resource-intensive. |
| Computational Modeling | Predictive model of the binding pose and potential clashes. | Fast and low-cost; good for hypothesis generation. | Predictive, not empirical; accuracy depends on the quality of the model and scoring function. |
Conclusion
Assessing the steric hindrance of the MANT group is crucial for the confident application of MANT-nucleotides as probes for kinase biology and drug discovery. A multi-pronged approach, beginning with functional kinetic and binding assays, provides a quantitative measure of the impact of the MANT fluorophore. For a definitive understanding, these functional data should be complemented, where possible, with high-resolution structural information or predictive computational models. By carefully selecting and applying the methodologies outlined in this guide, researchers can gain deep insights into the unique topology of their kinase of interest, paving the way for more informed and successful research outcomes.
References
-
Andersen, J. N., et al. (2001). Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases. Journal of Biological Chemistry, 276(30), 28131-28138. [Link]
-
Mukherjee, K., et al. (2012). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 795, 121-132. [Link]
-
Murphy, A. J., & Eyers, P. A. (2013). Techniques to examine nucleotide binding by pseudokinases. Biochemical Society Transactions, 41(4), 1007-1013. [Link]
-
Redd, K. J., et al. (2007). Characterization of the Catalytic and Nucleotide Binding Properties of the α-Kinase Domain of Dictyostelium Myosin-II Heavy Chain Kinase A. Journal of Biological Chemistry, 282(19), 14195-14205. [Link]
-
Jena Bioscience. (n.d.). Mant-ATP, Intrinsically Fluorescent Adenosines. Retrieved February 9, 2026, from [Link]
-
Ni, M., et al. (2000). Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives. Protein Science, 9(9), 1818-1827. [Link]
-
Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049-2057. [Link]
-
Katayama, R., et al. (2013). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 19(22), 6082-6088. [Link]
-
Kumar, A., et al. (2018). Molecular docking analysis of mTOR protein kinase with chromatographically characterized compounds from Clerodendrum inerme L. leaves extract. Journal of Applied Pharmaceutical Science, 8(11), 061-068. [Link]
-
Jameson, D. M., & Seifried, S. E. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 23(5), 455-470. [Link]
-
Pargellis, C., et al. (2002). Switch control pocket inhibitors of p38-MAP kinase. Durable type II inhibitors that do not require binding into the canonical ATP hinge region. Nature Structural Biology, 9(4), 268-272. [Link]
-
Fathima, J. H. S., et al. (2021). Molecular docking of potential inhibitors with the mTOR protein. Bioinformation, 17(1), 212-217. [Link]
-
Basma, S. A., et al. (2024). Gaining Insights into Key Structural Hotspots within the Allosteric Binding Pockets of Protein Kinases. International Journal of Molecular Sciences, 25(9), 4735. [Link]
-
Miller, C. J., & Turk, B. E. (2010). Computational Prediction and Experimental Verification of New MAP Kinase Docking Sites and Substrates Including Gli Transcription Factors. PLoS ONE, 5(8), e12025. [Link]
-
Wang, Y., et al. (2023). Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations. RSC Advances, 13(42), 29699-29709. [Link]
-
Mohapatra, R. K., et al. (2022). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University - Science, 34(3), 101869. [Link]
-
Roskoski, R. Jr. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 298(6), 102011. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. portlandpress.com [portlandpress.com]
- 5. Mant-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of mTOR protein kinase with chromatographically characterized compounds from Clerodendrum inerme L. leaves extract - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to MANT-ATP and ε-ATP in Fluorescence Enhancement Assays for Drug Discovery
For researchers, scientists, and drug development professionals navigating the landscape of biochemical assays, the selection of appropriate tools is paramount for generating robust and reliable data. Fluorescent ATP analogs have emerged as indispensable probes for studying the kinetics and inhibition of ATP-utilizing enzymes, such as kinases and ATPases. Among the commercially available options, 2’/3’-O-(N-Methylanthraniloyl)adenosine-5’-triphosphate (MANT-ATP) and 1,N6-ethenoadenosine-5’-triphosphate (ε-ATP) are two of the most frequently employed reagents in fluorescence enhancement assays.
This guide provides an in-depth, objective comparison of MANT-ATP and ε-ATP, delving into their fluorescent properties, mechanisms of action, and practical applications. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge necessary to make an informed decision on the optimal fluorescent ATP analog for their specific experimental needs.
Physicochemical and Fluorescent Properties: A Head-to-Head Comparison
The fundamental differences between MANT-ATP and ε-ATP lie in their chemical structures and, consequently, their fluorescent characteristics. The MANT group is attached to the ribose moiety of ATP, while the etheno group in ε-ATP is an intrinsic part of the adenine nucleobase. These structural distinctions have a direct impact on their spectroscopic properties and their interactions with ATP-binding proteins.
| Property | MANT-ATP | ε-ATP (Etheno-ATP) |
| Fluorophore Position | 2' or 3' position of the ribose | Fused to the adenine ring |
| Excitation Maximum (λex) | ~355 nm[1][2] | ~300 nm[3] |
| Emission Maximum (λem) | ~448 nm[1][2] | ~415 nm[3] |
| Molar Extinction Coefficient (ε) | 5,800 M-1cm-1 at 355 nm[1] | 6,000 M-1cm-1 at 275 nm[3] |
| Quantum Yield (Φ) | Environmentally sensitive; increases significantly in non-polar environments. A quantum yield of ~0.7 has been reported for MANT-ATP bound to a specific protein. | Generally low in aqueous solution (e.g., the quantum yield of ε-NAD+ is 0.028).[4] Can increase upon binding to proteins. |
| Environmental Sensitivity | Highly sensitive to the polarity of its environment.[1] | Also environmentally sensitive, though the extent can be protein-dependent. |
Mechanism of Fluorescence Enhancement: Unveiling the Signal
The utility of both MANT-ATP and ε-ATP in fluorescence enhancement assays stems from the change in their fluorescent output upon binding to a protein. However, the precise mechanisms underpinning this enhancement can differ.
MANT-ATP: A Tale of Environmental Sensitivity and FRET
The fluorescence of the MANT group is highly sensitive to the polarity of its microenvironment. In an aqueous solution, MANT-ATP exhibits relatively low fluorescence. Upon binding to the often hydrophobic ATP-binding pocket of a kinase or ATPase, the MANT fluorophore is shielded from the polar solvent, leading to a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum. This solvatochromic effect is the primary basis for its use as a probe for nucleotide binding.
In addition to environmental sensitivity, fluorescence resonance energy transfer (FRET) can contribute to the observed fluorescence enhancement. If the protein contains tryptophan or tyrosine residues in proximity to the ATP-binding site, excitation of these amino acids (around 280 nm) can lead to energy transfer to the MANT fluorophore, resulting in an enhanced emission at the MANT fluorophore's characteristic wavelength. A 4-fold increase in fluorescence emission has been observed for MANT-ATP upon binding to a kinase, which was attributed to FRET.
Mechanism of MANT-ATP Fluorescence Enhancement
ε-ATP: Intrinsic Changes in the Adenine Ring
The etheno modification of the adenine ring in ε-ATP also confers environmental sensitivity to its fluorescence. Similar to MANT-ATP, the fluorescence of ε-ATP is generally enhanced upon binding to a protein, as the fluorophore transitions to a more non-polar environment within the nucleotide-binding pocket. An 8-fold fluorescence enhancement has been reported for an analog of ε-ATP upon binding to actomyosin-S1.
The mechanism is primarily driven by the altered electronic properties of the ethenoadenine ring system in a hydrophobic environment, which reduces non-radiative decay pathways and thus increases the fluorescence quantum yield.
Mechanism of ε-ATP Fluorescence Enhancement
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for fluorescence enhancement assays using MANT-ATP and ε-ATP. It is crucial to optimize these protocols for each specific enzyme and experimental setup.
MANT-ATP Fluorescence Enhancement Assay for Kinase Activity
This protocol outlines a typical experiment to measure the binding of MANT-ATP to a protein kinase.
Materials:
-
Purified protein kinase
-
MANT-ATP stock solution (e.g., 10 mM in buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Fluorometer with excitation and emission wavelengths set appropriately for MANT-ATP (e.g., λex = 355 nm, λem = 448 nm)
-
Cuvette or microplate
Procedure:
-
Prepare the reaction mixture: In a cuvette or microplate well, add the assay buffer to the desired final volume.
-
Add MANT-ATP: Add MANT-ATP to the reaction mixture to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Record baseline fluorescence: Measure the fluorescence of the MANT-ATP solution alone to establish a baseline.
-
Add the enzyme: Add the purified protein kinase to the reaction mixture to a final concentration that is appropriate for the expected binding affinity.
-
Monitor fluorescence change: Immediately after adding the enzyme, monitor the increase in fluorescence intensity over time until a stable signal is reached.
-
Data Analysis: The change in fluorescence intensity (ΔF) is proportional to the amount of MANT-ATP bound to the enzyme. For determining binding affinity (Kd), titrate the enzyme with increasing concentrations of MANT-ATP and fit the resulting data to a suitable binding isotherm.
ε-ATP Fluorescence Enhancement Assay
A similar protocol can be adapted for ε-ATP, with adjustments to the excitation and emission wavelengths.
Materials:
-
Purified ATP-binding protein
-
ε-ATP stock solution (e.g., 10 mM in buffer)
-
Assay buffer (as for MANT-ATP)
-
Fluorometer with excitation and emission wavelengths set for ε-ATP (e.g., λex = 300 nm, λem = 415 nm)
-
Cuvette or microplate
Procedure:
-
Prepare the reaction mixture: In a cuvette or microplate well, add the assay buffer.
-
Add ε-ATP: Add ε-ATP to the desired final concentration.
-
Record baseline fluorescence: Measure the fluorescence of the ε-ATP solution.
-
Add the enzyme: Add the purified protein to the reaction mixture.
-
Monitor fluorescence change: Record the increase in fluorescence intensity until a stable signal is achieved.
-
Data Analysis: Analyze the change in fluorescence to determine binding parameters as described for MANT-ATP.
Comparative Performance and Considerations
The choice between MANT-ATP and ε-ATP often depends on the specific application and the properties of the enzyme under investigation.
| Feature | MANT-ATP | ε-ATP |
| Signal-to-Background Ratio | Generally provides a good signal-to-background ratio due to the significant fluorescence increase in a hydrophobic environment. | Can also provide a good signal enhancement, with reports of up to an 8-fold increase. |
| Enzyme Compatibility | The bulky MANT group on the ribose can sometimes interfere with binding to certain enzymes, potentially altering the binding affinity or kinetics compared to native ATP.[5] | The modification on the adenine base may be better tolerated by some enzymes, but can also affect binding and kinetics. |
| Photostability | Generally considered to have good photostability for typical assay durations. | Photostability is generally sufficient for most applications. |
| Cost and Availability | Widely available from multiple commercial suppliers. | Also readily available from various suppliers. |
| Spectral Overlap | The longer excitation and emission wavelengths of MANT-ATP can be advantageous in reducing background fluorescence from biological samples. | The shorter excitation wavelength of ε-ATP may lead to higher background from protein autofluorescence (tryptophan and tyrosine). |
| Limitations | Can exhibit non-specific binding, which may contribute to background signal.[1] The affinity of MANT-ATP for an enzyme may not be the same as that of ATP.[5] | The smaller Stokes shift compared to MANT-ATP might present challenges in some fluorescence detection systems. Its fluorescence can be quenched by nearby tryptophan residues.[4] |
Discussion and Recommendations: Choosing the Right Tool for the Job
Both MANT-ATP and ε-ATP are powerful tools for studying ATP-binding proteins. The "better" choice is context-dependent.
MANT-ATP is often a good starting point for many applications due to its:
-
High environmental sensitivity: This often translates to a robust and easily detectable signal change upon binding.
-
Longer wavelength spectra: This can minimize interference from intrinsic protein fluorescence.
However, ε-ATP may be a preferable alternative when:
-
Steric hindrance is a concern: For enzymes where modification of the ribose moiety is not well-tolerated, the base-modified ε-ATP might be a more suitable analog.
-
A smaller fluorophore is desired: The etheno group is smaller than the MANT group, which could be advantageous in certain structural or kinetic studies.
Recommendations for Researchers:
-
Empirical Testing is Key: It is highly recommended to empirically test both MANT-ATP and ε-ATP with the specific enzyme of interest to determine which probe provides the optimal performance in terms of signal enhancement, binding affinity, and minimal perturbation of the natural interaction.
-
Validate with Unlabeled ATP: Always perform competition experiments with unlabeled ATP to confirm that the fluorescent analog is binding to the ATP-binding site and to determine its relative affinity.
-
Consider the Biological Question: The choice of probe should be guided by the specific scientific question being addressed. For initial binding assays and high-throughput screening, the probe that gives the largest and most reproducible signal is often preferred. For more detailed kinetic or structural studies, the probe that most closely mimics the behavior of native ATP should be chosen.
References
-
Vander-Mei, J. H., Z. G. Visser, A. J. M., & G. Van der Veen. (1981). Dynamic and static quenching of 1,N6-ethenoadenine fluorescence in nicotinamide 1,N6-ethenoadenine dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine. European Journal of Biochemistry, 119(1), 167-175. [Link]
-
Jena Bioscience. (n.d.). Etheno-ATP (ε-ATP). Retrieved from [Link]
-
Ni, X., et al. (2000). Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives. Protein Science, 9(9), 1818-1827. [Link]
-
Jena Bioscience. (n.d.). Intrinsically Fluorescent Adenosines. Retrieved from [Link]
-
Mukherjee, S., et al. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology, 1179, 129-138. [Link]
-
Jena Bioscience. (n.d.). Mant-ATP. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Etheno-ATP (ε-ATP), Intrinsically Fluorescent Adenosines. Retrieved from [Link]
-
Canepari, M., et al. (2022). A combined experimental and computational analysis of mantATP turnover in skinned muscle fibers. bioRxiv. [Link]
-
Jena Bioscience. (n.d.). Mant-ATP, Intrinsically Fluorescent Adenosines. Retrieved from [Link]
Sources
- 1. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 2. Mant-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 3. Etheno-ATP (ε-ATP), Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 4. Dynamic and static quenching of 1,N6-ethenoadenine fluorescence in nicotinamide 1,N6-ethenoadenine dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2'-O-(N-Methylanthraniloyl)ATP (MANT-ATP)
As researchers and scientists at the forefront of drug development and cellular signaling, the integrity of our experimental work is intrinsically linked to the safety and responsibility of our laboratory practices. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2'-O-(N-Methylanthraniloyl)ATP (MANT-ATP), a fluorescent analog of ATP crucial for studying nucleotide-protein interactions.[1][2][3] While MANT-ATP is a powerful tool, its proper handling and disposal are paramount to ensuring a safe laboratory environment and minimizing environmental impact.
This document moves beyond a simple checklist, delving into the rationale behind each procedural step. Our goal is to empower your laboratory with the knowledge to not only comply with safety standards but to understand the principles that underpin them, fostering a culture of deep-seated safety and scientific excellence.
Understanding MANT-ATP: A Brief Overview
Core Disposal Protocol: A Step-by-Step Guide
The following protocol is designed to ensure the safe and compliant disposal of MANT-ATP waste, including pure compound, contaminated solutions, and experimental materials.
Step 1: Personal Protective Equipment (PPE) – The First Line of Defense
Before handling MANT-ATP or its waste, it is imperative to be outfitted with the appropriate PPE. This is not merely a regulatory formality; it is a critical barrier protecting you from potential exposure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.
The causality is clear: direct contact with any chemical, regardless of its documented hazard level, should be minimized to prevent potential skin or eye irritation.[5][6]
Step 2: Waste Segregation – Preventing Cross-Contamination
Proper waste segregation is the cornerstone of safe and efficient chemical disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Designated Waste Container: All MANT-ATP waste, both solid and liquid, should be collected in a clearly labeled, dedicated waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "2'-O-(N-Methylanthraniloyl)ATP". List all other constituents of the waste solution.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the waste being collected, and kept securely closed when not in use.
This systematic approach prevents the accidental mixing of MANT-ATP with other chemicals, which could lead to unforeseen hazardous reactions.
Step 3: Aqueous MANT-ATP Waste – Liquid Disposal
Aqueous solutions containing MANT-ATP are common in experimental settings. These should never be disposed of down the sink.[6][7]
-
Collection: Carefully pour all aqueous MANT-ATP waste into the designated liquid hazardous waste container.
-
Avoid Drains: Preventing chemical discharge into drains is crucial for environmental protection.[6]
The rationale here is to prevent the introduction of synthetic molecules into aquatic ecosystems, where their effects may be unknown.
Step 4: Solid MANT-ATP Waste – Contaminated Materials
Solid waste contaminated with MANT-ATP requires the same level of care as the chemical itself.
-
Collection: Place all contaminated solid materials, such as pipette tips, microfuge tubes, and gloves, into the designated solid hazardous waste container.
-
Dry Waste: Whenever possible, solid waste should be free of excess liquid.
This ensures that all materials that have come into contact with MANT-ATP are handled as chemical waste, preventing their entry into the general waste stream.
Step 5: Final Disposal – Coordination with Environmental Health & Safety
The ultimate disposal of the collected MANT-ATP waste must be conducted in accordance with institutional, local, and national regulations.
-
Contact EHS: Your institution's Environmental Health & Safety (EHS) office is the definitive resource for chemical waste disposal procedures.
-
Scheduled Pick-up: Arrange for a scheduled pick-up of your labeled hazardous waste container by trained EHS personnel or a certified waste disposal contractor.
EHS professionals are equipped to handle and dispose of chemical waste in a manner that is safe and compliant with all relevant regulations, often through incineration or other specialized treatments.[8]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key decision points and actions.
Caption: A flowchart outlining the procedural steps for the safe disposal of MANT-ATP waste.
Quantitative Data Summary
For quick reference, the following table summarizes the key operational parameters for MANT-ATP disposal.
| Parameter | Specification | Rationale |
| Waste Container Type | Chemically resistant, leak-proof, with a secure lid | To prevent spills, leaks, and exposure. |
| Waste Labeling | "Hazardous Waste", "2'-O-(N-Methylanthraniloyl)ATP", and all other components | To ensure proper identification for safe handling and disposal. |
| Liquid Waste pH | Neutral (if possible without hazardous reaction) | To minimize corrosion of the container and reduce reactivity. |
| Storage Location | Designated, well-ventilated, secondary containment | To prevent accidental spills and ensure safety. |
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of laboratory chemicals like 2'-O-(N-Methylanthraniloyl)ATP is a non-negotiable aspect of rigorous scientific research. By adhering to these detailed protocols, your laboratory not only ensures the safety of its personnel but also upholds its commitment to environmental stewardship. This guide is intended to be a living document; always consult your institution's specific guidelines and the most current regulatory standards. Through a shared commitment to best practices, we can continue to advance scientific knowledge while maintaining the highest standards of safety and responsibility.
References
- Safety Data Sheet Trimethylamine N-oxide dihydr
- Safety Data Sheet. TargetMol. [URL not available]
- SAFETY D
- Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste. New York University. [URL not available]
- Safety d
- SAFETY DATA SHEET. Sigma-Aldrich. [URL not available]
- Safety Data Sheet for Adenosine 5'-Triphosphate (ATP) (P0756) EUE. New England Biolabs. [URL not available]
- Safety Data Sheet: ATP solution. Carl ROTH. [URL not available]
- Throwing away fluorescent tubes?. Chemical Waste Netherlands. [URL not available]
- SAFETY DATA SHEET. Fisher Scientific. [URL not available]
- Disposal of Fluorescent Light Ballasts (FLB). US Environmental Protection Agency. [URL not available]
- Safety data sheet - Mant-N6-Methyl-ATP. Jena Bioscience. [URL not available]
- Sigma A2383 - SAFETY DATA SHEET. Sigma-Aldrich. [URL not available]
- Hazardous Waste Disposal & Recycling Recommendations and Requirements for Fluorescent Tubes. MCF Environmental Services. [URL not available]
- 2'(3')-O-(N-Methylanthraniloyl)adenosine-5'-O-triphosphate (sodium salt). Cayman Chemical. [URL not available]
- Safety Data Sheet for Adenosine 5'-Triphosphate (ATP) (P0756). New England Biolabs. [URL not available]
- 2'-Deoxy-3'-O-(N'-methylanthraniloyl)adenosine-5'-O-triphosphate (sodium salt). Cayman Chemical. [URL not available]
- MANT-ATP (2'-(or-3')-O-(N-Methylanthraniloyl) Adenosine 5'-Triphosphate, Trisodium Salt).
- Invitrogen™ MANT-ATP (2'-(or-3')-O-(N-Methylanthraniloyl) Adenosine 5'-Triphosphate, Trisodium Salt). Fisher Scientific. [URL not available]
- 2'(3')-O-(N'-Methylanthraniloyl)adenosine-5'-O-diphosphate (sodium salt). Cayman Chemical. [URL not available]
- NIH Waste Disposal Guide. National Institutes of Health. [URL not available]
Sources
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- 2. caymanchem.com [caymanchem.com]
- 3. Invitrogen MANT-ATP (2'-(or-3')-O-(N-Methylanthraniloyl) Adenosine 5'-Triphosphate, Trisodium Salt) 400 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. jenabioscience.com [jenabioscience.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. targetmol.com [targetmol.com]
- 7. carlroth.com [carlroth.com]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
